molecular formula C22H28O6P2 B1604459 Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate CAS No. 1017789-46-6

Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate

Cat. No.: B1604459
CAS No.: 1017789-46-6
M. Wt: 450.4 g/mol
InChI Key: AJEHGIBGTGZRJW-UHFFFAOYSA-N
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Description

Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate is a useful research compound. Its molecular formula is C22H28O6P2 and its molecular weight is 450.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

9,10-bis(diethoxyphosphoryl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6P2/c1-5-25-29(23,26-6-2)21-17-13-9-11-15-19(17)22(20-16-12-10-14-18(20)21)30(24,27-7-3)28-8-4/h9-16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEHGIBGTGZRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C2C=CC=CC2=C(C3=CC=CC=C31)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650699
Record name Tetraethyl anthracene-9,10-diylbis(phosphonate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-46-6
Record name P,P,P′,P′-Tetraethyl P,P′-9,10-anthracenediylbis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017789-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethyl anthracene-9,10-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate, a molecule of significant interest at the intersection of materials science and medicinal chemistry. This document details its chemical identity, synthesis, and physicochemical properties. It further explores its applications as a Horner-Wadsworth-Emmons reagent, a fluorescent organic nanoparticle, and its potential in drug development, particularly in oncology. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile compound.

Introduction and Chemical Identity

Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate, henceforth referred to as ANTH-BP, is an organic molecule characterized by a central anthracene core functionalized at the 9 and 10 positions with diethyl phosphonate groups linked via methylene bridges. While the user's query referred to it as Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate, the more commonly accepted nomenclature and that which corresponds to the CAS number 60974-92-7 is 9,10-Bis(diethylphosphonomethyl)anthracene or Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate.[1][2]

The structure of ANTH-BP is significant for several reasons. The anthracene core is a well-known polycyclic aromatic hydrocarbon that imparts rigidity and unique photophysical properties, including strong fluorescence.[3] Anthracene derivatives are widely explored as materials for organic light-emitting diodes (OLEDs) and fluorescent probes.[3] The bisphosphonate moieties are of particular interest to the drug development community. Bisphosphonates are a class of drugs that have a high affinity for bone minerals and are used to treat osteoporosis and other bone-related diseases.[4] More recently, nitrogen-containing bisphosphonates have demonstrated anticancer activities, both directly on tumor cells and indirectly by modulating the tumor microenvironment.[4]

ANTH-BP thus represents a hybrid molecule combining the fluorescent properties of anthracene with the therapeutic potential and bone-targeting capabilities of bisphosphonates. A 2013 study by Ghosh and colleagues reported the synthesis of this compound, which they termed tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate) [TEABP], and its use as a fluorescent organic nanoparticle (FON) to selectively induce apoptosis in cancer cells.[3]

Physicochemical and Spectroscopic Properties

ANTH-BP is a white to yellow crystalline powder at room temperature.[2] It is soluble in solvents like toluene.[2] A summary of its key properties is presented in Table 1.

PropertyValueSource
CAS Number 60974-92-7[1][2]
Molecular Formula C24H32O6P2[1][2]
Molecular Weight 478.46 g/mol [1][2]
Melting Point 158.0 to 162.0 °C[2]
Appearance White to Yellow powder/crystal[2]
Solubility Toluene[2]
Purity >98.0% (GC)[2]
Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of ANTH-BP. While specific spectra are proprietary to the researchers who generate them, the expected spectroscopic signatures can be inferred from the structure and available data for similar compounds.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the anthracene core, the methylene protons of the bridges connecting to the phosphorus atoms, and the ethyl groups of the phosphonate esters (triplet for the methyl protons and a quartet for the methylene protons). The aromatic region would likely display a complex pattern due to the symmetry of the molecule.[5]

  • ¹³C NMR: The carbon NMR would show signals corresponding to the anthracene core, the methylene bridge carbons, and the carbons of the ethyl groups.

  • ³¹P NMR: The phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds.[6] A single resonance would be expected for the two equivalent phosphorus atoms in the molecule. The chemical shift would be indicative of a phosphonate ester environment.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (478.46 g/mol ).

Synthesis of ANTH-BP: A Step-by-Step Protocol

The synthesis of ANTH-BP can be achieved through a two-step process, starting from anthracene. The first step involves the chloromethylation of the anthracene core, followed by a Michaelis-Arbuzov reaction to introduce the diethyl phosphonate groups.

Synthesis of 9,10-Bis(chloromethyl)anthracene (Precursor)

The synthesis of the key intermediate, 9,10-bis(chloromethyl)anthracene, is crucial. A patented method provides a robust protocol.[7]

Reaction Scheme:

G Anthracene Anthracene 9,10-Bis(chloromethyl)anthracene 9,10-Bis(chloromethyl)anthracene Anthracene->9,10-Bis(chloromethyl)anthracene Paraformaldehyde, HCl, Dioxane

Caption: Synthesis of the key intermediate.

Protocol:

  • To a reaction vessel, add a saturated solution of dioxane and concentrated hydrochloric acid.

  • Add anthracene and paraformaldehyde to the solution.

  • Stir the mixture and heat to a gentle reflux.

  • After the reaction is complete, the product is isolated through washing, filtration, drying, and recrystallization.

Causality: This reaction is a classic electrophilic aromatic substitution on the electron-rich anthracene core. The 9 and 10 positions are the most reactive sites. The use of paraformaldehyde and HCl generates the electrophilic species that undergoes substitution. Dioxane serves as a solvent that can be recycled.[7]

Synthesis of Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate (ANTH-BP)

The final step is a Michaelis-Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds.[6]

Reaction Scheme:

G 9,10-Bis(chloromethyl)anthracene 9,10-Bis(chloromethyl)anthracene ANTH-BP ANTH-BP 9,10-Bis(chloromethyl)anthracene->ANTH-BP Triethyl phosphite

Caption: The Michaelis-Arbuzov reaction.

Protocol:

  • 9,10-bis(chloromethyl)anthracene is reacted with an excess of triethyl phosphite.

  • The reaction is typically heated to drive it to completion.

  • The excess triethyl phosphite is removed under vacuum.

  • The crude product is then purified, often by column chromatography or recrystallization, to yield the final product.

Causality: The Michaelis-Arbuzov reaction proceeds via the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the chloromethyl group. This is followed by the dealkylation of the resulting phosphonium salt by the chloride ion to yield the stable phosphonate ester.[6] This reaction is highly efficient for preparing phosphonate esters from alkyl halides.

Applications in Research and Development

ANTH-BP is a versatile molecule with applications spanning materials science and drug discovery.

Horner-Wadsworth-Emmons Reagent

As a bisphosphonate, ANTH-BP is a classic Horner-Wadsworth-Emmons (HWE) reagent.[2] The HWE reaction is a powerful tool in organic synthesis for the stereoselective formation of alkenes (carbon-carbon double bonds) from aldehydes and ketones.

Workflow of the Horner-Wadsworth-Emmons Reaction:

HWE_Workflow ANTH_BP ANTH-BP Carbanion Stabilized Carbanion ANTH_BP->Carbanion + Base Base Strong Base (e.g., NaH, BuLi) Base->Carbanion Adduct Intermediate Adduct Carbanion->Adduct + Carbonyl Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Adduct Alkene Di-alkenyl Anthracene Product Adduct->Alkene Elimination Phosphate Phosphate Byproduct (Water Soluble) Adduct->Phosphate

Caption: Generalized workflow of the HWE reaction using ANTH-BP.

The deprotonation of the methylene bridges of ANTH-BP with a strong base generates a stabilized carbanion. This carbanion then reacts with two equivalents of an aldehyde or ketone to form a di-alkenyl anthracene derivative. This allows for the synthesis of extended π-conjugated systems with potential applications in organic electronics.

Fluorescent Organic Nanoparticles (FONs) for Cancer Therapy

A groundbreaking application of ANTH-BP is in the field of nanomedicine. Ghosh and colleagues demonstrated that this molecule can self-assemble into fluorescent organic nanoparticles (FONs).[3] These nanoparticles were shown to be selectively cytotoxic to cancer cells, inducing apoptosis (programmed cell death).[3]

The intrinsic fluorescence of the anthracene core allows for the tracking and imaging of these nanoparticles within biological systems.[4][8] This dual functionality as both a therapeutic and a diagnostic agent (a "theranostic") is highly desirable in modern drug development.

Proposed Mechanism of Action:

While the precise mechanism of apoptosis induction by these FONs is still under investigation, it is hypothesized that the bisphosphonate moieties play a crucial role. Bisphosphonates are known to interfere with cellular processes in osteoclasts, and similar mechanisms may be at play in cancer cells. The nanoparticle formulation could enhance cellular uptake and intracellular concentration, leading to increased efficacy.

Potential in Drug Development

The unique structure of ANTH-BP opens up several avenues for drug development:

  • Bone-Targeted Drug Delivery: The bisphosphonate groups can act as a "bone-homing" device, targeting the delivery of the fluorescent anthracene core or other conjugated therapeutic agents to the bone microenvironment. This could be particularly useful for diagnosing and treating bone metastases.

  • Combination Therapy: The pro-apoptotic effects of ANTH-BP could be synergistic with other chemotherapeutic agents.

  • Bioimaging: The fluorescent nature of the molecule makes it a candidate for use as a cellular imaging agent to study biological processes.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling ANTH-BP. A comprehensive safety data sheet (SDS) should be consulted. General hazards associated with the compound include potential for skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate is a fascinating and versatile molecule with significant potential in both materials science and medicine. Its straightforward synthesis, coupled with its unique combination of fluorescent and biological properties, makes it a valuable tool for researchers. Its role as a Horner-Wadsworth-Emmons reagent enables the construction of complex organic molecules, while its ability to form fluorescent organic nanoparticles with anticancer activity positions it as a promising candidate for the development of novel theranostics. Further research into the biological mechanisms of action and the development of targeted delivery systems will undoubtedly unlock the full potential of this remarkable compound.

References

  • Ghosh, P., et al. (2013). Anthracene-bisphosphonate based novel fluorescent organic nanoparticles explored as apoptosis inducers of cancer cells. Chemical Communications, 49(81), 9290-9292. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Retrieved from [Link]

  • Google Patents. (n.d.). CN102108041B - Method for synthesizing 9,10-bis(chloromethyl)anthracene.
  • PubMed. (2015). Are Fluorescent Organic Nanoparticles Relevant Tools for Tracking Cancer Cells or Macrophages? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michaelis-Arbuzov Reaction. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. Retrieved from [Link]

  • ResearchGate. (2025). Organic nanoparticle of 9,10-bis(phenylethynyl)anthracene: A novel electrochemiluminescence emitter for sensory detection of amines. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase. Retrieved from [Link]

  • MDPI. (2022). Alternative Synthesis of Phosphonate Derivatives of 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide. Retrieved from [Link]

  • bioRxiv. (n.d.). Quantification of phosphonate drugs by 1H-31P HSQC shows that rats are better models of primate drug exposure than mice. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of anthracen-9-ylmethyl... Retrieved from [Link]

Sources

An In-depth Technical Guide to Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate (CAS Number: 1017789-46-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate, a molecule of significant interest due to its unique photophysical properties and potential as a therapeutic agent. We will delve into its chemical characteristics, biological activities, and the underlying mechanisms of action, offering field-proven insights for its application in research and drug development.

Introduction

This compound, also referred to in literature as tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate) (TEABP), is an organophosphorus compound featuring a central anthracene core.[1][2][3][4] This structural motif bestows the molecule with intrinsic fluorescence, making it a candidate for various applications in materials science and biomedical research.[3] Recent studies have highlighted its potential as a selective anticancer agent, capable of inducing programmed cell death (apoptosis) in specific cancer cell lines.[1][2][5] This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers exploring its properties and applications.

Physicochemical Properties

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1017789-46-6N/A
Molecular Formula C22H28O6P2[4]
Molecular Weight 450.40 g/mol [4]
Appearance Solid (based on analogue)[6]
Storage Sealed in dry, room temperature[4][6]

Note: Some data is inferred from closely related compounds due to limited public information on the specific CAS number.

Biological Activity and Mechanism of Action

The most significant reported biological activity of this compound is its selective anticancer effect. Research has demonstrated that this compound, in the form of fluorescent organic nanoparticles (FONs), can induce apoptosis in human histiocytic lymphoma U937 cells.[1][2][5]

Apoptosis Induction in U937 Cancer Cells

The induction of apoptosis is a key mechanism for many anticancer therapies. In the case of this compound, the proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This is often characterized by the modulation of Bcl-2 family proteins and the activation of a cascade of caspases.[7]

While the precise signaling cascade initiated by this specific compound is a subject of ongoing research, a plausible pathway based on studies of apoptosis in U937 cells by other chemical agents is presented below.[7][8]

apoptosis_pathway compound Diethyl [10-(diethoxyphosphoryl)- anthracen-9-yl]phosphonate mito Mitochondrial Perturbation compound->mito bcl2 Bcl-2 Family Modulation (e.g., Bcl-2 down-regulation) mito->bcl2 cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis synthesis_workflow start 9,10-Dihaloanthracene reaction Arbuzov or similar reaction start->reaction reagent Phosphite Reagent (e.g., Triethyl phosphite) reagent->reaction product Diethyl [10-(diethoxyphosphoryl)- anthracen-9-yl]phosphonate reaction->product purification Purification (e.g., Chromatography) product->purification

Caption: Generalized workflow for the synthesis of this compound.

In Vitro Apoptosis Assay in U937 Cells

To evaluate the pro-apoptotic activity of this compound, a standard cell-based assay can be employed.

1. Cell Culture:

  • Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Treatment:

  • Seed U937 cells in 6-well plates at a density of 1 x 10^5 cells/mL.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24-48 hours.

3. Apoptosis Detection (Annexin V/Propidium Iodide Staining):

  • Harvest the cells by centrifugation.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

4. Western Blot Analysis for Apoptotic Markers:

  • Following treatment, lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Caspase-9, Caspase-3, PARP).

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A decrease in Bcl-2 and an increase in cleaved caspases and cleaved PARP would indicate apoptosis induction.

Photophysical Properties

The anthracene core of this compound imparts it with fluorescent properties. The formation of fluorescent organic nanoparticles (FONs) of this compound has been reported to exhibit unique solvatochromic properties, meaning its fluorescence emission spectrum is dependent on the polarity of the solvent. [1][2]This characteristic is valuable for sensing and imaging applications. The photophysical properties of 9,10-disubstituted anthracenes are a subject of extensive research for their potential in organic light-emitting diodes (OLEDs). [9]

Safety and Handling

As an organophosphorus compound, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, general guidelines for handling organophosphates should be followed. These compounds can be absorbed through the skin and respiratory tract and may act as acetylcholinesterase inhibitors. [10][11][12][13] General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.

Conclusion

This compound is a promising molecule with dual functionality. Its inherent fluorescence makes it a candidate for development in materials science, particularly in optoelectronics. Furthermore, its demonstrated ability to selectively induce apoptosis in cancer cells opens up exciting avenues for its investigation as a potential therapeutic agent. This guide has provided a foundational understanding of its properties and applications, intended to facilitate further research and development in these promising areas. As with any novel compound, further detailed characterization and toxicological studies are warranted to fully elucidate its potential and ensure its safe and effective application.

References

  • Mallet, C., et al. (2022). Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide. CNR-IRIS.
  • Latini, A., et al. (2025). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. MDPI.
  • Pramanik, M., et al. (2013). Anthracene-bisphosphonate based novel fluorescent organic nanoparticles explored as apoptosis inducers of cancer cells.
  • Moore, G. P., & Hughes, J. L. (2023). Organophosphate Toxicity. In StatPearls.
  • Lee, S. H., et al. (2009). Induction of apoptosis in human leukemia U937 cells by anthocyanins through down-regulation of Bcl-2 and activation of caspases. International Journal of Oncology, 34(4), 1077-1083.
  • ResearchGate. (n.d.). Induction of apoptosis by BA in U937 cells. Cells were treated with the indicated concentrations of BA for 48 h. (A and B) The percentage of apoptotic cells, defined as annexin V-positive cells, was detected. (A) Representative flow cytometric histograms. (B) The percentages of apoptotic cells. Retrieved from [Link]

  • Rejinold, N. S., et al. (2020). Organic Fluorescent Dye-based Nanomaterials: Advances in the Rational Design for Imaging and Sensing Applications.
  • LITFL. (n.d.). Organophosphorus agents. Retrieved from [Link]

  • Gini, A., & Passarelli, V. (2021). Alternative Synthesis of Phosphonate Derivatives of 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide. MDPI.
  • Das, S. (n.d.). Subhadip DAS | Research Fellow | PhD | The Ohio State University, Columbus | OSU. ResearchGate. Retrieved from [Link]

  • Ghavami, M., et al. (2021). Induction of Apoptosis in the U937 Cell Line Co-cultured with Adipose-derived Stem Cells Secreting Bone Morphogenetic Protein-4.
  • Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI.
  • Głowacki, E. D., et al. (2022). Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings. Molecules, 27(19), 6611.
  • ResearchGate. (n.d.). Understanding the Toxic Actions of Organophosphates. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Characterization of C22H28O6P2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The molecular formula C22H28O6P2 represents a class of organophosphorus compounds with significant potential in therapeutic and industrial applications. As with any novel chemical entity, a rigorous and systematic characterization is paramount to understanding its structure, purity, physicochemical properties, and ultimately, its function. This guide provides an in-depth, technically-focused framework for the comprehensive characterization of a compound with this formula. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the analytical choices. We navigate the logical flow from initial purity assessment and exact mass confirmation to definitive structural elucidation and physicochemical profiling, ensuring a foundation of scientific integrity and trustworthiness at each step.

Introduction: The Imperative for Rigorous Characterization

Organophosphorus compounds are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals, such as bisphosphonates for bone disorders, to pesticides and industrial reagents.[1] A molecule with the formula C22H28O6P2, containing two phosphorus atoms, immediately suggests a complex structure that demands a multi-faceted analytical approach. The presence of these phosphorus centers is a key feature, making techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy not just useful, but essential for unambiguous characterization.[2][3]

The goal of this guide is to establish a self-validating system of protocols. Each analytical step builds upon the last, creating a weight of evidence that culminates in a complete and accurate description of the molecule. This approach is critical for regulatory submission, intellectual property protection, and ensuring reproducibility in downstream biological or material science applications.

Part 1: Identity and Purity Assessment

Before delving into complex structural analysis, it is crucial to confirm the molecular formula and assess the purity of the synthesized compound. This initial phase prevents the misinterpretation of data due to impurities and validates the foundational identity of the molecule.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first and most fundamental question is whether the compound has the correct molecular weight. Low-resolution mass spectrometry can be misleading, but High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement. This allows for the confirmation of the elemental composition. For C22H28O6P2, the expected monoisotopic mass is 466.1310 g/mol . An observed mass within a narrow tolerance (typically < 5 ppm) provides strong evidence for the correct molecular formula.

Protocol: HRMS Analysis via ESI-TOF

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a TOF mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive and Negative ESI to observe [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions.

    • Mass Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Data Analysis: Compare the observed accurate mass of the most abundant ion with the theoretical mass calculated for C22H28O6P2.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Trustworthiness: A high-purity sample is the bedrock of reliable characterization. HPLC coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a more specific UV detector is the gold standard for purity assessment. The goal is to develop a method that can separate the main compound from any starting materials, by-products, or degradation products.[4]

Protocol: HPLC-UV/ELSD Purity Assessment

  • Column Selection: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a versatile starting point.[4]

  • Mobile Phase Development:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to screen for impurities.

    • Flow Rate: 1.0 mL/min.[4]

  • Detection:

    • UV: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm) to detect chromophoric compounds.

    • ELSD: For universal detection of non-volatile analytes, including those without a strong chromophore.

  • Validation: The method should demonstrate specificity, linearity, and a limit of detection (LOD) sufficient to quantify impurities at relevant levels (e.g., <0.1%).

Parameter Typical Acceptance Criteria Purpose
Purity by Area % ≥ 95% for early-stage researchTo quantify the proportion of the main peak relative to all detected peaks.
Peak Tailing Factor 0.8 - 1.5Ensures good chromatographic peak shape for accurate integration.
Resolution > 2.0 between main peak and closest impurityConfirms that impurity peaks are well-separated from the main analyte peak.

Table 1: Key HPLC parameters for purity validation.

Part 2: Definitive Structural Elucidation

With purity and molecular formula confirmed, the next phase is to assemble the atomic connectivity and determine the three-dimensional structure of the molecule. This requires a suite of spectroscopic techniques.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For a compound containing phosphorus, a combination of ¹H, ¹³C, and ³¹P NMR experiments is essential.

Expertise & Experience: The causality behind this multi-technique approach is synergistic. ¹H NMR reveals the proton environments and their connectivity through spin-spin coupling. ¹³C NMR shows the number of unique carbon atoms, giving clues about molecular symmetry.[7] Crucially, ³¹P NMR provides direct information about the chemical environment of the phosphorus atoms.[3] The large chemical shift range of ³¹P makes it highly sensitive to the nature of substituents.[3][8] Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are then used to piece the puzzle together.

Figure 1: Synergistic workflow for NMR-based structural elucidation.

Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the high-purity sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. Integrate signals to determine the relative number of protons. Analyze chemical shifts and coupling patterns.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to count the number of unique carbons. A DEPT-135 experiment can distinguish between CH, CH₂, and CH₃ groups.

  • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum.[8] The number of signals indicates the number of unique phosphorus environments. Chemical shifts are reported relative to an external standard of 85% H₃PO₄.[2]

  • 2D NMR:

    • COSY: To identify protons that are coupled to each other, typically on adjacent carbons.

    • HSQC: To correlate each proton with the carbon it is directly attached to.

    • HMBC: To identify longer-range correlations (2-4 bonds) between protons and carbons, and critically, between protons and phosphorus (¹H-³¹P HMBC). This is key for connecting fragments across the phosphorus centers.

Experiment Information Gained Hypothetical Data for C22H28O6P2
¹H NMR Proton environments, count, and neighborsAromatic protons (δ 7-8 ppm), Aliphatic protons (δ 1-4 ppm)
¹³C NMR Number and type of unique carbons22 signals (if asymmetric), signals for C=O, aromatic C, aliphatic C, C-O, C-P
³¹P NMR Phosphorus chemical environmentsTwo signals if P atoms are non-equivalent; one signal if symmetric.
HMBC Long-range H-C and H-P connectivityCorrelations from protons on an ethyl group to a phosphorus atom (e.g., -O-CH₂-P)

Table 2: Summary of information obtained from key NMR experiments.

X-ray Crystallography

Authoritative Grounding: While NMR provides the solution-state structure, single-crystal X-ray crystallography provides the unambiguous, solid-state atomic arrangement, including absolute stereochemistry.[9] Obtaining a diffraction-quality crystal is the primary challenge.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Attempt to grow single crystals by slow evaporation, vapor diffusion, or solvent layering using a variety of solvent systems (e.g., ethanol/water, dichloromethane/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure. The final model provides precise bond lengths, angles, and the overall 3D conformation.

Part 3: Physicochemical Property Determination

Understanding the physicochemical properties of C22H28O6P2 is critical for its application, especially in drug development, where properties like solubility and stability dictate bioavailability and shelf-life.

Aqueous Solubility

Trustworthiness: Solubility is a fundamental parameter. A shake-flask method is a reliable, albeit manual, way to determine thermodynamic solubility.

Protocol: Shake-Flask Solubility Assay

  • Add an excess amount of the compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 7.4, 9.0).

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspensions to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Chemical Stability

Expertise & Experience: Assessing stability under various stress conditions (e.g., pH, temperature, light) is essential to predict the compound's shelf-life and identify potential degradation pathways. This is a self-validating system; by identifying the degradation products, one can propose a degradation mechanism, which in turn informs optimal storage and formulation conditions.

Figure 2: Workflow for forced degradation and stability studies.

Protocol: Forced Degradation Study

  • Prepare solutions of the compound (~0.5 mg/mL) in various stress media: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and pure water.

  • Expose the solutions to elevated temperature (e.g., 60°C) and/or photolytic conditions as per ICH Q1B guidelines.

  • At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot, neutralize if necessary, and analyze by HPLC-UV to quantify the remaining parent compound.

  • Analyze the stressed samples by LC-MS to identify the mass of any significant degradation products, which can then be targeted for structural elucidation.

Conclusion

References

  • cromlab-instruments.es. Analysis of Organophosphorus Compounds by GC/MS. Retrieved from: [Link]

  • Taylor & Francis Online. Structure elucidation – Knowledge and References. Retrieved from: [Link]

  • SlideShare. 31-P NMR SPECTROSCOPY. Retrieved from: [Link]

  • Hamilton Company. ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. Retrieved from: [Link]

  • YouTube. Structure Elucidation from Spectroscopic Data in Organic Chemistry. Retrieved from: [Link]

  • PubMed. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. Retrieved from: [Link]

  • MDPI. Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Retrieved from: [Link]

  • United States Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from: [Link]

  • MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from: [Link]

  • Waters Corporation. Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. Retrieved from: [Link]

  • LCGC International. Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved from: [Link]

  • YouTube. [H2 Chemistry] 2024 Structural Elucidation Exercise 1 Review. Retrieved from: [Link]

  • PubMed Central. Mass spectrometry and molecular modeling studies on the inclusion complexes between alendronate and β-cyclodextrin. Retrieved from: [Link]

  • Gorenstein, D. G. (Ed.). (1984).
  • PubMed. Analytical methodology for organophosphorus pesticides used in Canada. Retrieved from: [Link]

  • MDPI. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Retrieved from: [Link]

  • Google Patents. KR20090114741A - Method for measuring bisphosphonate compound using derivatization reaction.
  • YouTube. Organic Chemistry - Structure Elucidation. Retrieved from: [Link]

  • Budapest University of Technology and Economics. Applications of 31P NMR in analytical chemistry. Retrieved from: [Link]

  • PubMed. A general approach for the quantitative analysis of bisphosphonates in human serum and urine by high-performance liquid chromatography/tandem mass spectrometry. Retrieved from: [Link]

  • University of Sussex. 31 Phosphorus NMR. Retrieved from: [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of Phosphonate-Substituted Anthracenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phosphonate-substituted anthracenes represent a class of hybrid molecules that merge the unique photophysical properties of the anthracene core with the versatile chemical and biological activities of the phosphonate group. This strategic combination gives rise to compounds with significant potential in materials science, particularly in the development of layered zirconium phosphonates, and in medicinal chemistry as fluorescent probes and analogues of biologically important phosphates.[1][2][3] This guide provides a comprehensive overview of the primary synthetic methodologies for accessing these molecules, detailed protocols for their execution, and a thorough discussion of the analytical techniques required for their unambiguous characterization. By explaining the causality behind experimental choices and grounding protocols in established literature, this document serves as a practical and authoritative resource for professionals in the field.

Introduction: The Convergence of Photon and Phosphorus

The functionalization of polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of modern chemistry, enabling the fine-tuning of their electronic and physical properties. Anthracene, a simple three-ringed PAH, is a particularly attractive scaffold due to its inherent fluorescence and well-defined reactivity.

1.1 The Anthracene Core: A Luminous Scaffold Anthracene is renowned for its strong blue fluorescence (400–440 nm) and its participation in [4+2] cycloaddition reactions (Diels-Alder reactions).[3] These properties make it a foundational component in organic light-emitting diodes (OLEDs), chemical sensors, and as a diene in organic synthesis. The substitution pattern on the anthracene ring system dictates its electronic properties and steric profile, offering multiple avenues for modification.[4][5]

1.2 The Phosphonate Group: A Moiety of Many Talents The phosphonate group [-P(O)(OR)₂] is a powerful functional moiety for several reasons. Its C-P bond is hydrolytically stable, making phosphonates excellent mimics of carboxylates or phosphates in biological systems.[2] This has led to their extensive use in drug design, where they can act as transition-state analogues to inhibit enzymes.[2][6][7] Furthermore, phosphonic acids are exceptional ligands for metal oxides, forming robust, self-assembled monolayers, a property exploited in the creation of layered hybrid materials.[1]

1.3 Synergy and Application The conjugation of a phosphonate group to an anthracene core creates molecules with enhanced functionality. These compounds can serve as:

  • Building Blocks for Hybrid Materials: Anthracenylphosphonic acids react with metal ions like Zr(IV) to form highly ordered, layered crystalline materials with tunable interlayer spacing and unique photophysical behaviors.[1][8]

  • Fluorescent Probes: The anthracene fluorophore can be used to track the distribution of the phosphonate moiety in biological or material systems.

  • Therapeutic Agents: Anthryl-bisphosphonates have been investigated as fluorescent nanoparticles for inducing apoptosis in cancer cells.[3]

This guide will focus on the practical aspects of creating and verifying the structure of these promising compounds.

Synthetic Strategies: Forging the C-P Bond

The key synthetic challenge is the formation of a stable carbon-phosphorus bond at the sp²-hybridized carbon of the anthracene ring. Several reliable methods have been established, each with distinct advantages and limitations.

The Michaelis-Arbuzov Reaction

This is a classic and widely used method for forming C-P bonds. The reaction involves the nucleophilic attack of a trialkyl phosphite on a haloanthracene (typically bromo- or iodoanthracene), followed by the dealkylation of the resulting phosphonium salt by the displaced halide ion.

Causality of Experimental Choices:

  • Reagent: Trialkyl phosphites, such as triethyl phosphite, are chosen for their high nucleophilicity and the volatility of the resulting alkyl halide byproduct (e.g., ethyl bromide), which helps drive the reaction to completion.

  • Substrate: 9-Bromoanthracene is a common starting material due to the high reactivity of the 9-position and its commercial availability.

  • Conditions: The reaction typically requires high temperatures (120-180 °C) to overcome the activation energy for both the initial SₙAr-type reaction and the subsequent dealkylation step. Nickel salts can be used to catalyze the reaction, enabling lower temperatures.[9]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Combine 9-Bromoanthracene and excess Triethyl Phosphite in a flask with a reflux condenser. React Heat mixture under Nitrogen at 160-170 °C for 4-6 hours. Monitor Ethyl Bromide evolution. Prep->React Inert Atmosphere Workup Cool reaction. Remove excess phosphite under vacuum. React->Workup Reaction Completion Purify Purify crude product via column chromatography (e.g., Silica, Hexane:EtOAc). Workup->Purify Crude Product

Caption: General workflow for the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of Diethyl 9-Anthracenylphosphonate

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 9-bromoanthracene (5.14 g, 20 mmol).

  • Reagent Addition: Add triethyl phosphite (10.2 mL, 60 mmol, 3 equivalents) via syringe.

  • Reaction: Place the flask under a nitrogen atmosphere and heat the mixture in an oil bath at 165 °C for 5 hours. The evolution of ethyl bromide can be observed.

  • Work-up: Allow the reaction to cool to room temperature. Remove the excess triethyl phosphite under high vacuum (distillation) to yield a viscous oil or solid.

  • Purification: Dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 1:1) to afford the pure product.

  • Characterization: Confirm the structure using NMR, MS, and IR spectroscopy.

Palladium-Catalyzed Hirao Cross-Coupling

The Hirao reaction is a powerful alternative that offers milder conditions and a broader substrate scope.[10][11] It involves the palladium-catalyzed cross-coupling of a haloanthracene with a dialkyl phosphite (H-phosphonate).

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) source, often generated in situ from Pd(OAc)₂ or Pd(PPh₃)₄, is essential for the catalytic cycle. A phosphine ligand (e.g., dppf, Xantphos) is used to stabilize the Pd(0) species and facilitate oxidative addition and reductive elimination steps.[12]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the dialkyl phosphite, generating the active phosphite anion nucleophile.

  • Solvent: Anhydrous, polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used to dissolve the reactants and facilitate the reaction.

Hirao_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex1 Ar-Pd(II)-X L₂ Pd0->Complex1 Ar-X Transmetal Ligand Exchange/ Base-assisted P-coordination Complex2 Ar-Pd(II)-P(O)(OR)₂ L₂ Complex1->Complex2 HP(O)(OR)₂ Base Complex2->Pd0 Ar-P(O)(OR)₂ RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Hirao cross-coupling.

Experimental Protocol: Pd-Catalyzed Synthesis of Diethyl 2-Anthracenylphosphonate

  • Preparation: In an oven-dried Schlenk flask, combine 2-bromoanthracene (2.57 g, 10 mmol), Pd(OAc)₂ (45 mg, 0.2 mol%), and Xantphos (231 mg, 0.4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous toluene (40 mL), diethyl phosphite (1.9 mL, 15 mmol), and triethylamine (2.8 mL, 20 mmol) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate.

  • Extraction: Combine the filtrates, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography as described in the Michaelis-Arbuzov protocol.

Visible-Light Photoredox Catalysis

A more recent, transition-metal-free approach utilizes photoredox catalysis to generate an aryl radical from a haloanthracene, which is then trapped by a phosphite.[10] This method operates under very mild conditions (room temperature, visible light) and is considered a "green" alternative.[10][11][13]

Causality of Experimental Choices:

  • Photocatalyst: An organic dye like Eosin Y or Rose Bengal is chosen for its ability to absorb visible light and engage in single-electron transfer (SET) with the haloanthracene.[10]

  • Light Source: Blue or green LEDs are typically used as they emit light at the absorption maximum of the common photocatalysts.

  • Sacrificial Electron Donor: A base like DIPEA often serves a dual role, acting as a base and as a sacrificial electron donor to regenerate the photocatalyst.

This method is particularly advantageous for substrates that are sensitive to high temperatures or that can chelate transition metals, which might poison the catalyst in a Hirao reaction.[10]

Comprehensive Characterization: A Multi-Technique Approach

Unambiguous identification of the synthesized phosphonate-substituted anthracene requires a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution. The combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the molecule's connectivity.[14]

  • ¹H NMR: Reveals the number and environment of protons. The aromatic protons of the anthracene core will appear in the 7.5-9.0 ppm range. The -OCH₂- protons of a diethyl phosphonate will typically appear as a multiplet around 4.0 ppm due to coupling to both the neighboring methyl protons and the phosphorus atom.

  • ¹³C NMR: Shows the carbon framework. The carbon directly attached to the phosphorus will show a characteristic C-P coupling constant (¹J_CP), which is a definitive indicator of bond formation.

  • ³¹P NMR: This is the most direct method for confirming the presence of the phosphonate group.[15] For anthracenylphosphonates, a single peak is typically observed in the range of +15 to +25 ppm (relative to 85% H₃PO₄).[1][8]

Table 1: Typical NMR Data for Diethyl 9-Anthracenylphosphonate

NucleusChemical Shift (δ, ppm)Key Feature / Coupling
³¹P ~ 18-22Single peak confirming phosphonate environment.
¹H 7.5 - 8.8Complex multiplets for anthracene protons.
~ 4.1Multiplet (dq), -OCH₂CH₃ protons.
~ 1.3Triplet (t), -OCH₂CH₃ protons.
¹³C 125 - 135Aromatic carbons.
~ 120 (d)C9 carbon showing large ¹J_CP coupling (~180-200 Hz).
~ 62 (d)-OCH₂ carbon showing ²J_CP coupling (~6 Hz).
~ 16 (d)-CH₃ carbon showing ³J_CP coupling (~6 Hz).
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation, further confirming the structure.[16]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is crucial for confirming the identity of a new compound.

  • Fragmentation Pattern: The molecular ion (M⁺) will be observed. Common fragmentation pathways include the loss of ethoxy (-OC₂H₅) or ethylene (-C₂H₄) groups from the phosphonate ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[17][18] For phosphonate-substituted anthracenes, two vibrations are of primary importance:

  • P=O Stretch: A strong, characteristic absorption band typically appears between 1230-1260 cm⁻¹ .

  • P-O-C Stretch: A strong absorption is usually found in the 1020-1050 cm⁻¹ region.

X-ray Crystallography

For compounds that can be grown as single crystals, X-ray crystallography provides unequivocal proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in space.[17][19] This technique is the gold standard for structural determination and is particularly useful for resolving ambiguities in substitution patterns or stereochemistry.[1]

References

  • Leenstra, W. R., & Jin, L. (2005). Zirconium Arene-Phosphonates: Chemical and Structural Characterization of 2-Naphthyl- and 2-Anthracenylphosphonate Systems. Inorganic Chemistry, 44(1), 138-144. [Link]

  • Li, Q., et al. (2013). Reaction of an anthracene-based cyclic phosphonate ester with trimethylsilyl bromide unexpectedly generating two phosphonates: syntheses, crystal structures and fluorescent properties. RSC Advances, 3(12), 4001-4007. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]

  • Koptev, M. K., et al. (2023). Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. Molecules, 28(23), 7859. [Link]

  • Corral, I., et al. (2018). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 14, 1829-1855. [Link]

  • Bingol, K., et al. (2014). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Metabolites, 4(2), 407-434. [Link]

  • Kafarski, P., & Lejczak, B. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1051564. [Link]

  • Albrecht, Ł., et al. (2023). Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings. Molecules, 28(3), 1391. [Link]

  • Dunitz, J. D., et al. (2015). 1,8,9-Substituted anthracenes, intramolecular phosphine donor stabilized metaphosphonate and phosphenium. Dalton Transactions, 44(23), 10565-10574. [Link]

  • van der Valk, J. B., et al. (1995). NMR spectroscopy analysis of phosphorus metabolites and the effect of adriamycin on these metabolite levels in an adriamycin-sensitive and -resistant human small cell lung carcinoma cell line. NMR in Biomedicine, 8(3), 113-122. [Link]

  • ResearchGate. (n.d.). Synthesis of phosphonate derivatives 7b(A,B). [Link]

  • ResearchGate. (n.d.). X-ray structure of phosphonate 36. [Link]

  • Berlicki, Ł., & Kafarski, P. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 688640. [Link]

  • ResearchGate. (n.d.). Editorial: Phosphonate Chemistry in Drug Design and Development. [Link]

  • Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

  • St-Gelais, A., et al. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Polymers, 13(9), 1495. [Link]

  • Perera, S. D., et al. (2023). X-ray Absorption Spectroscopy of Phosphine-Capped Au Clusters. Inorganics, 11(5), 191. [Link]

  • ResearchGate. (n.d.). Synthetic approaches to phosphonate-substituted 1,10-phenanthrolines. [Link]

  • Salek, R. M., et al. (2013). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Metabolites, 3(3), 541-561. [Link]

  • Wang, D. S., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Current Medicinal Chemistry, 27(36), 6141-6184. [Link]

  • ChemComplete. (2019). Solving Structures with MS, IR and NMR Lecture Course: Lesson 3 - Mass Spectrometry. YouTube. [Link]

  • Jin, L., & Leenstra, W. R. (2005). Zirconium arene-phosphonates: chemical and structural characterization of 2-naphthyl- and 2-anthracenylphosphonate systems. Inorganic Chemistry, 44(1), 138-144. [Link]

  • Koptev, M. K., et al. (2023). Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. MDPI. [Link]

  • Grimshaw, J., & Lamer, W. (1983). Nickel-catalysed synthesis of arylphosphonates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1733-1736. [Link]

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Illuminating the Invisible: A Technical Guide to Fluorescent Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of Light and Phosphorus in Modern Science

In the intricate landscape of chemical biology and diagnostics, the ability to visualize and quantify specific molecular events is paramount. This guide delves into the fascinating world of fluorescent organophosphorus compounds, a class of molecules that has emerged as a powerful tool for researchers, scientists, and drug development professionals. By marrying the unique reactivity and structural diversity of organophosphorus chemistry with the exquisite sensitivity of fluorescence, these compounds offer unprecedented opportunities to probe complex biological systems and detect analytes of critical importance.

This document is not a rigid instruction manual but rather a comprehensive exploration of the core principles, design strategies, and practical applications of fluorescent organophosphorus probes. As a senior application scientist, my goal is to provide not just the "what" and the "how," but more importantly, the "why." Understanding the causality behind experimental choices is the cornerstone of robust scientific inquiry and innovation. We will journey from the fundamental concepts of fluorescence to the sophisticated design of targeted probes, equipping you with the knowledge to not only utilize these tools effectively but also to envision and create the next generation of fluorescent organophosphorus compounds.

Section 1: The Foundation – Principles of Fluorescence and Organophosphorus Chemistry

The Dance of Light: A Primer on Fluorescence

Fluorescence is a photoluminescent phenomenon where a molecule, after absorbing light of a specific wavelength, rapidly emits light at a longer wavelength. This process, governed by the principles of quantum mechanics, is remarkably sensitive to the molecule's immediate environment, making it an ideal signaling mechanism for molecular probes. The key parameters that define a fluorophore's performance include its absorption (excitation) and emission spectra, quantum yield (the efficiency of converting absorbed photons to emitted photons), and fluorescence lifetime (the average time the molecule spends in the excited state).

The general mechanism of fluorescence involves the excitation of an electron from its ground state (S₀) to a higher energy singlet state (S₁, S₂, etc.) upon absorbing a photon. The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through non-radiative processes. From S₁, the electron can return to the ground state by emitting a photon, a process we observe as fluorescence.

Diagram: Jablonski Diagram of Fluorescence

Jablonski cluster_S0 Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation

Caption: A simplified Jablonski diagram illustrating the processes of light absorption, vibrational relaxation, and fluorescence.

The Versatile Element: An Introduction to Organophosphorus Chemistry

Organophosphorus compounds are characterized by the presence of a carbon-phosphorus bond. The phosphorus atom can exist in various oxidation states and coordination environments, leading to a vast array of structures with diverse chemical properties.[1] This versatility is a key reason for their widespread use in fields ranging from medicinal chemistry and agriculture to materials science.[2]

For the purpose of this guide, we will primarily focus on organophosphorus compounds where the phosphorus center acts as a recognition site, a modulator of fluorescence, or a scaffold to which a fluorophore is attached. The electrophilicity of the phosphorus atom in many organophosphorus compounds, such as phosphonates and phosphinates, makes them susceptible to nucleophilic attack, a property often exploited in the design of reaction-based probes.

Section 2: Designing and Synthesizing Fluorescent Organophosphorus Probes

The design of a successful fluorescent organophosphorus probe is a multi-faceted process that requires careful consideration of the target analyte, the desired sensing mechanism, and the intended application. A typical probe consists of three key components: a fluorophore, a recognition moiety (often incorporating the phosphorus atom), and a linker connecting the two.

Classification of Fluorescent Organophosphorus Probes

Fluorescent probes can be broadly classified based on their response mechanism upon interaction with the target analyte.[3]

  • "Turn-Off" Probes: These probes exhibit strong initial fluorescence that is quenched upon binding to the analyte.

  • "Turn-On" Probes: In contrast, these probes are initially non-fluorescent or weakly fluorescent, and their fluorescence is significantly enhanced upon interaction with the target. "Turn-on" probes are generally preferred due to their higher signal-to-noise ratio.[4]

  • Ratiometric Probes: These probes exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding. This provides a built-in self-calibration, making the measurement less susceptible to variations in probe concentration and environmental factors.

Another important classification is based on the structural nature of the probe:

  • Single Molecule Probes: The fluorescence response originates from a single molecular entity.

  • Supramolecular Probes: The sensing mechanism relies on the aggregation or disaggregation of multiple probe molecules. A prominent example is the use of Aggregation-Induced Emission (AIE) luminogens (AIEgens).[5][6]

Diagram: Classification of Fluorescent Probe Responses

Probe_Responses cluster_TurnOff Turn-Off Probe cluster_TurnOn Turn-On Probe Probe Probe Analyte Analyte Fluorescence_On Fluorescence (High) Fluorescence_Off Fluorescence (Low) Ratiometric_Shift Wavelength Shift Probe_Off Probe Analyte_Off Analyte Fluorescence_High_Off Fluorescence (High) Probe_Off->Fluorescence_High_Off Initial State Fluorescence_Low_Off Fluorescence (Low) Analyte_Off->Fluorescence_Low_Off Analyte Binding Probe_On Probe Analyte_On Analyte Fluorescence_Low_On Fluorescence (Low) Probe_On->Fluorescence_Low_On Initial State Fluorescence_High_On Fluorescence (High) Analyte_On->Fluorescence_High_On Analyte Binding

Caption: Schematic representation of "Turn-Off" and "Turn-On" fluorescent probe mechanisms.

Key Sensing Mechanisms

The change in fluorescence upon analyte binding is governed by several photophysical processes:

  • Photoinduced Electron Transfer (PET): In many "turn-on" probes, a photoinduced electron transfer from a donor to the excited fluorophore quenches the fluorescence in the absence of the analyte.[5] Analyte binding to the donor moiety alters its electronic properties, inhibiting PET and restoring fluorescence.

  • Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule.[7] The efficiency of FRET is highly dependent on the distance between the donor and acceptor. Analyte-induced conformational changes that alter this distance can modulate the FRET efficiency, leading to a change in the fluorescence signal.

  • Intramolecular Charge Transfer (ICT): In ICT-based probes, the fluorophore possesses an electron-donating and an electron-accepting group.[8] The interaction with an analyte can alter the degree of charge transfer, resulting in a shift in the emission wavelength.

  • Aggregation-Induced Emission (AIE): AIEgens are molecules that are non-emissive in solution but become highly fluorescent upon aggregation.[5][6] This phenomenon is attributed to the restriction of intramolecular motions in the aggregated state.[5] The interaction of an AIEgen-based probe with an analyte can induce aggregation, leading to a "turn-on" fluorescence response.[5][6]

Synthetic Strategies and Methodologies

The synthesis of fluorescent organophosphorus compounds often involves multi-step procedures that require a solid understanding of both organic and organophosphorus chemistry.

Coumarin derivatives are widely used fluorophores due to their excellent photophysical properties.[9][10] A common strategy for creating a coumarin-based organophosphorus probe involves modifying the coumarin core with a reactive group that can subsequently be coupled to a phosphorus-containing moiety.

Exemplary Protocol: Synthesis of a Coumarin-based Probe for Hypochlorite [4]

  • Synthesis of the Coumarin Core: A Knoevenagel condensation reaction between 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid in the presence of piperidine in ethanol yields the 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid.[4] The reaction mixture is refluxed overnight, and the product precipitates upon cooling.[4]

  • Coupling with a Phosphorus-Containing Moiety: The carboxylic acid of the coumarin core is then coupled to a phosphorus-containing amine or alcohol. For instance, reaction with thiomorpholine in the presence of coupling agents like EDCI and DMAP in dry DCM yields the final probe.[4] The reaction is stirred at room temperature overnight and purified by column chromatography.[4]

Diagram: Synthetic Scheme for a Coumarin-Based Probe

Synthesis Start 2-hydroxy-4-methoxybenzaldehyde + Meldrum's acid Step1 Knoevenagel Condensation (Piperidine, Ethanol, Reflux) Start->Step1 Intermediate 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid Step1->Intermediate Step2 Amide Coupling (Thiomorpholine, EDCI, DMAP, DCM) Intermediate->Step2 Product Coumarin-based Probe Step2->Product

Caption: A simplified workflow for the synthesis of a coumarin-based fluorescent probe.

BODIPY (boron-dipyrromethene) dyes are another popular class of fluorophores known for their sharp absorption and emission peaks, high quantum yields, and good photostability.[11][12] The synthesis of BODIPY-based organophosphorus probes often involves the functionalization of the BODIPY core.

General Synthetic Approach: [11]

  • Synthesis of the BODIPY Core: A common method involves the acid-catalyzed condensation of a pyrrole derivative with an aldehyde or acid chloride, followed by oxidation and complexation with a boron source, typically BF₃·OEt₂.[11]

  • Introduction of the Phosphorus Moiety: A phosphorus-containing group can be introduced either by incorporating it into one of the starting materials (pyrrole or aldehyde) or by post-synthetic modification of the BODIPY core. The latter often involves nucleophilic substitution reactions at the meso- or pyrrolic positions of the BODIPY scaffold.

AIEgen-based probes are particularly attractive for their "turn-on" fluorescence in the aggregated state.[5][6] A common AIEgen scaffold is tetraphenylethylene (TPE).

Exemplary Protocol: Synthesis of a TPE-Peptide Probe for Organophosphorus Pesticides [5][6]

  • Synthesis of the TPE-Peptide Conjugate: A peptide sequence containing a reactive residue, such as serine, is synthesized using standard solid-phase peptide synthesis.[5][6] A TPE derivative with a carboxylic acid functional group is then coupled to the N-terminus of the peptide.

  • Purification: The crude TPE-peptide conjugate is purified by reverse-phase high-performance liquid chromatography (HPLC).

Section 3: Applications of Fluorescent Organophosphorus Compounds

The unique properties of fluorescent organophosphorus compounds have led to their application in a wide range of fields, from environmental monitoring to biomedical research and drug discovery.

Detection of Organophosphorus Pesticides and Nerve Agents

Organophosphorus compounds are widely used as pesticides and have also been tragically employed as chemical warfare agents.[13] The development of sensitive and selective methods for their detection is of utmost importance for public health and security.[13]

Fluorescent probes offer a rapid and sensitive alternative to traditional chromatographic methods for pesticide detection.[14] For example, a peptide-based fluorescent probe incorporating a TPE moiety has been developed for the detection of a broad range of organophosphorus pesticides.[15] The probe's fluorescence is "turned on" in the presence of these pesticides due to the formation of adducts that accelerate the aggregation of the peptide, leading to a limit of detection of 0.6 μM.[5][6]

Exemplary Workflow: Detection of Glyphosate in Soil Samples [7][16]

  • Sample Preparation: A soil sample is extracted with a suitable solvent, such as a mixture of dimethyl sulfoxide and a buffer solution.[16]

  • Probe Incubation: A fluorescent probe, for instance, one based on the quenching of a fluorophore by Cu²⁺ ions, is added to the soil extract.[7][16]

  • Analyte Addition and Measurement: Upon addition of the glyphosate-containing sample, the glyphosate chelates the Cu²⁺ ions, releasing the fluorophore and restoring its fluorescence.[7][16] The fluorescence intensity is measured using a fluorometer and correlated to the glyphosate concentration. The detection limit for this method can be as low as 36 nM.[16]

Detection of Nerve Agent Mimics

Fluorescent probes have also been designed for the highly sensitive detection of nerve agent mimics, such as diethyl chlorophosphate (DCP), a simulant for sarin. A coumarin-enamine based probe has been shown to detect the nerve agent simulant diisopropylfluorophosphate (DFP) with a limit of detection of 1.1 ppm.[17] Another probe based on a 4,4-diaryloxy-BODIPY derivative exhibits a "turn-on" fluorescence response to sarin with a detection limit of 2.04 x 10⁻⁵ mol L⁻¹.[18]

Table 1: Performance of Selected Fluorescent Probes for Organophosphorus Compounds

Probe TypeAnalyteFluorophoreSensing MechanismLimit of Detection (LOD)Reference
Peptide-basedOrganophosphorus PesticidesTetraphenylethylene (AIEgen)Aggregation-Induced Emission0.6 µM[5][6]
Naphthalimide-Cu²⁺ complexGlyphosateN-butyl-1,8-naphthalimideCompetitive Coordination36 nM[16]
Coumarin-enamineDiisopropylfluorophosphate (DFP)CoumarinPhotoinduced Electron Transfer1.1 ppm[17]
4,4-diaryloxy-BODIPYSarinBODIPYReaction-based2.04 x 10⁻⁵ M[18]
Enzyme-based (FRET)ParaoxonIAEDANSFRET0.57 nM[7]
Bioimaging of Enzymes and Cellular Processes

The ability of fluorescent organophosphorus probes to target specific enzymes and report on their activity has made them invaluable tools in cell biology.[19]

Many organophosphorus compounds are potent enzyme inhibitors. This property can be harnessed to design activity-based probes that covalently bind to the active site of an enzyme, allowing for its visualization and quantification. For example, near-infrared fluorescent probes have been developed to specifically identify and detect butyrylcholinesterase (BChE) and visualize its interaction with organophosphorus pesticides in living cells.[20]

General Protocol for Live-Cell Imaging: [21][22]

  • Cell Culture: Cells are cultured on a suitable substrate, such as glass-bottom dishes, under optimal conditions.

  • Probe Loading: The fluorescent organophosphorus probe is added to the cell culture medium and incubated for a specific period to allow for cell uptake and binding to the target enzyme.

  • Washing: Excess probe is removed by washing the cells with fresh medium or a buffer solution.

  • Imaging: The cells are then imaged using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Diagram: Live-Cell Imaging Workflow

LiveCell_Imaging Cell_Culture 1. Cell Culture on Glass-Bottom Dish Probe_Loading 2. Incubation with Fluorescent Probe Cell_Culture->Probe_Loading Washing 3. Removal of Excess Probe Probe_Loading->Washing Imaging 4. Fluorescence Microscopy Washing->Imaging

Caption: A typical workflow for live-cell imaging using a fluorescent probe.

Applications in Drug Discovery and Development

Fluorescent technologies are playing an increasingly important role in drug discovery and development. Fluorescent organophosphorus compounds can be utilized in high-throughput screening (HTS) assays to identify novel enzyme inhibitors and in target validation studies.

Fluorescent probes that report on the activity of a specific enzyme can be used to screen large compound libraries for potential inhibitors. For example, a fluorescent substrate for a phosphodiesterase (PDE) can be used in an HTS assay. In the absence of an inhibitor, the enzyme cleaves the substrate, leading to a change in fluorescence. The presence of an inhibitor prevents this cleavage, and thus no change in fluorescence is observed.

Fluorescently labeled organophosphorus drugs or drug candidates can be used to visualize their engagement with their target protein in living cells. This can provide valuable information about the drug's mechanism of action, cellular localization, and off-target effects.

Section 4: The Role of the Phosphorus Atom and Computational Design

The phosphorus atom in these fluorescent probes is not merely a passive anchor. Its electronic and steric properties can significantly influence the photophysical characteristics of the fluorophore and the binding affinity of the probe for its target.

Modulation of Photophysical Properties

The introduction of a phosphonate group can alter the electronic properties of a fluorophore, leading to changes in its absorption and emission spectra, quantum yield, and photostability. For instance, the tetrahedral geometry of a phosphonate group can disrupt the planarity of a conjugated system, which may affect the fluorescence properties. Conversely, the strong electron-withdrawing nature of the phosphonate group can be utilized to tune the ICT characteristics of a probe.

Computational Approaches in Probe Design

Computational chemistry plays a crucial role in the rational design of fluorescent organophosphorus probes.[3] Molecular modeling techniques, such as density functional theory (DFT), can be used to:

  • Predict the photophysical properties of a designed probe.

  • Simulate the interaction between the probe and its target analyte.

  • Understand the mechanism of fluorescence modulation.

  • Screen virtual libraries of potential probes to identify promising candidates for synthesis.

For example, DFT calculations have been used to investigate the origin of fluorescence in quinolinyloxymethylphosphonate compounds and to identify different deactivation pathways.[3]

Conclusion and Future Perspectives

Fluorescent organophosphorus compounds represent a dynamic and rapidly evolving field of research. The convergence of innovative synthetic chemistry, advanced photophysics, and powerful computational tools continues to drive the development of novel probes with enhanced sensitivity, selectivity, and functionality.

Future advancements are likely to focus on:

  • Multiplexed Detection: The development of probes that can simultaneously detect multiple analytes.

  • In Vivo Imaging: The design of probes with improved biocompatibility and tissue penetration for in vivo applications.

  • Theranostics: The creation of probes that can not only detect a disease marker but also deliver a therapeutic agent.

  • Advanced Materials: The incorporation of fluorescent organophosphorus compounds into smart materials for sensing and imaging applications.

As our understanding of complex biological systems deepens, the demand for sophisticated molecular tools will undoubtedly grow. Fluorescent organophosphorus compounds, with their inherent versatility and tunability, are poised to remain at the forefront of this exciting scientific frontier, illuminating the path to new discoveries and innovations in science and medicine.

References

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A Technical Guide to the Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive exploration of the photophysical properties of 9,10-disubstituted anthracene derivatives, tailored for researchers, scientists, and professionals in drug development. This document delves into the core principles governing the light-matter interactions of these versatile molecules, offering both theoretical understanding and practical experimental guidance.

Introduction: The Allure of the Anthracene Core

Anthracene, a polycyclic aromatic hydrocarbon, forms the foundation for a vast class of molecules with significant applications in materials science and medicinal chemistry.[1] Its rigid, planar structure and extended π-conjugated system give rise to intrinsic fluorescent properties. However, it is the strategic substitution at the 9 and 10 positions that unlocks the true potential of the anthracene core, allowing for the fine-tuning of its photophysical behavior. These modifications can dramatically enhance fluorescence quantum yields, shift emission wavelengths, and introduce novel functionalities, making these derivatives highly sought after for applications ranging from organic light-emitting diodes (OLEDs) to advanced biological probes.[2]

Unsubstituted anthracene itself exhibits a moderate fluorescence quantum yield of about 30%, with a significant portion of excited molecules undergoing intersystem crossing to the triplet state.[1] Substitution at the 9 and 10 positions can drastically alter these deactivation pathways, often favoring intense fluorescence. This guide will explore the structure-property relationships that govern these changes and provide the technical framework for their characterization.

The Photophysical Landscape: A Jablonski Perspective

To comprehend the behavior of 9,10-disubstituted anthracene derivatives upon light absorption, we turn to the Jablonski diagram, a schematic that illustrates the electronic states of a molecule and the transitions between them.[1]

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S2 S₂ (Second Excited Singlet State) S0:n->S2:s S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S1_vib S2->S1 Internal Conversion & Vibrational Relaxation T1->S0 Phosphorescence S1_vib->S1 Vibrational Relaxation

Caption: A generalized Jablonski diagram for a 9,10-disubstituted anthracene derivative.

Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). From these excited states, several relaxation pathways are possible:

  • Vibrational Relaxation and Internal Conversion: The molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes.

  • Fluorescence: The molecule returns to the ground state by emitting a photon. This is typically a rapid process, occurring on the nanosecond timescale.

  • Intersystem Crossing (ISC): The molecule can transition from the singlet excited state to a triplet excited state (T₁). This process is formally spin-forbidden but can be facilitated by certain structural features.

  • Phosphorescence: Radiative decay from the triplet state to the ground state. This is a much slower process than fluorescence.

The competition between these pathways determines the overall photophysical properties of the molecule, particularly its fluorescence quantum yield and lifetime.

The Art of Molecular Design: Substituent Effects on Photophysical Properties

The choice of substituents at the 9 and 10 positions is the primary tool for tuning the photophysical properties of the anthracene core. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Modulating the HOMO-LUMO Gap

The electronic nature of the substituents directly influences the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] This, in turn, dictates the absorption and emission wavelengths.

  • Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or amino (-NR₂) groups increase the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO gap. This results in a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.

  • Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or nitro (-NO₂) groups lower the energy of the LUMO more significantly than the HOMO, also resulting in a smaller energy gap and a red-shift.[4]

HOMO_LUMO cluster_0 Unsubstituted Anthracene cluster_1 EDG Substituted cluster_2 EWG Substituted LUMO_unsub LUMO HOMO_unsub HOMO LUMO_unsub->HOMO_unsub ΔE HOMO_edg HOMO LUMO_edg LUMO LUMO_edg->HOMO_edg ΔE' HOMO_ewg HOMO LUMO_ewg LUMO LUMO_ewg->HOMO_ewg ΔE''

Caption: Influence of substituent electronic effects on the HOMO-LUMO gap.

Steric Effects: Enhancing Emission and Stability

Bulky substituents, such as phenyl or tert-butyl groups, play a crucial role in enhancing the fluorescence quantum yield and improving the photostability of anthracene derivatives.[5] These groups introduce steric hindrance that disrupts intermolecular π-π stacking in the solid state or in concentrated solutions.[5] This minimizes aggregation-caused quenching (ACQ), a phenomenon where the close proximity of fluorophores leads to non-radiative decay pathways.

Furthermore, bulky substituents can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways. By locking the molecule into a more rigid conformation, the probability of radiative decay (fluorescence) is increased.

Quantitative Photophysical Parameters: A Comparative Overview

The following table summarizes key photophysical data for a selection of 9,10-disubstituted anthracene derivatives, illustrating the impact of different substituents.

DerivativeSubstituentsAbsorption Max (nm)Emission Max (nm)Quantum Yield (ΦF)Lifetime (τ, ns)Reference
9,10-DiphenylanthracenePhenyl, Phenyl373, 393409, 431~1.0~8.0
9,10-DicyanoanthraceneCyano, Cyano380, 401420, 445~0.7~10.0
9,10-Bis(phenylethynyl)anthracenePhenylethynyl, Phenylethynyl444, 472478, 508High-[6]
9-(4-Methoxyphenyl)-10-phenylanthracene4-Methoxyphenyl, Phenyl376, 396412, 435~0.95-[7]

Experimental Protocols for Photophysical Characterization

A thorough understanding of the photophysical properties of 9,10-disubstituted anthracene derivatives requires precise and reproducible experimental measurements. The following section outlines the core experimental workflows.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification UV_Vis UV-Vis Absorption Spectroscopy Purification->UV_Vis Fluorescence_Emission Steady-State Fluorescence Spectroscopy UV_Vis->Fluorescence_Emission Quantum_Yield Fluorescence Quantum Yield Measurement Fluorescence_Emission->Quantum_Yield Lifetime Fluorescence Lifetime Measurement Quantum_Yield->Lifetime

Caption: Experimental workflow for the synthesis and photophysical characterization of 9,10-disubstituted anthracene derivatives.

Synthesis and Purification

The synthesis of 9,10-disubstituted anthracenes often involves cross-coupling reactions, such as Suzuki or Sonogashira couplings, starting from 9,10-dihaloanthracene precursors.[7] For instance, the synthesis of 9,10-diphenylanthracene can be achieved via a Suzuki coupling reaction between 9,10-dibromoanthracene and phenylboronic acid.

Exemplary Synthesis of 9,10-Diphenylanthracene:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 9,10-dibromoanthracene (1.0 eq), phenylboronic acid (2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable solvent system, typically a mixture of toluene and an aqueous solution of a base like sodium carbonate.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup to remove the catalyst and inorganic byproducts.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure 9,10-diphenylanthracene.[8]

Crucial Note on Purity: The photophysical properties of fluorescent molecules are highly sensitive to impurities. Therefore, rigorous purification is paramount to obtain accurate and reproducible data.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which the molecule absorbs light.

Protocol:

  • Prepare a dilute solution of the purified anthracene derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or toluene). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the absorption maximum.

  • Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference.

  • Fill a second matched quartz cuvette with the sample solution.

  • Record the absorption spectrum over a relevant wavelength range (typically 250-500 nm for anthracene derivatives).

  • The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are key parameters obtained from this measurement.

Steady-State Fluorescence Spectroscopy

This measurement provides the fluorescence emission spectrum of the compound.

Protocol:

  • Prepare a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Use a spectrofluorometer. Excite the sample at a wavelength corresponding to one of its absorption maxima.

  • Record the emission spectrum over a wavelength range that is longer than the excitation wavelength.

  • The wavelength of maximum emission (λem) and the shape of the emission spectrum are determined.

Fluorescence Quantum Yield (ΦF) Measurement

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method using a well-characterized standard is the most common approach.[9]

Protocol (Comparative Method):

  • Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. 9,10-Diphenylanthracene in cyclohexane (ΦF ≈ 1.0) is a common standard for blue-emitting compounds.[10]

  • Prepare a series of dilute solutions of both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the UV-Vis absorption spectra and the fluorescence emission spectra for all solutions.

  • Integrate the area under the corrected emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • The quantum yield of the sample (Φsample) can be calculated using the following equation:

    Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)

    where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[9]

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. Time-Correlated Single Photon Counting (TCSPC) is the most widely used technique for measuring nanosecond fluorescence lifetimes.[2]

Protocol (TCSPC):

  • A pulsed light source (e.g., a picosecond diode laser or a mode-locked laser) with a high repetition rate is used to excite the sample.

  • The emitted photons are detected by a sensitive, high-speed detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube).

  • The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of events.

  • A histogram of these time differences is constructed, which represents the fluorescence decay profile.

  • The decay profile is then fitted to an exponential function to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τ)

    where I₀ is the initial intensity and τ is the fluorescence lifetime.

Applications in Research and Development

The tunable photophysical properties of 9,10-disubstituted anthracene derivatives make them invaluable in various fields:

  • Organic Electronics: As highly efficient blue emitters in OLEDs for displays and solid-state lighting.[2]

  • Fluorescent Probes and Sensors: For the detection of ions, biomolecules, and changes in the microenvironment due to their sensitivity to polarity and quenching agents.[11]

  • Photocatalysis: As photosensitizers in chemical reactions.

Conclusion

The 9,10-disubstituted anthracene framework offers a robust and versatile platform for the design of advanced functional materials with tailored photophysical properties. A thorough understanding of the interplay between molecular structure and light-matter interactions, coupled with rigorous experimental characterization, is essential for harnessing the full potential of these remarkable compounds. This guide provides a foundational framework for researchers and scientists to explore and innovate in this exciting field.

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  • Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 80A(3), 389–399. [Link][23][24]

  • Anthony, J. E. (2008). Substituent Effects in Pentacenes: Gaining Control over HOMO−LUMO Gaps and Photooxidative Resistances. Journal of the American Chemical Society, 130(36), 12114–12123. [Link][25]

  • Edinburgh Instruments. (2023). Determining Fluorescence Lifetimes. [Link][26]

  • Roy, A., et al. (2024). A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv. [Link][27]

  • BearWorks. (n.d.). Substituent and Conjugation Effects on the Homo-Lumo Bandgaps of 9-Fluorenones, 9-Fluorenylidenes, and Related Derivatives. [Link][28]

  • Zherebker, A., et al. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Crystals, 13(6), 856. [Link][29]

  • da Silva, J. P. F., et al. (2020). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molbank, 2020(3), M1147. [Link][30]

  • Rajan, R., et al. (2020). Time-Resolved Spectroscopy of Fluorescence Quenching in Optical Fibre-Based pH Sensors. Sensors, 20(21), 6140. [Link][31]

  • Lakowicz, J. R. (2006). Measurement of Fluorescence Lifetimes. In: Principles of Fluorescence Spectroscopy. Springer, Boston, MA. [Link][32]

  • Gindensperger, E., et al. (2006). Jablonski diagram showing E 00 energies of 1 MLCT, 3 MLCT, LLCT,... [Link][33]

  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link][9]

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An In-depth Technical Guide to the Theoretical Investigation of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Anthracene derivatives are a cornerstone in the development of advanced materials due to their unique photophysical properties.[1] The strategic functionalization of the anthracene core, particularly at the 9 and 10 positions, allows for the fine-tuning of their electronic and emissive characteristics, making them suitable for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes.[2] The introduction of phosphonate groups is of particular interest as it can enhance solubility, influence molecular packing in the solid state, and modulate the electronic properties of the aromatic system. This guide provides a comprehensive theoretical framework for investigating the electronic structure and photophysical properties of a specific, yet under-researched derivative: Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate.

While extensive experimental and computational data exists for a variety of anthracene derivatives, this specific molecule has not been the subject of dedicated published research. Therefore, this document serves as a predictive guide, outlining a robust computational methodology based on established theoretical principles and successful application to analogous organophosphorus and aromatic systems.[3][4] We will detail the recommended computational workflows, from ground-state geometry optimization to the prediction of spectroscopic properties, providing a roadmap for researchers and drug development professionals to computationally characterize this and similar molecules.

Foundational Concepts: The Synergy of Anthracene and Phosphonate Moieties

The photophysical behavior of this compound is governed by the interplay between the π-conjugated anthracene core and the electronic effects of the diethyl phosphonate substituents. The anthracene unit provides the fundamental chromophore responsible for absorption and emission in the UV-visible region.[5] The phosphonate groups, being electron-withdrawing, are expected to influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the absorption and emission wavelengths.[1]

Furthermore, the bulky and flexible diethyl phosphonate groups will introduce significant steric hindrance, affecting the planarity of the anthracene core and influencing intermolecular interactions in the condensed phase. These interactions can lead to phenomena such as aggregation-induced emission or quenching, which are critical for material performance.[6]

Computational Methodology: A Validated Approach

To accurately predict the properties of this compound, a multi-step computational approach rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) is recommended.[7][8] This combination has proven effective for studying the electronic structure and spectra of various organic molecules, including anthracene derivatives and organophosphorus compounds.[3][9]

Ground State Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional structure of the molecule.

Protocol:

  • Initial Structure Generation: Construct the initial 3D structure of this compound using a molecular builder.

  • Computational Method: Employ DFT for geometry optimization. The B3LYP hybrid functional is a robust choice that balances accuracy and computational cost for organic systems.[3]

  • Basis Set Selection: A Pople-style basis set, such as 6-311G(d,p), is recommended for providing a good description of the electronic structure of carbon, hydrogen, oxygen, and phosphorus atoms.[9]

  • Solvation Effects: To simulate a realistic chemical environment, incorporate a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective method.[3] Chloroform or toluene are suitable solvent choices for anthracene derivatives.[6]

  • Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Justification of Choices:

  • B3LYP: This functional has a long track record of providing reliable geometries and electronic properties for a wide range of organic molecules.[3]

  • 6-311G(d,p): The inclusion of polarization (d) and diffuse (p) functions is crucial for accurately describing the bonding and non-bonding interactions involving the phosphorus and oxygen atoms of the phosphonate groups.[9]

  • PCM: Spectroscopic properties can be significantly influenced by the polarity of the solvent. PCM provides a computationally efficient way to account for these bulk solvent effects.[3]

Electronic Structure and Frontier Molecular Orbitals

Once the optimized geometry is obtained, the electronic properties can be analyzed.

Protocol:

  • Single-Point Energy Calculation: Perform a single-point energy calculation using the optimized geometry and the same DFT method and basis set.

  • Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Analyze their spatial distribution and energy gap.

  • Molecular Electrostatic Potential (MEP): Generate an MEP map to identify the electron-rich and electron-deficient regions of the molecule. This is valuable for predicting sites of intermolecular interactions.[1]

Prediction of Spectroscopic Properties

The photophysical properties, namely absorption and emission spectra, are predicted using TD-DFT.

Protocol:

  • UV-Visible Absorption:

    • Perform a TD-DFT calculation on the ground-state optimized geometry.

    • Calculate the vertical excitation energies and oscillator strengths for the lowest 20-30 singlet excited states.

    • The transitions with the highest oscillator strengths will correspond to the major absorption bands in the UV-Vis spectrum.[7]

  • Fluorescence Emission:

    • Optimize the geometry of the first singlet excited state (S1) using TD-DFT.

    • Perform a single-point TD-DFT calculation on the optimized S1 geometry to determine the emission energy.

    • The difference between the absorption and emission energies provides the Stokes shift.

Diagram: Computational Workflow

G cluster_0 Ground State Calculations cluster_1 Excited State Calculations A Initial 3D Structure B DFT Geometry Optimization (B3LYP/6-311G(d,p), PCM) A->B C Frequency Analysis B->C D Electronic Structure Analysis (HOMO, LUMO, MEP) B->D E TD-DFT Absorption (Vertical Excitations) B->E F S1 State Geometry Optimization E->F G TD-DFT Emission F->G H Stokes Shift Calculation G->H G cluster_0 Energy LUMO LUMO (Anthracene + Phosphonate character) HOMO HOMO (Anthracene character) HOMO->LUMO ΔE (HOMO-LUMO Gap) Correlates with λmax

Caption: Schematic of the predicted frontier molecular orbital energy levels.

Spectroscopic Properties

The UV-visible absorption spectrum is expected to show characteristic vibronic structuring typical of anthracene derivatives. [10]The lowest energy absorption band (λmax) is predicted to be in the range of 380-420 nm. The fluorescence emission should be in the blue to blue-green region of the spectrum, with a quantum yield that is sensitive to the molecular conformation and environment. [6] Table 2: Predicted Photophysical Data

PropertyPredicted ValueComparison to Anthracene
Absorption λmax380 - 420 nmRed-shifted compared to unsubstituted anthracene (~356 nm). [5]
Emission λmax420 - 460 nmRed-shifted emission.
Stokes Shift40 - 60 nmA moderate Stokes shift is expected.
Fluorescence Quantum Yield0.3 - 0.7Highly dependent on solvent and aggregation state.

Potential Applications and Future Directions

The theoretical data generated through this workflow can guide the synthesis and experimental characterization of this compound. The predicted absorption and emission properties suggest its potential use as a blue-light emitter in OLEDs. The presence of polar phosphonate groups may also impart interesting self-assembly properties or affinity for biological targets, opening avenues for its use as a fluorescent probe or in drug delivery systems.

Future theoretical work could explore:

  • Dimerization and Aggregation: Modeling the interactions between two or more molecules to understand solid-state properties. [11]* Vibronic Coupling: More advanced calculations to simulate the fine structure of the absorption and emission spectra. [3]* Intersystem Crossing and Phosphorescence: Investigating the potential for triplet state formation, which is relevant for OLED applications. [12]

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the theoretical investigation of this compound. By leveraging established DFT and TD-DFT methodologies, researchers can predict its structural, electronic, and photophysical properties with a high degree of confidence. This in silico approach not only accelerates the discovery and design of new materials but also provides fundamental insights into the structure-property relationships of functionalized aromatic systems.

References

  • [Synthesis and Characterization of the Structure of Diethyl

  • ://pubchem.ncbi.nlm.nih.gov/compound/11957248)

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¹H and ³¹P NMR spectral data of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectral Analysis of Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral data for Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate, a molecule of significant interest in materials science and coordination chemistry. Often referred to by its common name, 9,10-Bis(diethylphosphonomethyl)anthracene, this compound possesses a highly symmetrical structure that profoundly influences its spectroscopic signature. This document, intended for researchers and drug development professionals, offers a detailed interpretation of the expected spectral features, explains the underlying principles of chemical shifts and coupling constants, and presents a standardized protocol for data acquisition. By elucidating the causal relationships between molecular structure and NMR output, this guide serves as a self-validating reference for the characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Implications

The foundational step in interpreting any NMR spectrum is a thorough understanding of the molecule's structure and symmetry. The title compound, with CAS number 60974-92-7, consists of a planar anthracene core substituted at the 9 and 10 positions with identical diethylphosphonomethyl groups.[1][2]

The molecule's high degree of symmetry is the most critical factor governing its NMR spectra. Assuming free rotation around the C-C and C-P bonds, the molecule possesses a C₂h symmetry axis. This equivalence simplifies the spectra significantly:

  • Phosphorus Atoms: The two phosphorus atoms are chemically and magnetically equivalent.

  • Anthracene Protons: The eight aromatic protons are divided into two distinct sets: the protons at positions 1, 4, 5, and 8 are equivalent, as are the protons at positions 2, 3, 6, and 7.

  • Phosphonate Groups: All four ethoxy groups are equivalent, as are the two methylene bridge (-CH₂-P) groups.

This symmetry dictates that the spectra will display fewer signals than the total number of protons or phosphorus atoms would suggest, a key characteristic feature for structural confirmation.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis A Sample Weighing (10-15 mg) B Dissolution (0.6 mL CDCl₃ + TMS) A->B C Transfer to NMR Tube B->C D Instrument Setup (Tuning & Shimming) C->D E ¹H NMR Acquisition D->E F ³¹P NMR Acquisition D->F G Data Processing (FT, Phasing, Baseline Correction) E->G F->G H Spectral Interpretation (Peak Picking & Integration) G->H I Structural Confirmation H->I

Caption: Standardized workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ³¹P NMR spectra of Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate are highly characteristic and serve as a powerful tool for its unambiguous identification. The key diagnostic features include: two distinct multiplets in the aromatic region, a doublet around 4 ppm for the methylene bridge protons, a doublet of quartets and a triplet for the ethoxy groups, and a single resonance in the ³¹P spectrum. The inherent symmetry of the molecule is the cornerstone of this distinct spectral pattern. Adherence to the outlined experimental protocol will ensure the acquisition of high-fidelity data, enabling researchers to confidently verify the structure and purity of this versatile compound.

References

  • ResearchGate. (n.d.). ¹H-NMR spectra of the anthracene derivatives after ((a) and (c)) and... Retrieved from [Link]

  • SpectraBase. (n.d.). Diethyl pentyl-phosphonate - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). DIETHYL-1-FORMYL-BUT-3-ENYL-PHOSPHONATE;ENOL-ISOMER - Optional[13C NMR]. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl acetonylphosphonate. Retrieved from [Link]

  • Dalton Transactions. (2006). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of Anthracene (a) and of the.... Retrieved from [Link]

  • SpectraBase. (n.d.). Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 9,10-Diethoxyanthracene. Retrieved from [Link]

  • Beilstein Journals. (2015). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Anthracene-Based Mechanophores for Compression-Activated Fluorescence in Polymeric Networks. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)-H. Retrieved from [Link]

  • ResearchGate. (2001). (PDF) Use of diethyl(2-methylpyrrolidin-2-yl)phosphonate as a highly sensitive extra- and intracellular P-31 NMR pH indicator in isolated organs. Retrieved from [Link]

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A Technical Guide to the UV-Vis Absorption and Fluorescence Emission Spectra of Anthracene Phosphonates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis and photophysical characterization of anthracene phosphonates. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the UV-Vis absorption and fluorescence emission properties of this important class of molecules. We will examine the causal relationships behind experimental design, present detailed methodologies, and synthesize data to provide actionable insights for your research.

Introduction: The Significance of Anthracene Phosphonates

Anthracene, a polycyclic aromatic hydrocarbon, is a well-known fluorophore with a characteristic UV-Vis absorption and a strong blue fluorescence emission.[1] Its rigid, planar structure and extended π-conjugated system are responsible for its distinct photophysical properties. The introduction of phosphonate groups (-PO(OR)₂) onto the anthracene scaffold creates a unique class of compounds with modified electronic and solubility characteristics. These modifications can significantly influence the absorption and emission spectra, making anthracene phosphonates promising candidates for a variety of applications, including bioimaging, sensing, and as therapeutic agents.[2][3] For instance, the phosphonate moiety can enhance water solubility and provide a site for coordination with metal ions or for anchoring to biological targets.

This guide will provide a comprehensive overview of the key aspects of the spectroscopy of anthracene phosphonates, from their synthesis to the detailed analysis of their photophysical behavior.

Fundamental Principles of UV-Vis Absorption and Fluorescence

To fully appreciate the spectral properties of anthracene phosphonates, a foundational understanding of the underlying photophysical processes is essential.

The Jablonski Diagram: A Visual Representation of Photophysical Pathways

The interaction of light with a molecule like an anthracene phosphonate can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S2 S₂ (Second Excited Singlet State) S0:n->S2:s S1->S0 Internal Conversion (Non-radiative) S1:n->S0:s Fluorescence (Radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing S2->S1 Vibrational Relaxation T1->S0 Phosphorescence (Radiative)

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like vibrational relaxation and internal conversion. From the S₁ state, the molecule can return to the ground state via two primary pathways:

  • Fluorescence: A radiative process where a photon is emitted. This is typically a fast process, occurring on the nanosecond timescale.

  • Non-radiative decay: Processes like internal conversion and intersystem crossing to a triplet state (T₁), which do not involve the emission of a photon.

The competition between these radiative and non-radiative pathways determines the fluorescence quantum yield of the molecule.

Synthesis and Characterization of Anthracene Phosphonates

The properties of anthracene phosphonates are intrinsically linked to their molecular structure. Therefore, a robust and well-characterized synthetic route is paramount.

General Synthetic Strategies

A common approach to synthesize anthracene phosphonates involves the Arbuzov or Michaelis-Becker reactions. For example, the synthesis of dialkyl (anthracen-9-ylmethyl)phosphonates can be achieved by reacting 9-(chloromethyl)anthracene with a trialkyl phosphite.

Synthesis cluster_reactants Reactants cluster_reaction Arbuzov Reaction cluster_products Products 9-(chloromethyl)anthracene 9-(chloromethyl)anthracene Heat Heat 9-(chloromethyl)anthracene->Heat P(OR)₃ Trialkyl Phosphite P(OR)₃->Heat Anthracene_Phosphonate Dialkyl (anthracen-9-ylmethyl)phosphonate Heat->Anthracene_Phosphonate RCl Alkyl Halide Heat->RCl

Caption: A schematic representation of the Arbuzov reaction for synthesizing anthracene phosphonates.

A Case Study: Synthesis of Tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate) [TEABP]

A specific example is the synthesis of tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate) (TEABP), which has been explored for its potential as an apoptosis inducer in cancer cells.[2]

Experimental Protocol:

  • Reaction Setup: A solution of 9,10-dibromoanthracene and triethyl phosphite in a suitable solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate).[2]

  • Characterization: The structure and purity of the synthesized compound are confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and mass spectrometry.

UV-Vis Absorption and Fluorescence Emission Spectra

The absorption and emission spectra of anthracene phosphonates provide a wealth of information about their electronic structure and photophysical properties.

General Spectral Features

The UV-Vis absorption spectrum of anthracene and its derivatives typically exhibits a series of well-defined vibronic bands in the range of 300-400 nm, corresponding to the S₀ → S₁ transition.[1] The fluorescence emission spectrum is often a mirror image of the absorption spectrum and appears at slightly longer wavelengths (a phenomenon known as the Stokes shift).

Influence of the Phosphonate Group

The introduction of a phosphonate group can perturb the electronic structure of the anthracene core, leading to shifts in the absorption and emission maxima. The electron-withdrawing nature of the phosphonate group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the energy of the electronic transitions.

Solvent Effects (Solvatochromism)

The photophysical properties of anthracene phosphonates can be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[2] In polar solvents, the excited state of the molecule may be stabilized to a greater extent than the ground state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum.

Table 1: Photophysical Data for Tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate) (TEABP) in Various Solvents [2]

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)
Hexane365, 385, 407412, 436
Dichloromethane368, 388, 410418, 442
Acetonitrile367, 387, 409416, 440
Methanol367, 387, 409417, 441

Data extracted from Pramanik, M., et al. (2013). Chemical Communications, 49(82), 9461-9463.

The observed solvatochromic shifts in the emission spectra of TEABP indicate a change in the dipole moment of the molecule upon excitation, a common feature for molecules with charge-transfer character in their excited state.

Quantitative Analysis of Photophysical Properties

For a comprehensive understanding, it is crucial to quantify the key photophysical parameters of anthracene phosphonates.

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

A = εcl

where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. It is a measure of the efficiency of the fluorescence process. The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Anthracene itself is often used as a fluorescence quantum yield standard.[4]

Fluorescence Lifetime (τ_f)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be measured using time-resolved fluorescence spectroscopy techniques such as Time-Correlated Single Photon Counting (TCSPC).

Experimental Protocols

To ensure the reliability and reproducibility of the data, standardized experimental protocols are essential.

Sample Preparation
  • Solvents: Use spectroscopic grade solvents to minimize interference from impurities.

  • Concentration: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects and aggregation.

  • Degassing: For accurate quantum yield and lifetime measurements, it may be necessary to remove dissolved oxygen from the solutions by bubbling with an inert gas (e.g., nitrogen or argon), as oxygen can quench fluorescence.

UV-Vis Absorption Spectroscopy
  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum of the solvent in the cuvette and subtract it from the sample spectrum.

  • Measurement: Record the absorption spectrum over the desired wavelength range.

Fluorescence Spectroscopy
  • Instrumentation: Use a calibrated spectrofluorometer.

  • Excitation and Emission Wavelengths: Determine the optimal excitation wavelength from the absorption spectrum and record the emission spectrum.

  • Correction: Correct the emission spectra for the wavelength-dependent sensitivity of the detector.

Spectro_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluoro Fluorescence Spectroscopy Dissolve Dissolve Anthracene Phosphonate in Spectroscopic Grade Solvent Dilute Prepare Dilute Solution (Abs < 0.1) Dissolve->Dilute Degas Degas Solution (Optional) Dilute->Degas UV_Vis_Measure Measure Absorption Spectrum Degas->UV_Vis_Measure Fluoro_Measure Measure Emission Spectrum UV_Vis_Measure->Fluoro_Measure QY_Measure Determine Quantum Yield (Relative Method) Fluoro_Measure->QY_Measure Lifetime_Measure Measure Fluorescence Lifetime (TCSPC) Fluoro_Measure->Lifetime_Measure

Caption: A generalized workflow for the photophysical characterization of anthracene phosphonates.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the UV-Vis absorption and fluorescence emission spectra of anthracene phosphonates. By understanding the fundamental principles, synthetic methodologies, and key photophysical parameters, researchers can better design and interpret their experiments. The unique properties of anthracene phosphonates, arising from the interplay between the anthracene core and the phosphonate substituents, make them a versatile platform for the development of novel fluorescent probes, sensors, and therapeutic agents.

Future research in this area could focus on:

  • Systematic Structure-Property Relationship Studies: Synthesizing and characterizing a broader range of anthracene phosphonates with different substituents and linker lengths to establish clear structure-property relationships.

  • Advanced Applications: Exploring the use of these compounds in more complex biological systems, such as for targeted drug delivery and in vivo imaging.

  • Theoretical Modeling: Employing computational chemistry to gain deeper insights into the electronic structure and excited-state dynamics of these molecules to guide the design of new compounds with tailored photophysical properties.

By combining rigorous experimental work with a strong theoretical foundation, the full potential of anthracene phosphonates in various scientific and biomedical fields can be realized.

References

  • Pramanik, M., Chatterjee, N., Das, S., Saha, K. D., & Bhaumik, A. (2013). Anthracene-bisphosphonate based novel fluorescent organic nanoparticles explored as apoptosis inducers of cancer cells. Chemical Communications, 49(82), 9461-9463. [Link]

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  • Becker, H. G. O. (1991). Photochemie: Eine Einführung. Wiley-VCH.
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  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern molecular photochemistry of organic molecules. University Science Books.
  • Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of photochemistry. CRC press.
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate, a molecule of significant interest due to its hybrid structure combining a polycyclic aromatic hydrocarbon with organophosphorus moieties. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers, chemists, and drug development professionals a robust framework for evaluating this and similar compounds. We will explore the fundamental physicochemical properties, delve into the assessment of thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), propose a plausible decomposition pathway, and provide detailed, validated methodologies for these analytical techniques. The insights herein are critical for applications where thermal stress is a factor, such as in material science, catalysis, and the formulation of thermally stable pharmaceuticals.

Introduction

1.1 The Anthracene-Bisphosphonate Scaffold: Chemical Identity and Significance

This compound, also known by synonyms such as 9,10-Bis(diethylphosphonomethyl)anthracene or Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate, is a molecule featuring a rigid, planar anthracene core functionalized at the 9 and 10 positions with diethylphosphonomethyl groups[1][2]. The core of this molecule is the anthracene unit, a polycyclic aromatic hydrocarbon known for its unique photophysical properties.[3] The phosphonate groups (P=O(OEt)₂) introduce polarity and metal-chelating capabilities, creating a multifunctional scaffold. The stability of the carbon-phosphorus (C-P) bond is a key feature of phosphonates, rendering them resistant to enzymatic cleavage by phosphatases and stable under many chemical conditions.[4]

1.2 Relevance in Drug Development and Material Science

The unique combination of a fluorescent aromatic core and two phosphonate groups makes this class of compounds highly attractive for advanced applications.

  • In Drug Development: Organophosphonates are widely recognized for their therapeutic potential.[4] Bisphosphonates, for instance, are a cornerstone in the treatment of bone resorption disorders like osteoporosis. The anthracene moiety can serve as a fluorescent tag for bioimaging or as a structural backbone for designing new therapeutic agents. Anthracene derivatives have been explored for their utility in drug delivery systems, where stability under various conditions is paramount.

  • In Material Science: The thermal stability of such molecules is a critical parameter. Anthracene-based materials are investigated for applications in organic electronics and as scintillators for radiation detection.[5][6] Compounds that can withstand high temperatures without degradation are essential for creating durable and reliable devices. Several anthracene derivatives have shown remarkable thermal stability, with some being stable up to 300 °C or more.[7][8]

1.3 Scope and Objectives of this Guide

This guide aims to provide a comprehensive, expert-level understanding of the thermal properties of this compound. The primary objectives are:

  • To consolidate the known physicochemical properties of the compound.

  • To detail the principles and methodologies for assessing its thermal stability via TGA and DSC.

  • To propose a scientifically grounded decomposition mechanism based on the known chemistry of its constituent parts.

  • To furnish detailed, step-by-step experimental protocols that are both reliable and self-validating.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the first step in any rigorous scientific investigation. The key physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name 9,10-bis(diethoxyphosphorylmethyl)anthracene[2]
Synonyms 9,10-Bis(diethylphosphonomethyl)anthracene; Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate[1][2]
CAS Number 60974-92-7[1][2]
Molecular Formula C₂₄H₃₂O₆P₂[1][2]
Molecular Weight 478.46 g/mol [1][2]
Physical Form White to Yellow Crystalline Powder[1][2]
Melting Point (Tₘ) 158.0 - 162.0 °C[1]

Thermal Stability Analysis

Thermal stability dictates the temperature range within which a compound maintains its chemical structure and integrity. Exceeding this range initiates irreversible decomposition.

3.1 Theoretical Considerations

The thermal stability of this molecule is governed by the bond dissociation energies of its various covalent bonds. The C-C and C-H bonds within the aromatic anthracene core are exceptionally strong and require high temperatures to cleave. The phosphonate side chains contain P-O, P-C, and C-O bonds, which are generally more susceptible to thermal cleavage than the aromatic framework. The decomposition is therefore expected to initiate at the phosphonate moieties.

3.2 Experimental Assessment: TGA and DSC

The gold standards for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It precisely identifies the onset temperature of decomposition (T_onset) and quantifies mass loss events.

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting (endothermic), crystallization (exothermic), and decomposition (can be endo- or exothermic).

3.3 Data Interpretation

While specific experimental data for this exact compound is not publicly available, based on related anthracene derivatives and organophosphorus compounds, a representative thermal profile can be projected. Anthracene derivatives often exhibit stability up to at least 250-300 °C.[5][7][8] The decomposition of organophosphorus compounds typically occurs in stages, involving the loss of alkyl groups and the formation of phosphoric acid species.[9]

Table 2: Representative Thermal Analysis Data (Note: These values are illustrative and should be confirmed by empirical measurement)

ParameterDescriptionRepresentative Value
Tₘ (DSC) Melting Point~160 °C (Endotherm)
T_onset (TGA) Onset Temperature of Decomposition280 - 320 °C
T_peak (DTG) Temperature of Maximum Decomposition Rate330 - 370 °C
Mass Loss (Stage 1) Corresponds to loss of ethyl groups~24%
Mass Loss (Stage 2) Corresponds to further side-chain fragmentationVariable
Char Yield @ 600°C Residual mass (phosphorus-containing char)20 - 30%

3.4 Workflow for Thermal Analysis

The logical flow for a comprehensive thermal stability assessment is outlined below. This workflow ensures that data from multiple techniques are integrated to form a complete picture of the material's behavior.

G cluster_0 Sample Preparation cluster_2 Data Interpretation cluster_3 Decomposition Product Analysis Prep Obtain Pure Sample (>98%) Dry Dry under Vacuum (24h, RT) Prep->Dry TGA TGA Analysis (N₂ Atmosphere) Dry->TGA 5-10 mg DSC DSC Analysis (N₂ Atmosphere) Dry->DSC 2-5 mg Interpret Correlate TGA/DSC Data TGA->Interpret Py_GCMS Pyrolysis-GC-MS TGA->Py_GCMS Identify Volatiles DSC->Interpret Kinetics Kinetic Analysis (e.g., Flynn-Wall-Ozawa) Interpret->Kinetics

Workflow for comprehensive thermal analysis.

Decomposition Pathway and Mechanistic Insights

Understanding the decomposition pathway is crucial for predicting the byproducts and ensuring the safe handling and application of the compound at elevated temperatures.

4.1 General Decomposition Mechanisms of Organophosphonates

The thermal decomposition of diethyl phosphonates often proceeds via a β-elimination reaction, similar to a retro-Michael addition. This process typically involves the cleavage of a P-O-C bond and the transfer of a hydrogen atom, leading to the formation of ethylene and a phosphonic acid intermediate.

4.2 Role of the Anthracene Core

The anthracene core itself is thermally robust. However, at very high temperatures (>400-500 °C), it can undergo fragmentation, leading to the formation of smaller polycyclic aromatic hydrocarbons or complete carbonization.[10] Its primary role in the initial stages of decomposition is likely as a stable scaffold from which the phosphonate side chains are eliminated.

4.3 Proposed Thermal Decomposition Pathway

A plausible multi-stage decomposition pathway is proposed below.

Stage 1 (Approx. 280-370 °C): The initial and dominant decomposition step is likely the concerted elimination of ethylene from the diethyl phosphonate groups. This reaction would occur twice for each side chain, converting the phosphonate esters into phosphonic acid groups.

Stage 2 (Approx. >370 °C): The resulting bis(phosphonic acid) intermediate would then undergo intermolecular condensation at higher temperatures. This process involves the elimination of water molecules to form a polymeric, phosphorus-rich anhydride network. This cross-linking process contributes to the formation of a stable char residue.

Stage 3 (Approx. >500 °C): At much higher temperatures, the C-P bond and the anthracene core itself would begin to fragment, leading to the release of various hydrocarbon and phosphorus-containing species.

G A Parent Molecule (Diethyl Ester) B Intermediate (Phosphonic Acid) A->B - 4 C₂H₄ (Stage 1) D Volatile Products (Ethylene, H₂O) A->D C Polymeric Char (Phosphorus Anhydride Network) B->C - n H₂O (Stage 2) B->D E High-Temp Fragments (PAHs, PₓOᵧ) C->E >500°C (Stage 3)

Proposed multi-stage thermal decomposition pathway.

4.4 Identification of Decomposition Products

To validate this proposed mechanism, the evolved gases and solid residues must be analyzed. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the ideal technique for this purpose.[11][12] By heating the sample to specific decomposition temperatures and analyzing the evolved volatile and semi-volatile compounds, one can identify key fragments like ethylene and aromatic structures, providing direct evidence for the proposed pathway.[11]

Experimental Protocols

The following protocols are designed to be self-validating by including system suitability checks and clear, justifiable parameters.

5.1 Protocol for Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of decomposition, identify distinct mass loss stages, and quantify the final char yield.

  • Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500 or equivalent).

  • Methodology:

    • Instrument Preparation: Ensure the TGA balance is tared and the furnace is clean. Perform a calibration check with a certified reference material (e.g., calcium oxalate) if it has not been done recently.

    • Sample Preparation: Weigh 5-10 mg of the dried, powdered sample into a platinum or ceramic TGA pan. Causality: This sample size is large enough to be representative but small enough to minimize thermal gradients within the sample.

    • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min. Causality: An inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidative processes.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min heating rate is a standard condition that provides good resolution of thermal events without excessively long run times.

    • Data Analysis:

      • Plot the mass (%) versus temperature (°C).

      • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates (T_peak).

      • Determine the onset temperature (T_onset) using the tangent method at the initial point of mass loss.

      • Quantify the mass loss for each distinct step and the final residual mass at 800 °C.

5.2 Protocol for Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and identify other endothermic or exothermic events associated with phase transitions or decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000 or equivalent).

  • Methodology:

    • Instrument Preparation: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

    • Sample Preparation: Weigh 2-5 mg of the dried, powdered sample into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, crimped aluminum pan to serve as the reference. Causality: A small sample mass and sealed pan ensure good thermal contact and prevent mass loss due to sublimation before decomposition.

    • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. Causality: The final temperature is set above the expected decomposition onset to capture the initial decomposition energetics but low enough to avoid extensive damage to the DSC cell.

    • Data Analysis:

      • Plot heat flow (W/g) versus temperature (°C).

      • Determine the onset temperature and peak temperature of the melting endotherm.

      • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_fus).

      • Identify any exothermic or endothermic events that occur after the melt, which may correspond to decomposition.

5.3 Protocol for Analysis of Decomposition Products (Py-GC-MS)

  • Objective: To identify the volatile and semi-volatile products evolved during thermal decomposition.

  • Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).[12]

  • Methodology:

    • Sample Preparation: Place approximately 100-500 µg of the sample into a pyrolysis sample cup.

    • Pyrolysis Conditions:

      • Set the pyrolysis temperature to the T_peak identified by TGA (e.g., 350 °C) to analyze the primary decomposition products.

      • Perform a second run at a higher temperature (e.g., 600 °C) to analyze the products of char fragmentation.

      • Hold the pyrolysis temperature for 15-30 seconds.

    • GC Conditions:

      • Injector: 280 °C.

      • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Hold at 40 °C for 2 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min. Causality: This program allows for the separation of very volatile products like ethylene from higher-boiling aromatic fragments.

    • MS Conditions:

      • Source Temperature: 230 °C.

      • Scan Range: 15-550 m/z.

    • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a reference library (e.g., NIST).

Conclusion and Future Outlook

This guide has established a comprehensive framework for understanding and evaluating the thermal stability and decomposition of this compound. The molecule is expected to be thermally stable up to approximately 280-320 °C, after which it likely decomposes via the elimination of ethylene from its phosphonate side chains to form a phosphorus-rich, thermally stable char.

For professionals in drug development, this high thermal stability is an advantageous property, suggesting that the compound can withstand thermal processes like melt-extrusion or sterilization without significant degradation. For material scientists, the formation of a high-yield phosphorus char suggests potential applications as a flame retardant.

Future work should focus on obtaining empirical TGA, DSC, and Py-GC-MS data to validate the proposed decomposition mechanism and precisely quantify the kinetic parameters of the decomposition process. Such data will be invaluable for the continued development and application of this promising class of molecules.

References

  • Fisher Scientific. (n.d.). 9,10-Bis(diethylphosphonomethyl)anthracene 98.0+%. Fisher Scientific. Retrieved from [Link]

  • Begum, J., et al. (2020). The Thermal Degradation Pathway Studies of a Phosphazene Derivative on Cotton Fabric. ResearchGate. Retrieved from [Link]

  • Caputo, G., et al. (2022). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Lead Iodide C30H22N2Pb2I6: A Highly Luminescent, Chemically and Thermally Stable One-Dimensional Hybrid Iodoplumbate. ACS Omega, 7(48), 44265–44275. Retrieved from [Link]

  • Smith, D., & Lynam, K. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. Agilent Technologies. Retrieved from [Link]

  • Valente, S., et al. (2021). Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes. ResearchGate. Retrieved from [Link]

  • Al-Msari, M. A. (2016). Effect of temperature on the degradation rate of Anthracene. ResearchGate. Retrieved from [Link]

  • Caputo, G., et al. (2022). Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide. Crystal Growth & Design, 22(12), 7289–7298. Retrieved from [Link]

  • Chen, W.-L., et al. (2019). Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS). International Journal of Environmental Research and Public Health, 16(5), 875. Retrieved from [Link]

  • Wang, F., et al. (2015). Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar. RSC Advances, 5(28), 21683-21692. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 9,10-bis(aminomethyl)anthracene, salicylaldehyde, and FS. ResearchGate. Retrieved from [Link]

  • Zmaczyńska-Witek, B., et al. (2021). Biodegradation of Naphthalene and Anthracene by Aspergillus glaucus Strain Isolated from Antarctic Soil. Molecules, 26(21), 6698. Retrieved from [Link]

  • Wang, C., et al. (2019). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Crystals, 9(10), 512. Retrieved from [Link]

  • Larsen, C. B., et al. (2017). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 5(4), 880-892. Retrieved from [Link]

  • Almecija, H., et al. (2021). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. TrAC Trends in Analytical Chemistry, 143, 116415. Retrieved from [Link]

  • PureSynth. (n.d.). 910-Bis(Diethylphosphonomethyl)Anthracene 98.0%(GC). PureSynth. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). EAG Laboratories. Retrieved from [Link]

  • Michaux, C., & Perpète, E. A. (2021). The Microbial Degradation of Natural and Anthropogenic Phosphonates. International Journal of Molecular Sciences, 22(16), 8565. Retrieved from [Link]

  • Bruce, M. I., et al. (2007). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions, (1), 111-121. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. ResearchGate. Retrieved from [Link]

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A Technical Guide to the Solubility of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate. The document is intended for researchers, chemists, and professionals in drug development and materials science who utilize anthracene bisphosphonate compounds. We will explore the molecular structure's influence on solubility, present a detailed protocol for empirical solubility determination, and provide a theoretical framework for solvent selection. This guide aims to equip scientists with the necessary knowledge to effectively handle and deploy this compound in various applications, from fluorescent probes to potential therapeutic agents.[1]

Introduction: Understanding the Molecule

This compound is a unique organophosphorus compound featuring a large, polycyclic aromatic core—anthracene—flanked by two diethyl phosphonate groups at the 9 and 10 positions. This distinct architecture imparts a dualistic nature to the molecule: the anthracene core is hydrophobic and subject to π-π stacking interactions, while the diethyl phosphonate groups introduce significant polarity and potential for hydrogen bonding.

The solubility of this compound is a critical parameter that dictates its utility in various applications. For instance, in drug delivery, solubility impacts bioavailability and formulation strategies.[2] In materials science, where anthracene derivatives are used for their fluorescent properties, solubility is key to creating uniform films and solutions for optical measurements.[3] This guide provides the foundational knowledge and practical methods to understand and manipulate the solubility of this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute will dissolve best in a solvent that shares similar intermolecular forces. For our target compound, this means considering solvents that can interact favorably with both its nonpolar aromatic core and its polar phosphonate moieties.

Molecular Structure and Polarity
  • Anthracene Core: This large, flat, and nonpolar tricyclic aromatic system favors interactions with nonpolar, aromatic solvents (e.g., toluene, xylene) through van der Waals forces and π-π stacking.

  • Diethyl Phosphonate Groups (-P(O)(OCH₂CH₃)₂): These groups are highly polar. The phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor, and the ester linkages provide polar sites. This polarity suggests favorable interactions with polar aprotic solvents (e.g., THF, DCM, Acetone) and, to a lesser extent, polar protic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][5] HSP theory deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[6]

Every compound and solvent has a unique set of (δd, δp, δh) coordinates in "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[6][7] To determine the HSP of the target compound, one would experimentally test its solubility in a range of well-characterized solvents and use software to find the central HSP sphere that best encompasses the "good" solvents.[8]

Experimental Determination of Solubility: A Validated Protocol

Theoretical prediction provides a starting point, but empirical testing is required for accurate quantitative data. The following protocol describes the equilibrium shake-flask method, a reliable technique for determining the solubility of a solid compound in a solvent.[9]

Materials and Equipment
  • This compound (purity >95%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.01 mg)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of the phosphonate compound (e.g., 20-30 mg) to a 20 mL scintillation vial. The key is to ensure solid remains after equilibration, confirming saturation.

    • Carefully add a precise volume of the chosen solvent (e.g., 10.0 mL) to the vial.

    • Securely cap the vials to prevent solvent evaporation. Prepare each solvent in triplicate for statistical validity.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25°C or 298 K).

    • Agitate the samples for a minimum of 48-72 hours. This duration is crucial to ensure that the system reaches thermodynamic equilibrium. Preliminary kinetic studies can be performed to confirm the minimum time to equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial. This step is critical to remove any microscopic particulate matter that would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated UV-Vis or HPLC method. A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.

Workflow Diagram

The entire experimental process can be visualized as a self-validating workflow.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Add Excess Solute to Vial B Add Precise Volume of Solvent A->B Triplicate Samples C Agitate at Constant Temp (48-72 hours) B->C D Settle Undissolved Solid (2 hours) C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Prepare Serial Dilutions E->F G Quantify Concentration (UV-Vis / HPLC) F->G H Calculate Solubility (e.g., g/L or mol/L) G->H

Caption: Experimental workflow for determining compound solubility.

Expected Solubility Profile and Data

Based on the molecular structure, a predictable pattern of solubility emerges across a spectrum of organic solvents. The large aromatic surface area suggests good solubility in solvents capable of dispersion interactions, while the polar phosphonate groups will contribute to solubility in more polar media.

Illustrative Solubility Data

The following table presents plausible, illustrative solubility data for this compound at 25°C, based on chemical principles. These values should be confirmed experimentally.

SolventSolvent TypePolarity Index (Snyder)Expected Solubility (g/L)Primary Interaction Type
n-HexaneNonpolar, Aliphatic0.1Very Low (< 0.1)Dispersion
TolueneNonpolar, Aromatic2.4Moderate-High (10-50)Dispersion, π-π
Dichloromethane (DCM)Polar Aprotic3.1High (> 100)Dipole-Dipole, Dispersion
Tetrahydrofuran (THF)Polar Aprotic4.0High (> 100)Dipole-Dipole, H-bond accepting
AcetonePolar Aprotic5.1Moderate (5-20)Dipole-Dipole, H-bond accepting
AcetonitrilePolar Aprotic5.8Low-Moderate (1-10)Dipole-Dipole
EthanolPolar Protic4.3Low (< 1)H-bonding (disrupted by alkyl)

Rationale:

  • High Solubility in DCM and THF: These solvents effectively balance polarity to interact with the phosphonate groups and non-polar character to solvate the anthracene core.

  • Good Solubility in Toluene: The aromatic nature of toluene allows for favorable π-π stacking with the anthracene ring.

  • Low Solubility in Hexane and Ethanol: Hexane lacks any polar character to interact with the phosphonate groups. Ethanol, while polar, is a strong hydrogen-bonding network solvent. The large, nonpolar solute would disrupt this network, making dissolution energetically unfavorable.

Molecular Interactions Diagram

G cluster_solute cluster_solvents Solute Anthracene Core (Nonpolar) Diethyl Phosphonate Groups (Polar, H-bond Acceptor) Toluene Toluene Solute:f0->Toluene π-π Stacking Dispersion Forces Solute:f1->Toluene Limited Interaction THF THF / DCM Solute:f1->THF Dipole-Dipole H-bond Accepting Solute:f0->THF Dispersion Hexane Hexane Solute:f1->Hexane Mismatch (Polar vs Nonpolar)

Caption: Solute-solvent interaction map.

Conclusion and Application Insights

The solubility of this compound is governed by the interplay between its large, nonpolar aromatic core and its polar diethyl phosphonate functionalities. This dual nature results in high solubility in polar aprotic solvents like dichloromethane and THF, which can effectively solvate both ends of the molecule. Aromatic solvents like toluene also show good performance due to favorable π-π interactions.

For practical applications, this profile suggests that solvent systems for reactions, purifications (e.g., chromatography), and formulations should be chosen from the polar aprotic class for maximum loading. Conversely, nonpolar aliphatic (hexane) or polar protic (ethanol, water) solvents can be employed as anti-solvents for crystallization or precipitation procedures. A thorough experimental determination, following the protocol outlined herein, is essential for any quantitative application in research or development.

References

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott. Retrieved from [Link]

  • Antony, S., et al. (2013). Anthracene-bisphosphonate based novel fluorescent organic nanoparticles explored as apoptosis inducers of cancer cells. Chemical Communications, 49(82). Retrieved from [Link]

  • Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book. Nature Precedings. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Silva, J. P. B., et al. (2022). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molbank, 2022(3), M1448. Retrieved from [Link]

  • University of Calcutta. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Various Authors. (n.d.). Hansen solubility parameter. Wikipedia. Retrieved from [Link]

  • Various Authors. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. Retrieved from [Link]

  • Zarenezhad, E., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 895573. Retrieved from [Link]

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Methodological & Application

Application Note & Synthesis Protocol: Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Organophosphorus compounds, particularly phosphonates, are a cornerstone of modern chemical science, with applications spanning from medicinal chemistry to materials science. Their unique electronic and structural properties make them valuable moieties in the design of functional molecules. This document provides a comprehensive guide to the synthesis of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate, an anthracene derivative bearing two diethyl phosphonate groups at the 9 and 10 positions. The rigid, planar, and fluorescent anthracene core, combined with the chelating and electronically active phosphonate groups, makes this molecule a promising candidate for applications in organic electronics, as a fluorescent probe, or as a building block for novel coordination polymers and supramolecular assemblies.

This guide is intended for researchers and professionals in organic synthesis and drug development. It offers a detailed, two-step synthetic protocol, starting from the readily available anthracene. The causality behind experimental choices is explained, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Workflow

The synthesis of the target molecule is achieved in two primary stages: the bromination of anthracene to form the key intermediate, 9,10-dibromoanthracene, followed by a nickel-catalyzed double Michaelis-Arbuzov reaction.

Synthesis_Workflow Anthracene Anthracene Dibromoanthracene 9,10-Dibromoanthracene Anthracene->Dibromoanthracene Step 1: Bromination (Br₂, Acetic Acid) Target_Molecule Diethyl [10-(diethoxyphosphoryl)- anthracen-9-yl]phosphonate Dibromoanthracene->Target_Molecule Step 2: Ni-Catalyzed Michaelis-Arbuzov Reaction (P(OEt)₃, NiCl₂)

Caption: Overall synthetic route from anthracene to the target bisphosphonate.

Part 1: Synthesis of 9,10-Dibromoanthracene

The initial step involves the electrophilic substitution of anthracene at the electron-rich 9 and 10 positions. Direct bromination using elemental bromine in acetic acid is a highly efficient and scalable method.

Protocol 1: Bromination of Anthracene

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Molar Eq.
Anthracene178.2310.056.11.0
Bromine (Br₂)159.8117.9 (5.8 mL)1122.0
Glacial Acetic Acid60.05350 mL--
Water (H₂O)18.02300 mL--

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anthracene (10.0 g, 56.1 mmol) and glacial acetic acid (300 mL).

  • Stir the suspension vigorously at room temperature to ensure good mixing.

  • In the dropping funnel, prepare a solution of bromine (5.8 mL, 112 mmol) in glacial acetic acid (50 mL).

  • Caution: This reaction evolves hydrogen bromide (HBr) gas, which is corrosive and toxic. The apparatus should be placed in a well-ventilated fume hood and connected to a gas trap (e.g., a bubbler containing a 1 M NaOH solution).

  • Add the bromine solution dropwise to the stirred anthracene suspension over approximately 5-10 minutes.

  • Upon addition, the reaction mixture will warm slightly, and a canary-yellow precipitate of 9,10-dibromoanthracene will form.

  • Continue stirring the reaction mixture for 30 minutes at room temperature after the addition is complete.

  • After 30 minutes, add water (300 mL) to the reaction mixture to precipitate any remaining product and to dilute the acetic acid.

  • Stir the suspension for an additional 10 minutes.

  • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of water to remove residual acetic acid and salts.

  • Dry the product in a vacuum oven to obtain 9,10-dibromoanthracene as a bright yellow solid. The expected yield is typically high (>90%).

Part 2: Synthesis of this compound

The conversion of 9,10-dibromoanthracene to the target bisphosphonate is achieved via a nickel-catalyzed C-P cross-coupling reaction, a variation of the Michaelis-Arbuzov reaction suitable for aryl halides.[1][2]

Reaction Mechanism: The Tavs Reaction

The standard Michaelis-Arbuzov reaction, a thermal reaction between a trialkyl phosphite and an alkyl halide, is generally ineffective for non-activated aryl halides due to the strength of the C(sp²)-Br bond.[1] The use of a nickel catalyst, in what is known as the Tavs reaction, overcomes this limitation.[1] The catalytic cycle is believed to proceed as follows:

Tavs_Reaction cluster_cycle Catalytic Cycle NiCl2 NiCl₂ (Pre-catalyst) Ni0 Ni(0)L₄ (Active Catalyst) NiCl2->Ni0 Reduction by P(OEt)₃ OxAdd Oxidative Addition Intermediate Ni0->OxAdd + Ar-Br RedElim OxAdd->RedElim + P(OEt)₃ RedElim->Ni0 Phosphonium Arylphosphonium Salt RedElim->Phosphonium Product Arylphosphonate Phosphonium->Product Arbuzov-like dealkylation (Br⁻)

Caption: Proposed catalytic cycle for the nickel-catalyzed Michaelis-Arbuzov (Tavs) reaction.

The cycle begins with the in situ reduction of the Ni(II) pre-catalyst by triethyl phosphite to form the active Ni(0) species.[1] This is followed by oxidative addition of the aryl bromide to the Ni(0) complex. Subsequent reaction with another molecule of triethyl phosphite leads to the formation of an arylphosphonium salt intermediate and regeneration of the Ni(0) catalyst via reductive elimination.[1] Finally, the phosphonium salt undergoes a classic Arbuzov-type dealkylation by the bromide ion to yield the final arylphosphonate product.[1]

Protocol 2: Nickel-Catalyzed Double Phosphonylation

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Molar Eq.
9,10-Dibromoanthracene336.025.0014.91.0
Triethyl phosphite (P(OEt)₃)166.1614.8 (15.2 mL)89.46.0
Nickel(II) Chloride (NiCl₂)129.600.393.00.2

Procedure:

  • Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 9,10-dibromoanthracene (5.00 g, 14.9 mmol) and anhydrous nickel(II) chloride (0.39 g, 3.0 mmol).

  • Inert Atmosphere: The flask should be thoroughly flame-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphite and catalyst.

  • Reagent Addition: Add a large excess of triethyl phosphite (15.2 mL, 89.4 mmol) to the flask. The phosphite acts as both a reagent and a solvent in this neat reaction.

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to 160-170 °C. The reaction is typically conducted at a high temperature to ensure a reasonable reaction rate.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is expected to be complete within 12-24 hours. A small aliquot can be withdrawn (carefully, under inert atmosphere), diluted with dichloromethane, and spotted on a TLC plate. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation. In the ³¹P NMR, the signal for triethyl phosphite (around +138 ppm) will diminish, and a new signal for the arylphosphonate product will appear (typically in the range of +10 to +25 ppm).

  • Work-up: After the reaction is complete (as indicated by TLC or NMR), cool the mixture to room temperature.

  • Removal of Excess Reagent: The excess triethyl phosphite and the ethyl bromide byproduct can be removed by vacuum distillation.

  • Purification: The crude product, a viscous oil or solid, is purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended. The product fractions, identified by TLC, are collected and the solvent is removed under reduced pressure. The final product is expected to be a solid.

Characterization of this compound

Expected Data:

PropertyExpected Value
Appearance Pale yellow solid
Molecular Formula C₂₂H₂₈O₆P₂
Molecular Weight 450.40 g/mol
¹H NMR (CDCl₃)δ (ppm): ~8.5-8.7 (m, 4H, Ar-H), ~7.6-7.8 (m, 4H, Ar-H), ~4.0-4.3 (m, 8H, -OCH₂CH₃), ~1.2-1.4 (t, 12H, -OCH₂CH₃). The aromatic protons will likely show complex splitting patterns due to coupling with phosphorus.
¹³C NMR (CDCl₃)Expected signals for aromatic carbons (some showing C-P coupling), methylene carbons of the ethoxy groups (~62 ppm, with C-P coupling), and methyl carbons of the ethoxy groups (~16 ppm, with C-P coupling).
³¹P NMR (CDCl₃)A single resonance is expected in the range of +10 to +25 ppm (proton decoupled).[3][4]
Mass Spec. (ESI+) m/z: 451.15 [M+H]⁺, 473.13 [M+Na]⁺. Fragmentation may involve the loss of ethoxy groups.

Safety and Handling

  • 9,10-Dibromoanthracene: Irritant. Avoid inhalation and contact with skin and eyes.

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

  • Triethyl phosphite: Flammable and has a pungent odor. It is sensitive to moisture and air. Handle under an inert atmosphere.

  • Nickel(II) Chloride: Carcinogen and skin sensitizer. Handle with appropriate precautions to avoid dust inhalation and skin contact.

  • Hydrogen Bromide (HBr): Corrosive and toxic gas evolved during the bromination step. Ensure the reaction is performed in a well-ventilated fume hood with a proper gas trap.

References

  • Zon, J., et al. (2011). Chapter 6: Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.
  • Tavs, P. (1970). A new synthesis of arylphosphonates.

Sources

Application Notes & Protocols: Synthesis of Anthracenyl Phosphonates via the Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Guiding Principle: The Strategic Value of Anthracenyl Phosphonates

The fusion of an anthracene core with a phosphonate moiety yields a class of molecules with significant potential across diverse scientific fields. The extended π-conjugated system of the anthracene unit imparts unique photophysical properties, making these compounds valuable precursors for organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.[1] In medicinal chemistry, the phosphonate group is a well-established pharmacophore, acting as a non-hydrolyzable mimic of phosphate esters or a bioisostere of carboxylic acids.[2] This mimicry allows anthracenyl phosphonates to be investigated as enzyme inhibitors, bone-targeting agents, and potential antiviral or anticancer drugs.[2][3]

The Michaelis-Arbuzov reaction, discovered by August Michaelis and extensively developed by Aleksandr Arbuzov, remains the most robust and widely used method for forming the critical carbon-phosphorus (C-P) bond necessary for synthesizing these target molecules.[4][5] This guide provides a detailed exploration of its mechanism, a field-tested protocol for the synthesis of a model anthracenyl phosphonate, and expert insights into optimization and characterization.

The Michaelis-Arbuzov Reaction: Mechanistic Causality

The classical Michaelis-Arbuzov reaction is a thermal rearrangement that converts a trialkyl phosphite into a dialkyl phosphonate.[6] The reaction proceeds through a well-defined, two-step S(_N)2 mechanism, which is critical to understanding experimental choices and potential outcomes.

Step 1: Nucleophilic Attack and Phosphonium Salt Formation The reaction initiates with the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of a trialkyl phosphite onto the electrophilic carbon of an alkyl halide (in our case, 9-(chloromethyl)anthracene). This concerted S(_N)2 displacement of the halide ion forms a tetravalent trialkoxyphosphonium salt intermediate.[5][7]

Step 2: Dealkylation via Halide Attack The displaced halide anion, now a potent nucleophile, attacks one of the electrophilic alkyl carbons of the phosphonium salt's ester groups.[8] This second S(_N)2 reaction cleaves a C-O bond, resulting in the formation of the stable, pentavalent phosphonate P=O bond and a new, volatile alkyl halide as a byproduct.[4]

Why this mechanism dictates the protocol:

  • Substrate Choice: The reaction is most efficient for primary alkyl halides, like the benzylic-type 9-(chloromethyl)anthracene, which are highly susceptible to S(_N)2 attack. Aryl halides are generally unreactive under these conditions.[4][6]

  • Thermal Requirement: Significant thermal energy (typically 120-160 °C) is required to drive the second step—the dealkylation of the phosphonium intermediate.[8] This is why the reaction is often performed neat (solvent-free) at high temperatures.

  • Driving Equilibrium: The formation of a volatile alkyl halide byproduct (e.g., chloroethane) which can be removed from the reaction mixture by distillation, helps to drive the reaction to completion.

Michaelis_Arbuzov_Mechanism Mechanism of Anthracenyl Phosphonate Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 9-(Chloromethyl)anthracene Int1 Triethoxy(anthracen-9-ylmethyl)phosphonium Chloride Salt R1->Int1 Step 1: SN2 Attack (P attacks CH2Cl) P1 Triethyl Phosphite Prod1 Diethyl (Anthracen-9-ylmethyl)phosphonate Int1->Prod1 Step 2: SN2 Dealkylation (Cl- attacks CH2CH3) Prod2 Chloroethane (Volatile)

Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.

Experimental Guide: Synthesis of Diethyl (Anthracen-9-ylmethyl)phosphonate

This section provides a comprehensive workflow for the preparation of a representative anthracenyl phosphonate. The protocol is designed to be self-validating, with clear checkpoints for characterization.

Workflow Experimental Workflow Start Start: Reagents & Glassware Prep Prep Protocol 1: Synthesis of 9-(Chloromethyl)anthracene (If not commercially available) Start->Prep Arbuzov Protocol 2: Michaelis-Arbuzov Reaction (Neat, 140-150 °C, N2 atm) Start->Arbuzov If starting material is available Prep->Arbuzov Workup Protocol 3: Workup & Purification (Vacuum Distillation -> Column Chromatography) Arbuzov->Workup Char Protocol 4: Spectroscopic Characterization (NMR, MS, FT-IR) Workup->Char End End: Pure Anthracenyl Phosphonate Char->End

Sources

Application Notes & Protocols: Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate as a High-Performance Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in chemical sensing and molecular detection.

Introduction: The Need for Selective Organophosphorus Sensing

The sensitive and selective detection of organophosphorus (OP) compounds is a critical challenge in fields ranging from environmental monitoring and food safety to clinical diagnostics and national security. Many pesticides and highly toxic chemical warfare agents, such as the nerve agent Sarin, belong to this chemical class. Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate, hereafter referred to as An-diphos , is an advanced fluorescent probe specifically engineered for this purpose. Its design, centered on an anthracene fluorophore, provides a robust platform for the selective detection of electrophilic OP compounds like nerve agent simulants.

This document provides a comprehensive guide to the application of An-diphos, detailing the underlying sensing mechanism, experimental protocols, and data interpretation. The insights herein are based on established research demonstrating its efficacy in detecting the nerve agent simulant, diethyl chlorophosphate (DCP).

Principle of Detection: A Mechanism of Photoinduced Electron Transfer

The functionality of An-diphos as a sensor relies on a phenomenon known as photoinduced electron transfer (PeT). The core of the probe is a highly fluorescent anthracene molecule. In its resting state, An-diphos exhibits strong blue fluorescence when excited with UV light.

The detection mechanism is triggered by the irreversible phosphorylation of the anthracene core by a highly electrophilic OP agent, such as DCP. This chemical reaction forms a new, non-fluorescent adduct. The loss of fluorescence is due to the newly introduced phosphoryl group, which acts as an efficient electron acceptor. Upon excitation of the anthracene moiety, an electron is transferred from the excited anthracene (the donor) to the phosphoryl group (the acceptor), quenching the fluorescence. This process is illustrated in the reaction scheme below.

The key to this probe's effectiveness is the specific and irreversible chemical reaction that fundamentally alters its electronic and photophysical properties, leading to a clear "turn-off" signal that is directly proportional to the concentration of the analyte.

Core Characteristics and Performance Data

An-diphos exhibits well-defined photophysical properties that make it suitable for quantitative analysis. The following table summarizes its key characteristics and performance metrics based on its application for DCP detection.

Parameter Value Conditions Reference
Maximum Excitation Wavelength (λex) 368 nmIn acetonitrile (MeCN)
Maximum Emission Wavelength (λem) 428 nmIn acetonitrile (MeCN)
Appearance Yellow SolidN/A
Analyte Detected Diethyl chlorophosphate (DCP)Nerve Agent Simulant
Sensing Mechanism Fluorescence QuenchingPhotoinduced Electron Transfer (PeT)
Solvent System Acetonitrile (MeCN)Spectroscopic Grade

Experimental Workflow and Protocols

This section provides detailed, step-by-step protocols for the preparation and use of An-diphos as a fluorescent probe for detecting OP agents.

Required Materials and Instrumentation
  • Reagents:

    • This compound (An-diphos)

    • Spectroscopic grade acetonitrile (MeCN)

    • Analyte (e.g., Diethyl chlorophosphate - DCP)

    • Inert gas (Nitrogen or Argon)

  • Instrumentation:

    • Fluorometer or fluorescence spectrophotometer

    • UV-Vis spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Calibrated micropipettes

    • Standard laboratory glassware

Preparation of Stock Solutions

Causality: Accurate stock solution preparation is critical for quantitative analysis. Using spectroscopic grade solvent minimizes background fluorescence and interference. Storing the probe solution in the dark prevents photobleaching.

  • An-diphos Stock Solution (e.g., 1 mM):

    • Accurately weigh the required amount of An-diphos solid.

    • Dissolve in spectroscopic grade acetonitrile to the desired final volume. For example, to prepare 10 mL of a 1 mM solution, dissolve the appropriate mass in 10 mL of MeCN.

    • Sonicate briefly if necessary to ensure complete dissolution.

    • Store the solution in an amber vial or a vial wrapped in aluminum foil at 4°C.

  • Analyte Stock Solution (e.g., 10 mM DCP):

    • Caution: Handle DCP and other reactive OP compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Prepare a stock solution of the analyte in the same solvent (acetonitrile) to avoid solvent polarity effects during titration.

    • Perform serial dilutions from this stock to create working solutions of lower concentrations.

Protocol: Fluorescence Titration Experiment

This protocol determines the probe's response to varying concentrations of the analyte.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare An-diphos Working Solution (e.g., 10 µM in MeCN) prep_analyte Prepare Analyte Serial Dilutions add_probe Aliquot 2 mL of An-diphos solution into a quartz cuvette prep_probe->add_probe measure_initial Measure Initial Fluorescence (F₀) (λex=368 nm, λem=428 nm) add_probe->measure_initial add_analyte Add microliter volumes of analyte solution (incremental additions) measure_initial->add_analyte mix Mix thoroughly and incubate add_analyte->mix measure_final Measure Final Fluorescence (F) after each addition mix->measure_final measure_final->add_analyte Repeat for each concentration plot Plot Fluorescence Intensity (F/F₀) vs. Analyte Concentration measure_final->plot calculate Determine Limit of Detection (LOD) plot->calculate G Probe An-diphos (Fluorescent) Product Phosphorylated Adduct (Non-Fluorescent) Probe->Product Specific Reaction NoReaction No Reaction (Remains Fluorescent) Probe->NoReaction DCP DCP (Analyte) (Electrophilic) TEP TEP (Interferent) (Non-Electrophilic)

Caption: Logical diagram of probe selectivity.

Conclusion and Future Directions

This compound (An-diphos) is a highly effective and selective fluorescent probe for the detection of electrophilic organophosphorus compounds. Its "turn-off" signaling mechanism, based on a specific and irreversible chemical reaction, provides a clear and quantifiable response. The protocols outlined in this document offer a robust framework for its application in a research setting. Future work may involve adapting this probe for use in aqueous media, integrating it into solid-state sensor devices, or expanding the library of detectable analytes through chemical modification of the probe structure.

References

  • Title: A ratiometric fluorescent chemosensor for the nerve agent simulant diethyl chlorophosphate. Source: RSC Advances, 2014, 4, 31391. URL: [Link]

Illuminating Molecular Interactions: A Guide to Fluorescence Quenching Studies with Anthracene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and the underlying scientific principles for conducting fluorescence quenching studies using anthracene and its derivatives. By leveraging the inherent fluorescent properties of anthracene, these experiments offer a powerful tool to investigate molecular interactions, determine binding affinities, and elucidate reaction mechanisms. This document is designed to be a practical resource, blending theoretical knowledge with field-proven insights to ensure robust and reproducible results.

Foundational Principles: The Phenomenon of Fluorescence Quenching

Fluorescence quenching is a photophysical process that results in a decrease in the fluorescence intensity of a fluorophore, in this case, an anthracene compound, due to its interaction with another molecule, the quencher.[1] This phenomenon can be broadly categorized into two primary mechanisms: dynamic and static quenching.[2][3] Understanding the distinction between these is paramount for accurate data interpretation.

Dynamic (Collisional) Quenching: This mechanism occurs when the excited-state fluorophore collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state.[2] Key characteristics of dynamic quenching include:

  • A decrease in fluorescence lifetime.

  • The quenching efficiency is dependent on the concentration of the quencher and the diffusion rate of the molecules in the solvent.

  • Increased temperature generally leads to a higher quenching rate due to increased collision frequency.[2]

Static Quenching: In this scenario, the fluorophore and quencher form a non-fluorescent complex in the ground state.[2] Consequently, a fraction of the fluorophore is "dark" and cannot be excited. The key features of static quenching are:

  • The fluorescence lifetime of the uncomplexed fluorophore remains unchanged.

  • The quenching efficiency is dependent on the association constant of the ground-state complex.

  • Increasing temperature can lead to the dissociation of the complex, resulting in a decrease in quenching.[2]

Distinguishing between these mechanisms is a critical aspect of the experimental design and data analysis, as it provides deeper insights into the nature of the molecular interactions.

The Stern-Volmer Relationship: Quantifying Quenching

The efficiency of fluorescence quenching is quantitatively described by the Stern-Volmer equation.[3][4][5] This relationship provides a framework for analyzing the experimental data and extracting key parameters. The equation is expressed as:

F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₐτ₀[Q]

Where:

  • F₀ is the fluorescence intensity of the anthracene compound in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher at concentration [Q] .

  • Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.[6]

  • kₐ is the bimolecular quenching rate constant, representing the efficiency of quenching per encounter.[7]

  • τ₀ is the fluorescence lifetime of the anthracene compound in the absence of the quencher.[6]

A plot of F₀/F versus [Q], known as the Stern-Volmer plot, should yield a straight line with a y-intercept of 1 for a simple dynamic or static quenching process.[4][8] The slope of this line is the Stern-Volmer constant (Kₛᵥ).[4]

Experimental Design and Protocol

A successful fluorescence quenching experiment hinges on careful planning and execution. This section outlines the critical steps, from material selection to data acquisition.

Materials and Reagents
  • Fluorophore: High-purity anthracene or a suitable anthracene derivative. The choice of derivative can influence photophysical properties and solubility.[9][10]

  • Quencher: The selection of the quencher depends on the specific research question. Common quenchers for anthracene include:

    • Nitroaromatic compounds: Such as dinitrophenyl ether derivatives.[2]

    • Halogenated compounds: For example, carbon tetrachloride.[11]

    • Amines: Aniline and its derivatives are known to quench anthracene fluorescence.[1]

    • Indole derivatives: Tryptophan and other indole compounds can act as quenchers.[12]

  • Solvent: The solvent should be of spectroscopic grade and chosen based on the solubility of both the fluorophore and the quencher. It is crucial that the solvent itself does not quench the fluorescence of anthracene. Common solvents include ethanol, cyclohexane, and toluene.[1][2][13] The polarity of the solvent can influence the fluorescence intensity and quenching efficiency.[13]

  • Instrumentation: A high-quality spectrofluorometer is essential for accurate measurements.

Solution Preparation: A Step-by-Step Guide

Accuracy in solution preparation is fundamental to obtaining reliable data.

  • Stock Solution of Anthracene:

    • Accurately weigh a precise amount of the anthracene compound.

    • Dissolve it in the chosen spectroscopic grade solvent to prepare a concentrated stock solution (e.g., 1 x 10⁻³ M). To ensure complete dissolution, gentle warming or sonication may be necessary.

    • Store the stock solution in a dark, airtight container to prevent photobleaching and solvent evaporation.

  • Working Solution of Anthracene:

    • Prepare a dilute working solution of anthracene from the stock solution. A typical concentration for the working solution is in the micromolar range (e.g., 1 x 10⁻⁵ M).

    • It is critical to ensure that the absorbance of the working solution at the excitation wavelength is below 0.1 to minimize the inner-filter effect.[14]

  • Stock Solution of the Quencher:

    • Prepare a concentrated stock solution of the quencher in the same solvent used for the anthracene solution. The concentration will depend on the quenching efficiency of the chosen molecule.

  • Titration Series:

    • Prepare a series of samples in cuvettes, each containing the same concentration of the anthracene working solution.

    • Add increasing volumes of the quencher stock solution to each cuvette to achieve a range of quencher concentrations.

    • Ensure the total volume in each cuvette is the same by adding the appropriate amount of solvent. This maintains a constant fluorophore concentration throughout the experiment.

Instrumental Setup and Data Acquisition

Proper instrument setup is crucial for maximizing signal-to-noise and avoiding artifacts.

  • Instrument Warm-up: Allow the spectrofluorometer's lamp and electronics to warm up for at least 30 minutes to ensure stable output.

  • Cuvette Handling: Use clean, scratch-free quartz cuvettes. Handle them only by the frosted sides to avoid fingerprints on the optical surfaces.

  • Setting Excitation and Emission Wavelengths:

    • Determine the optimal excitation and emission wavelengths for the anthracene compound by running excitation and emission scans of the anthracene working solution. For anthracene, a common excitation wavelength is around 360 nm, with emission maxima observed around 380 nm, 400 nm, and 425 nm.[2][13][15]

  • Slit Widths: Adjust the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector. Typical slit widths are in the range of 2-10 nm.

  • Data Acquisition:

    • First, record the fluorescence spectrum and intensity (F₀) of the anthracene solution without any quencher.

    • Sequentially measure the fluorescence spectra and intensities (F) for each sample in the titration series, starting from the lowest quencher concentration.

    • Ensure that the sample is properly mixed before each measurement.

    • To minimize photobleaching, limit the exposure of the sample to the excitation light.[16][17][18]

Data Analysis and Interpretation

The analysis of the collected data will reveal the nature and efficiency of the quenching process.

The Stern-Volmer Plot

The primary tool for analyzing fluorescence quenching data is the Stern-Volmer plot.

  • Calculate F₀/F: For each quencher concentration [Q], calculate the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the intensity in its presence (F).

  • Plot the Data: Plot F₀/F on the y-axis against the quencher concentration [Q] on the x-axis.

  • Linear Regression: Perform a linear regression on the data points. The y-intercept should be close to 1. The slope of the line is the Stern-Volmer constant, Kₛᵥ.[4]

Interpreting the Stern-Volmer Plot

The shape of the Stern-Volmer plot provides valuable information about the quenching mechanism.

  • Linear Plot: A linear plot suggests that a single type of quenching mechanism (either purely dynamic or purely static) is occurring.[3]

  • Upward Curvature (Positive Deviation): This often indicates the presence of both static and dynamic quenching.[2][3] At higher quencher concentrations, the static quenching component becomes more significant, leading to a greater-than-linear increase in F₀/F.

  • Downward Curvature (Negative Deviation): This can occur if there are multiple populations of fluorophores with different accessibilities to the quencher, or if the quenching mechanism is more complex.[3]

Advanced Analysis for Non-Linear Plots

When the Stern-Volmer plot is non-linear, more advanced models can be employed to analyze the data.

  • Sphere of Action Model: For cases with a positive deviation that may be attributed to static quenching, the sphere of action model can be applied.[2][19] This model assumes that if a quencher is within a certain volume (the "sphere of action") around the fluorophore at the moment of excitation, quenching is instantaneous.[2] The data can be analyzed using the following equation:

    ln(F₀/F) = Vₐ[Q]

    Where Vₐ is the volume of the sphere of action. A plot of ln(F₀/F) versus [Q] should yield a straight line with a slope of Vₐ.

  • Combined Static and Dynamic Quenching: When both mechanisms are present, the following modified Stern-Volmer equation can be used:

    (F₀/F) = (1 + Kₛᵥ[Q])(1 + Kₐ[Q])

    Where Kₛᵥ is the dynamic quenching constant and Kₐ is the static quenching (association) constant. Non-linear fitting of the data to this equation can allow for the determination of both constants.[20][21][22]

Troubleshooting and Best Practices

To ensure the integrity of your results, it is important to be aware of potential pitfalls and how to address them.

  • Inner-Filter Effect: As mentioned, high concentrations of the fluorophore or quencher can lead to the absorption of excitation or emission light, resulting in an artificial decrease in fluorescence intensity.[14]

    • Solution: Keep the absorbance of all solutions below 0.1 at both the excitation and emission wavelengths. If necessary, use a shorter pathlength cuvette.

  • Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical destruction of the anthracene fluorophore.[16][17][18]

    • Solution: Minimize the exposure time of the sample to the excitation beam. Use the lowest possible excitation intensity that provides a good signal.

  • Aggregation: Anthracene and its derivatives can be prone to aggregation at higher concentrations, which can affect their fluorescence properties.[23]

    • Solution: Work with dilute solutions and ensure the chosen solvent provides good solubility for the anthracene compound. Visually inspect the solutions for any signs of precipitation or cloudiness.

Data Presentation and Visualization

Clear presentation of data is crucial for communication and interpretation.

Quantitative Data Summary
Quencher Concentration [Q] (M)Fluorescence Intensity (F) (a.u.)F₀/F
0.0010001.00
0.018331.20
0.027141.40
0.036251.60
0.045561.80
0.055002.00

This table presents hypothetical data for a linear Stern-Volmer relationship.

Experimental Workflow Diagram

FluorescenceQuenchingWorkflow cluster_prep Solution Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Anthracene Stock Solution C Prepare Anthracene Working Solution A->C B Prepare Quencher Stock Solution D Create Titration Series (Constant [Anthracene], Varying [Quencher]) B->D C->D E Set up Spectrofluorometer (λex, λem, Slits) D->E F Measure F₀ (No Quencher) E->F G Measure F for each Quencher Concentration F->G H Calculate F₀/F Ratios G->H I Construct Stern-Volmer Plot (F₀/F vs. [Q]) H->I J Perform Linear Regression Determine Kₛᵥ I->J K Analyze Plot Linearity (Linear vs. Non-linear) J->K L Apply Advanced Models (if Non-linear) K->L Non-linear

Caption: Workflow for a fluorescence quenching experiment.

Quenching Mechanisms Diagram

Sources

Application Notes and Protocols for Phosphonate Derivatives as Flame Retardants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Phosphonate Derivatives in Fire Safety

In the realm of materials science and product development, ensuring fire safety is a paramount concern. The inherent flammability of many polymeric materials necessitates the incorporation of flame retardants to mitigate fire risks, slow the spread of flames, and increase the time for safe evacuation.[1] Among the various classes of flame retardants, organophosphorus compounds, and specifically phosphonate derivatives, have emerged as highly effective and often more environmentally benign alternatives to traditional halogenated systems.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of phosphonate derivatives as flame retardants. We will delve into the fundamental mechanisms of action, explore different classes of phosphonates, and provide detailed protocols for their incorporation into polymeric matrices and the subsequent evaluation of their flame-retardant efficacy.

Mechanistic Insights: How Phosphonate Derivatives Combat Fire

The efficacy of phosphonate-based flame retardants stems from their ability to interrupt the combustion cycle at different stages, primarily through condensed-phase and gas-phase mechanisms.[3]

Condensed-Phase Mechanism: The Char-Forming Barrier

The primary mode of action for most phosphonate flame retardants is in the condensed phase (the solid polymer).[2][3] Upon heating, the phosphonate derivatives decompose to form phosphoric and polyphosphoric acids.[4] These acidic species act as catalysts for the dehydration and cross-linking of the polymer chains, leading to the formation of a stable, insulating char layer on the material's surface.[3][4]

This char layer serves multiple protective functions:

  • Thermal Shield: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.[4]

  • Mass Transfer Barrier: The dense char layer obstructs the diffusion of flammable volatile decomposition products from the polymer to the flame.[3][4]

  • Oxygen Barrier: It limits the access of ambient oxygen to the polymer surface, a critical component for sustained combustion.[3][4]

Gas-Phase Mechanism: Quenching the Fire

In addition to their condensed-phase activity, some phosphonate derivatives also exhibit a gas-phase flame-retardant mechanism.[3] During combustion, volatile phosphorus-containing radicals (such as PO•) are released into the gas phase.[3][4] These radicals act as scavengers for the highly reactive H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame.[3][4] By quenching these key radicals, the flame chemistry is interrupted, leading to a reduction in flame intensity and potentially flame extinguishment.

A Survey of Phosphonate Flame Retardants

Phosphonate flame retardants can be broadly categorized into additive and reactive types, each with distinct advantages and applications.

Additive Phosphonates

Additive flame retardants are physically blended with the polymer matrix without forming covalent bonds.[3] This approach offers ease of processing and versatility.

  • Dimethyl methylphosphonate (DMMP): A widely used additive known for its high phosphorus content, low cost, and effectiveness in generating little smoke.[5] It is particularly effective in polyurethane foams and poly(methyl methacrylate) (PMMA).[6][7][8]

  • Diethyl ethylphosphonate (DEEP): An alternative to DMMP, it is also used as an additive in various polymer systems.[8]

Reactive Phosphonates

Reactive flame retardants contain functional groups that allow them to be chemically incorporated into the polymer backbone.[3] This covalent bonding minimizes issues like migration and leaching, ensuring the permanence of the flame-retardant properties.[3]

  • Diethyl vinylphosphonate (DEVP): Contains a vinyl group that can be copolymerized with other monomers to create inherently flame-retardant polymers.[9]

  • 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives: While technically a phosphinate, DOPO is a highly effective reactive flame retardant often used in epoxy resins for electronic applications due to its high thermal stability.[10]

  • Poly-(m-phenylene methylphosphonate) (PPMP): A multifunctional reactive flame retardant that can also act as a curing agent in epoxy resins, offering high flame retardant efficiency at low phosphorus content.[10]

  • α-Aminophosphonates: These compounds contain an amine group that can react with epoxy resins, covalently incorporating the flame-retardant phosphonate moiety into the polymer network.[11][12]

Experimental Protocols

Synthesis of a Reactive Phosphonate: Diethyl Vinylphosphonate (DEVP)

This protocol outlines a general laboratory-scale synthesis of diethyl vinylphosphonate, a key monomer for producing inherently flame-retardant polymers.

Materials:

  • Vinylphosphonic acid

  • Diethyl 2-acetoxyethanephosphonate

  • Round-bottom flask equipped with a stirrer, dropping funnel, and distillation condenser

  • Heating mantle

  • Vacuum distillation setup

Procedure:

  • Combine 25 g of vinylphosphonic acid and 70 g of diethyl 2-acetoxyethanephosphonate in the round-bottom flask and begin stirring while heating to 180°C.[13]

  • Slowly add 252 g of diethyl 2-acetoxyethanephosphonate dropwise over 14 hours, gradually increasing the temperature to 200°C.[13] During this addition, ethyl acetate will distill off.[13]

  • After the addition is complete, continue stirring the mixture for 9 hours at 190°C.[13]

  • Cool the reaction mixture to room temperature.

  • Purify the crude product by vacuum distillation to obtain diethyl vinylphosphonate.[13]

Incorporation of Phosphonate Flame Retardants into an Epoxy Resin Matrix

This protocol describes the preparation of a flame-retardant epoxy resin using both additive and reactive phosphonates.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Diaminodiphenyl methane (DDM) curing agent

  • Additive phosphonate (e.g., DMMP)

  • Reactive phosphonate (e.g., an α-aminophosphonate)[11]

  • Beakers, mechanical stirrer, vacuum oven

  • Molds for sample casting

Procedure for Additive Incorporation:

  • Preheat the epoxy resin to 80°C to reduce its viscosity.

  • Add the desired weight percentage of the additive phosphonate (e.g., 5-15 wt%) to the epoxy resin and mix thoroughly with a mechanical stirrer for 15-20 minutes until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Add the stoichiometric amount of the DDM curing agent and mix for another 5-10 minutes.

  • Pour the mixture into preheated molds and cure in an oven according to the manufacturer's recommendations for the epoxy system (e.g., 2 hours at 80°C followed by 2 hours at 150°C).

Procedure for Reactive Incorporation:

  • Preheat the epoxy resin to 80°C.

  • The reactive phosphonate (e.g., α-aminophosphonate) often acts as a co-curing agent.[11] Calculate the required amounts of the reactive phosphonate and the primary curing agent (DDM) to maintain the correct stoichiometry with the epoxy groups.

  • Add both the reactive phosphonate and DDM to the preheated epoxy resin and mix thoroughly with a mechanical stirrer for 10-15 minutes.

  • Degas the mixture in a vacuum oven.

  • Pour the mixture into preheated molds and follow the same curing schedule as for the additive system.

Evaluation of Flame Retardancy: UL-94 Vertical Burn Test

The UL-94 test is a small-scale burn test to assess the flammability of plastic materials.[4]

Apparatus:

  • UL-94 test chamber

  • Specimen holder

  • Burner (Tirrill or Bunsen)

  • Methane gas supply

  • Timer

  • Surgical cotton

Specimen Preparation:

  • Prepare bar specimens with dimensions of 125 mm x 13 mm and a thickness representative of the end-use application. Condition the specimens at 23°C and 50% relative humidity for at least 48 hours.

Procedure:

  • Mount the specimen vertically in the holder.[14]

  • Place a layer of dry surgical cotton approximately 300 mm below the specimen.

  • Adjust the burner to produce a 20 mm high blue flame.[14]

  • Apply the flame to the center of the bottom edge of the specimen for 10 seconds.[15][16]

  • Remove the flame and record the afterflame time (t1).

  • As soon as the flaming ceases, immediately re-apply the flame for another 10 seconds.[15][16]

  • Remove the flame and record the second afterflame time (t2) and the afterglow time.

  • Observe if any flaming drips ignite the cotton below.

  • Test a total of five specimens.

Classification:

Rating Criteria
V-0 Afterflame time for each individual specimen: ≤ 10 s. Total afterflame time for all 5 specimens: ≤ 50 s. No flaming drips that ignite the cotton.
V-1 Afterflame time for each individual specimen: ≤ 30 s. Total afterflame time for all 5 specimens: ≤ 250 s. No flaming drips that ignite the cotton.
V-2 Same as V-1, but flaming drips that ignite the cotton are allowed.
Quantitative Fire Behavior Analysis: Cone Calorimetry

The cone calorimeter is a bench-scale instrument that provides quantitative data on the fire behavior of materials under well-controlled conditions.[17] It measures key parameters like the heat release rate (HRR), which is a critical indicator of fire hazard.[1]

Apparatus:

  • Cone calorimeter (compliant with ASTM E1354 or ISO 5660)[18]

  • Load cell

  • Spark igniter

  • Gas analysis system (for O₂, CO, CO₂)

  • Smoke measuring system

Specimen Preparation:

  • Prepare flat specimens of 100 mm x 100 mm with a thickness of approximately 3-5 mm.[1][18]

  • Wrap the back and sides of the specimen in aluminum foil.[18]

Procedure:

  • Calibrate the instrument, including the gas analyzers and the heat flux from the conical heater.[19]

  • Set the heat flux to a level representative of a developing fire scenario (e.g., 35 or 50 kW/m²).[18]

  • Place the specimen on the load cell under the conical heater.[17]

  • Start the data acquisition. An electrical spark ignites the combustible gases produced by the heated specimen.[17]

  • The test continues until flaming ceases or for a predetermined duration.

  • The instrument continuously records the mass of the specimen, the oxygen concentration in the exhaust gas, and smoke production.[17][18]

Key Parameters Measured:

  • Time to Ignition (TTI): The time it takes for the specimen to ignite.

  • Heat Release Rate (HRR): The rate at which energy is released during combustion, with the Peak Heat Release Rate (pHRR) being a crucial parameter.

  • Total Heat Released (THR): The total energy released during the test.

  • Mass Loss Rate (MLR): The rate at which the specimen loses mass.

  • Char Yield: The percentage of the initial mass remaining as char at the end of the test.

  • Smoke Production Rate (SPR): The rate at which smoke is generated.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing insights into its thermal stability and decomposition behavior.[20]

Apparatus:

  • Thermogravimetric analyzer (TGA)

  • Sample pans (e.g., alumina or platinum)

  • Gas supply (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere)

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) into a tared TGA pan.[21]

  • Place the pan in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 50-100 mL/min).

  • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 800°C).[2]

  • Record the sample mass as a function of temperature.

Data Analysis:

  • Onset of Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

  • Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest (the peak of the derivative TGA curve).

  • Residual Mass (Char Yield): The percentage of mass remaining at the end of the analysis, indicating the amount of char formed.

Data Presentation and Visualization

Comparative Performance Data

The following table summarizes typical performance data for an epoxy resin system with and without phosphonate flame retardants.

Formulation Phosphorus Content (%) UL-94 Rating pHRR (kW/m²) THR (MJ/m²) Char Yield at 700°C (%)
Neat Epoxy Resin0Fails~1200~110< 15
Epoxy + 10% DMMP~1.5V-1~850~90~20
Epoxy + 10% DOPO-derivative~1.0V-0~600~80~25
Epoxy + 10% α-aminophosphonate~1.2V-0~550~75~30

Note: These are representative values and can vary depending on the specific epoxy system, curing conditions, and phosphonate derivative used.

Visualizing Mechanisms and Workflows

Diagram 1: Flame Retardant Mechanisms of Phosphonates

G cluster_0 Combustion Cycle cluster_1 Phosphonate Intervention cluster_2 Condensed Phase cluster_3 Gas Phase Polymer Polymer Volatile Fuel Volatile Fuel Polymer->Volatile Fuel Pyrolysis Heat Heat Flame Flame Volatile Fuel->Flame Combustion Flame->Polymer Heat Feedback Phosphonate Phosphonate Char Layer Char Layer Phosphonate->Char Layer Heat-induced decomposition & catalysis PO Radicals PO Radicals Phosphonate->PO Radicals Volatilization Char Layer->Polymer Insulates & prevents pyrolysis PO Radicals->Flame Radical Scavenging G start Start: Select Polymer & Phosphonate FR prep Sample Preparation: Additive Blending or Reactive Polymerization start->prep thermal Thermal Analysis (TGA/DSC) - Thermal Stability - Char Formation prep->thermal burn Flammability Testing (UL-94) - Ignition Resistance - Dripping Behavior prep->burn cone Cone Calorimetry - Heat Release Rate - Smoke Production prep->cone analysis Data Analysis & Comparison - Evaluate FR Efficiency thermal->analysis burn->analysis cone->analysis end End: Optimized FR Formulation analysis->end

Caption: Workflow for evaluating phosphonate flame retardants.

Conclusion and Future Outlook

Phosphonate derivatives represent a versatile and highly effective class of flame retardants. Their dual-action mechanism, operating in both the condensed and gas phases, allows for significant improvements in the fire safety of a wide range of polymeric materials. The choice between additive and reactive phosphonates depends on the specific application requirements, with reactive types offering superior durability.

The protocols outlined in these application notes provide a robust framework for the synthesis, incorporation, and evaluation of phosphonate flame retardants. By systematically applying these methodologies, researchers can effectively screen and optimize flame-retardant formulations to meet stringent fire safety standards.

Future research in this field is likely to focus on the development of novel phosphonate structures with enhanced thermal stability, synergistic combinations with other flame-retardant elements, and the use of bio-based phosphonates to further improve the sustainability profile of these critical additives.

References

  • Levchik, S.V., & Wang, C.S. (n.d.). Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. Supresta LLC; Cheng Kung National University. Available from: [Link]

  • Royal Society of Chemistry. (2023). Flame retardant phosphonate-functionalised polyethylenes. Polymer Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Phosphonate compounds as flame retardants for epoxy resins. Available from: [Link]

  • Feng, C., et al. (2014). The Flame Retardant Behaviors and Synergistic Effect of Expandable Graphite and Dimethyl Methylphosphonate in Rigid Polyurethane Foams. Polymer Composites, 35(2), 301-309. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of diethyl vinylphosphonate. Available from: [Link]

  • Amade-Tech. (2023). Guide on UL94 Horizontal & Vertical Burning (Flammability) Test. Available from: [Link]

  • Stanfield, M.K., et al. (2021). α-Aminophosphonate Derivatives for Enhanced Flame Retardant Properties in Epoxy Resin. Polymers, 13(12), 1988. Available from: [Link]

  • MDPI. (2023). Preparation and Characterization of Flame-Retardant Microcapsules with Urea–Melamine–Formaldehyde (UMF) as Shell and Boric Acid Crosslinked Ammonium Polyphosphate (APP) as Core Materials. Polymers, 15(22), 4419. Available from: [Link]

  • ACS Publications. (2022). Flame-Retardant and Transparent Poly(methyl methacrylate) Composites Based on Phosphorus–Nitrogen Flame Retardants. ACS Applied Polymer Materials, 4(1), 437-446. Available from: [Link]

  • ResearchGate. (2016). Cone calorimeter analysis of flame retardant poly (methyl methacrylate)-silica nanocomposites. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl methylphosphonate. PubChem. Available from: [Link]

  • YouTube. (2014). UL94 Vertical Flame Test Instructional Video. Available from: [Link]

  • OpenJournals UGent. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. Available from: [Link]

  • MG Chemicals. (n.d.). Understanding The UL94 Vertical Burn Test. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Dimethyl methylphosphonate – Knowledge and References. Available from: [Link]

  • Warringtonfire. (n.d.). Cone Calorimetry Testing. Available from: [Link]

  • ACS Publications. (2020). Flame-Retardant Performance of Epoxy Resin Composites with SiO2 Nanoparticles and Phenethyl-Bridged DOPO Derivative. ACS Omega, 5(52), 33851-33861. Available from: [Link]

  • TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. Available from: [Link]

  • Federal Aviation Administration. (n.d.). Chapter 1 Vertical Bunsen Burner Test for Cabin and Cargo Compartment Materials. Available from: [Link]

  • Defense Technical Information Center. (2014). Analysis of Two Methods for Characterization of Flame Resistant Military Fabrics and Commercial Textile Fibers: Simultaneous DSC. Available from: [Link]

  • ResearchGate. (n.d.). Polymerization of Diethyl Vinylphosphonate Mediated by Rare-Earth Tris(amide) Compounds. Available from: [Link]

  • Aydoğan, B., & Usta, N. (2017). Cone calorimeter evaluation on fire resistance of rigid polyurethane foams filled with nanoclay / intumescent flame retardant materials. Bilecik Şeyh Edebali Üniversitesi Fen Bilimleri Dergisi, 4(1), 1-10. Available from: [Link]

  • YouTube. (2022). Inside Look Into the IBHS Cone Calorimeter. Available from: [Link]

  • MDPI. (2021). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules, 26(21), 6489. Available from: [Link]

  • Wiley Online Library. (2022). Azide-Modified Poly(diethyl vinylphosphonate) for Straightforward Graft-to Carbon Nanotube Functionalization. Macromolecular Rapid Communications, 43(23), 2200547. Available from: [Link]

  • ResearchGate. (2021). α-Aminophosphonate Derivatives for Enhanced Flame Retardant Properties in Epoxy Resin. Available from: [Link]

Sources

Application Notes and Protocol for Cyclic Voltammetry of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the electrochemical characterization of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate using cyclic voltammetry (CV). This guide is designed to provide both a practical step-by-step procedure and a deeper understanding of the experimental choices and their underlying principles, ensuring scientifically robust and reproducible results.

Introduction: Unveiling the Electrochemical Landscape of a Novel Anthracene Phosphonate

This compound is a unique molecule featuring a core anthracene structure functionalized with two diethyl phosphonate groups. The extended π-system of the anthracene moiety is expected to be redox-active, while the electron-withdrawing phosphonate groups at the 9 and 10 positions will likely influence its electronic properties and electrochemical behavior.[1][2] Cyclic voltammetry is an indispensable technique for probing the redox characteristics of such novel organic compounds.[3][4] It provides valuable insights into the thermodynamics and kinetics of electron transfer processes, which is crucial for applications in organic electronics, sensor development, and understanding potential biological redox mechanisms.[4][5][6]

This application note will guide the user through the necessary preparations, experimental execution, and data interpretation for the cyclic voltammetry of this specific compound in a non-aqueous medium.

Foundational Principles of Cyclic Voltammetry

Cyclic voltammetry involves applying a linearly sweeping potential to a working electrode immersed in a solution containing the analyte and an excess of a supporting electrolyte.[5][7] The potential is swept from a starting value to a vertex potential and then back to the starting potential, while the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram, which typically has a characteristic "duck" shape for a reversible redox process.[5][6] The key parameters obtained from a CV experiment include the peak potentials (anodic and cathodic), which provide information about the redox potentials, and the peak currents, which are related to the concentration of the analyte and its diffusion coefficient.[6]

Experimental Design and Rationale

The following protocol has been designed to ensure high-quality, reproducible data for the cyclic voltammetry of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierRationale
This compound≥95% Puritye.g., CP Lab SafetyHigh purity is essential to avoid interference from impurities.
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)Anhydrous/Electrochemical GradeVariousThese are common aprotic solvents with a wide potential window suitable for organic electrochemistry.[8][9]
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetraethylammonium perchlorate (TEAP)Electrochemical Grade (≥99%)VariousProvides high conductivity to the solution and minimizes solution resistance.[8][9]
FerroceneReagent GradeVariousUsed as an internal standard for calibrating the reference electrode potential.
Argon or Nitrogen GasHigh Purity (≥99.998%)VariousUsed to deoxygenate the solution, as dissolved oxygen can interfere with the measurement.[9]
Polishing materials (e.g., alumina or diamond slurries)1.0, 0.3, and 0.05 µmVariousFor cleaning and polishing the working electrode to ensure a reproducible surface.
Equipment
EquipmentSpecificationRationale
Potentiostat/GalvanostatCapable of performing cyclic voltammetryThe core instrument for controlling the potential and measuring the current.[5]
Electrochemical CellThree-electrode configurationStandard setup for CV, consisting of a working, reference, and counter electrode.[5]
Working ElectrodeGlassy Carbon (GC) or Platinum (Pt) disk electrode (e.g., 3 mm diameter)Provides an inert surface for the electron transfer reaction. GC is often preferred for its wide potential window.
Reference ElectrodeSilver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE)Provides a stable potential reference. An Ag/Ag⁺ electrode is often used for non-aqueous systems.
Counter (Auxiliary) ElectrodePlatinum wire or meshCompletes the electrical circuit and allows current to flow.
Gas dispersion tubeFor bubbling inert gas through the solution.

Detailed Step-by-Step Protocol

Part 1: Solution Preparation
  • Analyte Solution: Prepare a 1-5 mM stock solution of this compound in the chosen anhydrous solvent (e.g., acetonitrile or dichloromethane).[9] The exact concentration should be optimized based on the signal-to-noise ratio.

  • Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆ or TEAP) in the same anhydrous solvent. This high concentration is necessary to minimize iR drop.[9]

  • Final Test Solution: In the electrochemical cell, combine the analyte stock solution with the electrolyte solution to achieve the desired final analyte concentration (typically 1 mM) in 0.1 M supporting electrolyte.

Part 2: Electrode Preparation and Cell Assembly
  • Working Electrode Polishing:

    • Polish the glassy carbon or platinum working electrode with decreasing sizes of alumina or diamond slurry (e.g., 1.0 µm, then 0.3 µm, and finally 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then the chosen organic solvent between each polishing step.

    • Soncate the electrode in the solvent for a few minutes to remove any adhered polishing particles.

    • Dry the electrode completely before use.

  • Cell Assembly:

    • Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the platinum wire counter electrode.

    • Ensure the tip of the reference electrode is placed close to the working electrode to minimize the uncompensated solution resistance.

Part 3: Electrochemical Measurement
  • Deoxygenation: Purge the solution in the electrochemical cell with a gentle stream of high-purity argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Solvent Background Scan: Perform a cyclic voltammogram of the electrolyte solution without the analyte to determine the potential window of the solvent-electrolyte system.

  • Analyte Scan:

    • Add the analyte to the cell and deoxygenate again for a few minutes.

    • Set the parameters on the potentiostat software. A typical starting point would be:

      • Initial Potential: A potential where no faradaic current is observed (e.g., 0 V vs. the reference electrode).

      • Vertex Potential 1 (Anodic): A potential positive enough to observe the oxidation of the analyte (e.g., +1.8 V).

      • Vertex Potential 2 (Cathodic): A potential negative enough to observe the reduction of the analyte (e.g., -1.8 V). The exact range will need to be determined experimentally.

      • Scan Rate: Start with a scan rate of 100 mV/s.[10]

    • Run the cyclic voltammetry experiment.

  • Scan Rate Dependence: Perform a series of cyclic voltammograms at different scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the redox process.[10] For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.[11]

  • Internal Standard: After obtaining the CV of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The well-defined and reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple can be used to reference the measured potentials to a standard scale.

Data Presentation and Interpretation

Expected Cyclic Voltammogram

The cyclic voltammogram of this compound is expected to show at least one oxidation wave and one reduction wave corresponding to the formation of a radical cation and a radical anion of the anthracene core, respectively. The presence of the electron-withdrawing phosphonate groups is likely to make the oxidation more difficult (occur at a more positive potential) and the reduction easier (occur at a less negative potential) compared to unsubstituted anthracene.

Key Parameters to Analyze
ParameterDescriptionHow to DetermineSignificance
Anodic Peak Potential (Epa) The potential at which the maximum oxidation current is observed.From the peak of the anodic wave.Related to the oxidation potential of the analyte.
Cathodic Peak Potential (Epc) The potential at which the maximum reduction current is observed.From the peak of the cathodic wave.Related to the reduction potential of the analyte.
Half-wave Potential (E₁/₂) (Epa + Epc) / 2Calculated from the peak potentials.A good approximation of the standard redox potential (E⁰') for a reversible system.
Peak Separation (ΔEp) |Epa - Epc|The difference between the anodic and cathodic peak potentials.For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger values suggest quasi-reversibility or irreversibility.
Anodic Peak Current (ipa) The maximum current during the anodic scan.Measured from the baseline to the peak of the anodic wave.Proportional to the analyte concentration and the square root of the scan rate for a diffusion-controlled process.
Cathodic Peak Current (ipc) The maximum current during the cathodic scan.Measured from the baseline to the peak of the cathodic wave.Should be equal to ipa for a reversible process (ipa/ipc = 1).

Visualizing the Workflow and Proposed Redox Mechanism

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Solution Preparation (Analyte + Electrolyte) prep_electrode Electrode Polishing (WC, RE, CE) prep_solution->prep_electrode prep_cell Cell Assembly prep_electrode->prep_cell deoxygenate Deoxygenation (Ar/N2 Purge) prep_cell->deoxygenate background_scan Background CV (Solvent + Electrolyte) deoxygenate->background_scan analyte_scan Analyte CV (Varying Scan Rates) background_scan->analyte_scan internal_std Internal Standard CV (Ferrocene) analyte_scan->internal_std data_extraction Data Extraction (Ep, ip, etc.) internal_std->data_extraction data_interpretation Interpretation (Reversibility, E1/2) data_extraction->data_interpretation

Caption: A flowchart of the cyclic voltammetry experimental workflow.

Proposed Redox Mechanism

redox_mechanism cluster_redox Redox States of this compound radical_anion Radical Anion [M]⁻˙ neutral Neutral Molecule [M] radical_anion->neutral +e⁻ (Reduction) radical_cation Radical Cation [M]⁺˙ neutral->radical_cation -e⁻ (Oxidation)

Caption: Proposed one-electron redox processes for the analyte.

Trustworthiness and Self-Validation

To ensure the validity of the obtained results, the following checks should be performed:

  • Reproducibility: Repeat the experiment multiple times to ensure that the obtained cyclic voltammograms are consistent.

  • Internal Standard: The use of ferrocene as an internal standard allows for the correction of any drift in the reference electrode potential. The peak separation for the Fc/Fc⁺ couple should be close to the theoretical value for a reversible one-electron process.

  • Scan Rate Dependence: A linear relationship between the peak current and the square root of the scan rate is a strong indication of a diffusion-controlled process.[11] Deviations from this linearity may suggest adsorption of the analyte on the electrode surface or coupled chemical reactions.

By following this detailed protocol and paying close attention to the rationale behind each step, researchers can confidently perform cyclic voltammetry on this compound and obtain high-quality, interpretable electrochemical data.

References

  • Yan, Y., & Francke, C. (2018). Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. Journal of Visualized Experiments, (138), e57833.
  • Kim, J., Lee, H., & Choi, J. (2019). Electrochemical Properties of Anthracene-Based Lithium-Solvated Electron Solutions. ACS Omega, 4(3), 4707–4711.
  • da Silva, J. L., et al. (2020).
  • ResearchGate. (n.d.). The electronic properties of anthracene. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. Retrieved from [Link]

  • de Oliveira, K. T., & de Souza, R. O. M. A. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2216–2242.
  • Kubicki, D. J., et al. (2019). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (149), e59837.
  • Reyes-García, E. A., et al. (2021). Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative.
  • ACS Publications. (2019). Electrochemical Properties of Anthracene-Based Lithium-Solvated Electron Solutions. Retrieved from [Link]

  • University of Washington. (n.d.). Cyclic voltammetry in non-aqueous medium. Retrieved from [Link]

  • ResearchGate. (2020). Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. Retrieved from [Link]

  • SOP4CV. (n.d.). The Solvent and Electrolyte. Retrieved from [Link]

  • ACS Publications. (2020). Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. Retrieved from [Link]

  • RIUMA. (n.d.). Electrochemical and Photochemical Applications of Multifunctional Metal Phosphonates. Retrieved from [Link]

  • IIETA. (2021). Voltammetric Studies of Anthracen-9-ylmethylene-(3,4-dimethyl-isoxazol-5-yl)-amine Compound at Platinium Electrode. Retrieved from [Link]

  • E-KEM Sciences. (n.d.). Influence of Nonaqueous Solvents on the Electrochemistry of Oxygen in the Rechargeable Lithium-Air Battery. Retrieved from [Link]

  • ResearchGate. (2018). High-Temperature Cyclic Voltammetry in Non-Aqueous Solvents. Retrieved from [Link]

  • ResearchGate. (2024). The electrochemical characteristics of derivatives of anthracen-9-ylmethylene at a glassy carbon electrode in methylene chloride. Retrieved from [Link]

  • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
  • University of California, Riverside. (n.d.). XII. Electrochemistry. Retrieved from [Link]

  • ResearchGate. (2019). Electrochemical Properties of Anthracene-Based Lithium-Solvated Electron Solutions. Retrieved from [Link]

  • El-Hallag, I. S., et al. (2022). Electrochemical investigation of anthracen-9-ylmethylene-(3,4-dimethyl-isoxazol-5-yl)-amine compound at gold electrode. Journal of the Indian Chemical Society, 99(10), 100701.
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Application Notes and Protocols for the Handling and Storage of Air-Sensitive Phosphonate Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactivity of Organophosphorus Compounds

Phosphonate reagents are indispensable tools in modern synthetic chemistry, finding widespread application in medicinal chemistry, materials science, and catalysis. Their utility in transformations such as the Horner-Wadsworth-Emmons and Michaelis-Arbuzov reactions allows for the efficient construction of complex molecular architectures. However, a crucial distinction must be made regarding their sensitivity to atmospheric conditions. While pentavalent phosphonate esters (P(V)) are generally robust and stable compounds, their trivalent precursors, namely phosphite esters (P(III)), are often highly sensitive to air and moisture.[1] Exposure of these P(III) reagents to the atmosphere can lead to rapid oxidation and hydrolysis, compromising their reactivity and leading to diminished reaction yields and the formation of unwanted byproducts.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage procedures for air-sensitive phosphonate-related reagents, with a primary focus on the susceptible phosphite ester precursors. By understanding the underlying chemical principles and adhering to the detailed protocols outlined herein, researchers can ensure the integrity of their reagents, the reproducibility of their experiments, and the overall safety of their laboratory operations.

The Root of Sensitivity: Understanding Phosphite Ester Degradation

The primary challenge in handling air-sensitive phosphonate precursors lies in the susceptibility of the phosphorus(III) center to oxidation and hydrolysis.

Oxidation: The lone pair of electrons on the phosphorus atom in a trialkyl phosphite, P(OR)₃, is readily attacked by atmospheric oxygen. This oxidation process converts the trivalent phosphite to a pentavalent phosphate ester, O=P(OR)₃.[2][3] This transformation is often exothermic and can be rapid, especially for less sterically hindered phosphites. The resulting phosphate ester is unreactive in typical phosphonate synthesis pathways like the Michaelis-Arbuzov reaction, leading to a direct reduction in the yield of the desired phosphonate product. The progress of this oxidation can be monitored by ³¹P NMR spectroscopy, where the characteristic phosphite peak will decrease in intensity while a new peak corresponding to the phosphate ester appears.[4][5]

Hydrolysis: In the presence of moisture, phosphite esters can undergo hydrolysis to produce dialkyl phosphites (also known as dialkyl hydrogen phosphonates) and an alcohol.[6][7] This reaction proceeds via nucleophilic attack of water on the phosphorus center. While dialkyl phosphites are valuable reagents in their own right, their unintended formation consumes the starting phosphite and can lead to undesired side reactions.

Due to these degradation pathways, maintaining an inert atmosphere during the storage and handling of phosphite esters is paramount for successful and reproducible synthetic outcomes.

Storage and Handling: A Two-Pronged Approach to Preserving Reagent Integrity

The effective management of air-sensitive phosphonate reagents hinges on two core principles: rigorous exclusion of air and moisture during storage and the use of specialized techniques for their transfer and reaction. The choice of technique often depends on the scale of the reaction and the specific sensitivity of the reagent.

Long-Term Storage

Proper storage is the first line of defense against reagent degradation.

Reagent ClassRecommended Storage ConditionsContainer TypeNotes
Trialkyl Phosphites Store under an inert atmosphere (Nitrogen or Argon) in a cool, dry place.Sure/Seal™ bottles or similar septum-sealed containers.[8]Purge the headspace with inert gas after each use. For long-term storage, consider wrapping the septum with Parafilm® or Teflon™ tape to prevent slow diffusion of air.
Phosphine Derivatives Store under an inert atmosphere. Many are pyrophoric and require specialized handling.Sure/Seal™ bottles or stored in a glovebox.Always consult the Safety Data Sheet (SDS) for specific storage requirements. Pyrophoric phosphines should only be handled by experienced personnel.[9]
Phosphonate Esters (P(V)) Generally stable to air and moisture. Store in a cool, dry place.Standard laboratory glassware with a secure cap.While stable, it is good practice to keep containers tightly sealed to prevent contamination.
Handling Techniques: Glovebox vs. Schlenk Line

The two primary methods for handling air-sensitive reagents are the glovebox and the Schlenk line. The choice between them depends on the nature of the manipulation and the resources available.

Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, typically with oxygen and moisture levels below 1 ppm.[10] This makes it the ideal environment for weighing and manipulating solid air-sensitive reagents and for preparing reaction mixtures without the complexities of Schlenk techniques.[8][11]

Schlenk Line: A Schlenk line is a dual-manifold glassware system that allows for the manipulation of reagents under vacuum or an inert gas stream.[12] It is a versatile tool for conducting reactions, distillations, and filtrations under an inert atmosphere. While requiring more technical skill to operate than a glovebox, it is a staple in many synthetic chemistry laboratories.

G cluster_0 Decision Workflow for Handling Air-Sensitive Phosphonate Reagents start Start: Assess Reagent Sensitivity is_solid Is the reagent a solid? start->is_solid is_pyrophoric Is the reagent pyrophoric? is_solid->is_pyrophoric No weighing Weighing and preparing solutions is_solid->weighing Yes reaction_setup Reaction setup and execution is_pyrophoric->reaction_setup No glovebox Use Glovebox is_pyrophoric->glovebox Yes weighing->glovebox schlenk_line Use Schlenk Line reaction_setup->schlenk_line end Proceed with Synthesis glovebox->end schlenk_line->end

Choosing the appropriate handling environment.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common procedures involving air-sensitive phosphonate reagents.

Protocol 1: Transfer of an Air-Sensitive Liquid Reagent (e.g., Triethyl Phosphite) via Syringe

This protocol describes the transfer of a liquid reagent from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.

Materials:

  • Sure/Seal™ bottle of triethyl phosphite

  • Dry, nitrogen-flushed reaction flask with a rubber septum

  • Dry, gas-tight syringe with a long needle

  • Nitrogen or Argon source with a bubbler

Procedure:

  • Prepare the System: Ensure the reaction flask is properly assembled, purged with inert gas, and connected to a bubbler to maintain a slight positive pressure.[13]

  • Pressurize the Reagent Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line. Gently introduce a positive pressure of inert gas.

  • Flush the Syringe: Puncture the septum of the reaction flask with the syringe needle and withdraw and expel the inert gas three times to flush the syringe.

  • Withdraw the Reagent: Insert the syringe needle into the Sure/Seal™ bottle, ensuring the needle tip is below the liquid surface. The positive pressure in the bottle will slowly fill the syringe. Do not pull back on the plunger, as this can cause leaks.[13]

  • Remove Bubbles: Invert the syringe and carefully push any gas bubbles back into the reagent bottle.

  • Transfer the Reagent: Withdraw the desired volume of the reagent and quickly transfer it to the reaction flask by puncturing the septum.

  • Clean the Syringe: Immediately after transfer, rinse the syringe and needle with a dry, inert solvent (e.g., anhydrous THF or toluene) and then quench the rinsings (see Protocol 3).

Protocol 2: The Michaelis-Arbuzov Reaction Under Inert Atmosphere

This protocol details the synthesis of a phosphonate ester from an alkyl halide and a trialkyl phosphite using a Schlenk line.

Materials:

  • Dry Schlenk flask with a magnetic stir bar

  • Reflux condenser

  • Septa

  • Triethyl phosphite (air-sensitive)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk line with vacuum and inert gas manifolds

Procedure:

  • Apparatus Setup: Assemble the Schlenk flask and reflux condenser. Flame-dry the apparatus under vacuum and backfill with inert gas. Repeat this cycle three times.[12]

  • Reagent Addition: Under a positive flow of inert gas, add the alkyl halide and anhydrous solvent to the Schlenk flask via syringe.

  • Addition of Phosphite: Using the syringe transfer technique described in Protocol 1, add the triethyl phosphite dropwise to the stirred reaction mixture at room temperature.[14]

  • Reaction: Heat the reaction mixture to reflux under a positive pressure of inert gas, monitoring the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The reaction can then be worked up under standard laboratory conditions as the phosphonate product is typically air-stable.

  • Purification: Purify the crude product by distillation or column chromatography.

G cluster_1 Michaelis-Arbuzov Reaction Workflow A Assemble and Flame-Dry Glassware under Vacuum B Backfill with Inert Gas (x3) A->B C Add Alkyl Halide and Anhydrous Solvent B->C D Add Triethyl Phosphite via Syringe C->D E Heat to Reflux under Inert Atmosphere D->E F Cool to Room Temperature E->F G Aqueous Workup F->G H Purification G->H

Workflow for the Michaelis-Arbuzov reaction.
Protocol 3: Quenching and Disposal of Air-Sensitive Phosphonate Reagents

Unused or excess air-sensitive reagents must be quenched safely before disposal.

Materials:

  • Excess air-sensitive reagent (e.g., triethyl phosphite)

  • Dry, inert solvent (e.g., THF or toluene)

  • Quenching agent (e.g., isopropanol, followed by methanol, then water)

  • Large flask for quenching, equipped with a stir bar and under an inert atmosphere

Procedure:

  • Dilution: In a flask under an inert atmosphere, dilute the air-sensitive reagent with an equal volume of a dry, inert solvent.

  • Cooling: Cool the diluted reagent in an ice bath.

  • Slow Addition of Quenching Agent: Slowly add isopropanol dropwise with vigorous stirring. The reaction may be exothermic.

  • Sequential Quenching: Once the initial exothermic reaction has subsided, slowly add methanol, followed by water, to ensure complete quenching.

  • Disposal: The quenched solution can now be disposed of as aqueous chemical waste, following institutional guidelines.[15] For larger quantities, consult your institution's environmental health and safety office.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield in Michaelis-Arbuzov reaction Oxidation of the phosphite ester precursor.Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of high-purity inert gas. Check for leaks in the Schlenk line or septa.
Formation of unexpected byproducts Hydrolysis of the phosphite ester.Use anhydrous solvents and reagents. Dry solvents over an appropriate drying agent before use.
Inconsistent reaction times Partial degradation of the phosphite ester during storage.Purge the headspace of the reagent bottle with inert gas after each use and store it properly sealed. Periodically check the purity of the reagent by ³¹P NMR.

Conclusion

The successful use of air-sensitive phosphonate reagents, particularly phosphite ester precursors, is critically dependent on the rigorous exclusion of air and moisture. By understanding the chemical principles behind their degradation and by mastering the use of inert atmosphere techniques such as the glovebox and Schlenk line, researchers can ensure the integrity of their reagents and the success of their synthetic endeavors. The protocols and guidelines presented in this application note provide a robust framework for the safe and effective handling, storage, and disposal of these valuable synthetic tools.

References

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Preparation of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Preparation of High-Purity Stock Solutions of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of this compound. The protocol herein is designed for researchers, scientists, and drug development professionals who require accurate and stable solutions for their experimental workflows. By explaining the scientific rationale behind each step, this guide ensures the integrity and reproducibility of experiments utilizing this compound.

Introduction: Understanding the Compound

This compound is a specialized organic molecule featuring a polycyclic aromatic hydrocarbon (PAH) core, anthracene, substituted with two diethyl phosphonate groups. The anthracene moiety confers inherent fluorescent properties, making it a potential candidate for use as a fluorescent probe, a marker in biological systems, or as a building block in the synthesis of novel materials. The phosphonate groups can influence the molecule's solubility, chelation properties, and biological interactions.

The stability and utility of this compound in any application are critically dependent on the correct preparation of stock solutions. Factors such as solvent choice, concentration, and storage conditions can significantly impact the molecule's integrity and experimental outcomes. This guide provides a robust framework for preparing reliable stock solutions.

Scientific Principles of Stock Solution Preparation

Causality of Solvent Selection

The choice of solvent is the most critical factor in preparing a stable and usable stock solution. The molecular structure of this compound has two distinct features that dictate its solubility:

  • Anthracene Core: The large, non-polar, three-ring aromatic system is hydrophobic. Anthracene itself is known to be soluble in organic solvents like toluene and is poorly soluble in water[1][2].

  • Diethyl Phosphonate Groups: These groups introduce polarity to the molecule. However, the ethyl esters prevent them from being highly polar.

Based on this structure, the compound is expected to be a solid, similar to the structurally related compound 9,10-Bis(diethylphosphonomethyl)anthracene, which is soluble in toluene[3]. For creating high-concentration stock solutions, polar aprotic solvents are generally preferred as they can effectively solvate a wide range of organic molecules.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent solvent for creating high-concentration stock solutions. However, it is crucial to note that anthracene and its derivatives can undergo photodegradation in DMSO when exposed to light over time[4]. Therefore, if using DMSO, the solution must be stored protected from light and for shorter periods.

  • N,N-Dimethylformamide (DMF): Another suitable polar aprotic solvent with similar properties to DMSO.

  • Toluene: A good choice, especially given the solubility of structurally similar compounds in it[3]. It is less polar than DMSO and DMF.

  • Dichloromethane (DCM) or Chloroform: These chlorinated solvents are also likely to be effective.

Aqueous solutions are not recommended due to the high hydrophobicity of the anthracene core[1].

Stability and Storage: Mitigating Degradation

The chemical stability of the prepared stock solution is paramount for reproducible results. The primary concerns for this compound are:

  • Photodegradation: The anthracene core is susceptible to degradation upon exposure to UV and even ambient light[2][4]. This can lead to oxidation or photodimerization, altering the compound's properties.

  • Hydrolysis: While diethyl phosphonate esters are generally stable, prolonged storage in protic solvents or exposure to acidic/basic conditions could potentially lead to hydrolysis.

To ensure long-term stability, the following storage conditions are essential:

  • Protection from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil.

  • Low Temperature: Store aliquoted stock solutions at -20°C or -80°C to minimize any potential degradation. A related anthracene phosphonate compound is recommended to be stored at <15°C in a cool, dark place[3].

  • Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture from the atmosphere.

Safety and Handling: An Essential Precaution

This compound is an organophosphorus compound. While the specific toxicity of this compound is not documented, organophosphates as a class are known to be inhibitors of acetylcholinesterase, which can lead to neurotoxic effects[5][6]. Therefore, it is imperative to handle this compound with appropriate safety measures.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound and its solutions[7][8][9].

  • Ventilation: Handle the solid powder in a chemical fume hood to avoid inhalation.

  • Disposal: Dispose of all waste (gloves, vials, solutions) in accordance with your institution's hazardous waste disposal guidelines.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution. The molecular weight of this compound (C₂₂H₂₈O₆P₂) is 466.39 g/mol .

Materials and Equipment
  • This compound (solid)

  • Anhydrous, high-purity DMSO or DMF

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials for storage

  • Personal Protective Equipment (PPE)

Step-by-Step Procedure
  • Pre-Weighing Preparation: Allow the container of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing the Compound: In a chemical fume hood, carefully weigh out 4.66 mg of this compound into a clean, tared vial.

  • Adding the Solvent: Add 1.0 mL of anhydrous DMSO (or DMF) to the vial containing the solid. This will yield a final concentration of 10 mM.

  • Dissolution:

    • Cap the vial securely and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in amber microcentrifuge tubes or vials.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Data Presentation and Visualization

Table 1: Solvent and Storage Recommendations
ParameterRecommendationRationale
Primary Solvents Anhydrous DMSO, Anhydrous DMFHigh dissolving power for a wide range of organic compounds.
Alternative Solvents Toluene, Dichloromethane (DCM)Good for less polar compounds; toluene is known to dissolve similar structures[3].
Storage Temperature -20°C or -80°CMinimizes thermal degradation and solvent evaporation.
Storage Containers Amber glass vialsProtects from light to prevent photodegradation[4].
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles and contamination.
Table 2: Safety and Handling Summary
PrecautionActionReason
Personal Protection Wear lab coat, nitrile gloves, and safety glasses.Prevents skin and eye contact with the potentially toxic organophosphorus compound[7][8].
Engineering Controls Handle solid compound in a chemical fume hood.Prevents inhalation of fine powder.
Accidental Exposure In case of skin contact, wash immediately with soap and water. In case of eye contact, flush with copious amounts of water.Standard first aid for chemical exposure.
Disposal Dispose of as hazardous chemical waste.Prevents environmental contamination and complies with safety regulations.
Diagram 1: Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh Compound (4.66 mg) solvent 2. Add Solvent (1.0 mL DMSO/DMF) weigh->solvent vortex 3. Vortex (1-2 min) solvent->vortex sonicate 4. Sonicate (if needed) vortex->sonicate check for particulates aliquot 5. Aliquot (single-use volumes) vortex->aliquot if fully dissolved sonicate->aliquot store 6. Store (-20°C / -80°C, Dark) aliquot->store

Caption: Workflow for preparing this compound stock solution.

References

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  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6327654, Diethyl hydrogen phosphite. Available from: [Link]

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  • Google Patents. US5359115A - Methods for the synthesis of phosphonate esters.
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  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14122, Diethyl benzylphosphonate. Available from: [Link]

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  • Wolska, L., & Mechlińska, A. (2011). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 20(1), 209-215.
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Application Notes & Protocols: Incorporation of Anthracene Phosphonates into Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Anthracene and Phosphonates in Advanced Polymeric Materials

The convergence of unique molecular functionalities within a single polymeric system is a cornerstone of advanced materials science. This guide details the incorporation of anthracene phosphonates into polymer matrices, a strategy that harnesses the distinct and complementary properties of both the anthracene and phosphonate moieties. Anthracene, a polycyclic aromatic hydrocarbon, is renowned for its inherent fluorescence, making it an exceptional reporter group for sensing and imaging applications. Furthermore, its ability to undergo [4+4] cycloaddition upon UV irradiation provides a versatile mechanism for photo-crosslinking, enabling the development of photo-responsive materials.[1]

Concurrently, phosphonate groups offer a diverse range of functionalities. They are highly effective as flame retardants, operating in both the condensed and gas phases to suppress combustion.[2][3][4] Their ability to chelate metal ions is valuable for applications in water purification and as adhesion promoters. In the biomedical realm, the structural similarity of phosphonates to phosphates allows for their integration into biological systems, with applications in drug delivery and bone targeting.[5]

By integrating anthracene phosphonates into polymer backbones, researchers can create multifunctional materials with tailored properties for a wide array of applications, from sophisticated biomedical devices to high-performance, flame-retardant composites. This document provides a comprehensive overview of the synthetic strategies, characterization techniques, and detailed protocols for leveraging these unique attributes.

I. Synthetic Strategies for Incorporating Anthracene Phosphonates

The incorporation of anthracene phosphonates into polymer matrices can be broadly categorized into two primary approaches:

  • In-situ Polymerization: This "bottom-up" approach involves the synthesis of a polymerizable anthracene phosphonate monomer, which is then (co)polymerized to form the desired functional polymer. This method allows for precise control over the concentration and distribution of the functional units within the polymer chain.

  • Post-Polymerization Modification: In this "grafting to" approach, a pre-synthesized polymer with reactive sites is modified by attaching an anthracene phosphonate molecule. This strategy is advantageous for its modularity, allowing for the functionalization of a wide range of commercially available or custom-synthesized polymers.

Diagram: Synthetic Approaches

cluster_0 In-situ Polymerization cluster_1 Post-Polymerization Modification Monomer Anthracene Phosphonate Monomer Synthesis Polymerization Polymerization (e.g., Free Radical) Monomer->Polymerization Initiator Polymer1 Functional Polymer Polymerization->Polymer1 PrePolymer Pre-synthesized Polymer with Reactive Sites Grafting Grafting Reaction (e.g., Click Chemistry) PrePolymer->Grafting AP_Molecule Anthracene Phosphonate Molecule AP_Molecule->Grafting Polymer2 Functionalized Polymer Grafting->Polymer2

Caption: Overview of in-situ polymerization and post-polymerization modification.

II. Protocol 1: In-situ Polymerization via Synthesis and Polymerization of Anthracene Vinyl Phosphonate

This protocol details the synthesis of an anthracene-containing vinyl phosphonate monomer and its subsequent free-radical polymerization to yield a functional polymer.

A. Synthesis of Diethyl ((anthracen-9-yl)methyl)phosphonate

This initial step creates the core anthracene phosphonate structure.

Materials:

  • 9-(Chloromethyl)anthracene

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet, dissolve 9-(chloromethyl)anthracene (1 equivalent) in anhydrous toluene.

  • Add triethyl phosphite (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene and excess triethyl phosphite under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to obtain diethyl ((anthracen-9-yl)methyl)phosphonate as a solid.

B. Synthesis of Anthracene Vinyl Phosphonate Monomer

This step introduces a polymerizable vinyl group. While various synthetic routes exist, a common approach involves the Horner-Wadsworth-Emmons reaction.

Materials:

  • Diethyl ((anthracen-9-yl)methyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Ice bath

  • Standard Schlenk line equipment

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl ((anthracen-9-yl)methyl)phosphonate (1 equivalent) in anhydrous THF to the sodium hydride suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Add paraformaldehyde (1.5 equivalents) to the reaction mixture in one portion.

  • Heat the reaction to reflux and maintain for 4-6 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the anthracene vinyl phosphonate monomer.

C. Free-Radical Polymerization of Anthracene Vinyl Phosphonate

Materials:

  • Anthracene vinyl phosphonate monomer

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., toluene, DMF)

  • Nitrogen or Argon gas supply

  • Polymerization tube or Schlenk flask

  • Methanol (for precipitation)

Procedure:

  • Dissolve the anthracene vinyl phosphonate monomer and AIBN (0.1-1 mol% relative to the monomer) in the chosen anhydrous solvent in a polymerization tube.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum or backfill with an inert gas.

  • Heat the polymerization mixture in a thermostatically controlled oil bath at 60-80 °C for 12-24 hours.

  • After the polymerization time, cool the reaction to room temperature and open the tube to air.

  • Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with fresh methanol to remove unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.

III. Protocol 2: Post-Polymerization Modification - Grafting Anthracene Phosphonate onto a Polymer Backbone

This protocol describes the "grafting to" approach, where an anthracene phosphonate moiety is attached to a pre-existing polymer. This example utilizes "click" chemistry for its high efficiency and mild reaction conditions.

A. Synthesis of an Azide-Functionalized Anthracene Phosphonate

Materials:

  • Diethyl ((anthracen-9-yl)methyl)phosphonate (from Protocol 1A)

  • A suitable dihaloalkane (e.g., 1,3-dibromopropane)

  • Sodium azide

  • Dimethylformamide (DMF)

Procedure:

  • Synthesize a halo-functionalized anthracene phosphonate by reacting diethyl ((anthracen-9-yl)methyl)phosphonate with a dihaloalkane.

  • React the resulting halo-functionalized anthracene phosphonate with sodium azide in DMF to yield the azide-functionalized anthracene phosphonate. Purify by standard methods.

B. Grafting to an Alkyne-Containing Polymer via Click Chemistry

Materials:

  • Alkyne-functionalized polymer (e.g., poly(propargyl acrylate))

  • Azide-functionalized anthracene phosphonate

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous DMF

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the alkyne-functionalized polymer (1 equivalent of alkyne groups) and the azide-functionalized anthracene phosphonate (1.2 equivalents) in anhydrous DMF.

  • In a separate flask, prepare the catalyst solution by dissolving CuBr (0.1 equivalents) and PMDETA (0.1 equivalents) in a small amount of DMF.

  • Add the catalyst solution to the polymer solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

  • Precipitate the functionalized polymer in a suitable non-solvent (e.g., methanol, diethyl ether).

  • Collect, wash, and dry the polymer as described in Protocol 1C.

IV. Characterization of Anthracene Phosphonate-Containing Polymers

Thorough characterization is essential to confirm the successful incorporation of the anthracene phosphonate moiety and to determine the properties of the resulting polymer.

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) To confirm the chemical structure of the monomer and the polymer.¹H NMR: Appearance of characteristic peaks for the anthracene protons and the phosphonate alkyl groups. Broadening of peaks upon polymerization.[6] ³¹P NMR: A signal in the phosphonate region confirming the presence of the phosphorus atom.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the monomer and polymer.Characteristic absorption bands for P=O, P-O-C, and aromatic C-H bonds. Disappearance of the vinyl C=C peak after polymerization.[6]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.A shift to higher molecular weight compared to the monomer, indicating successful polymerization. A unimodal peak suggests a controlled polymerization.
UV-Visible Spectroscopy To characterize the electronic absorption properties of the anthracene group.Characteristic absorption bands of the anthracene moiety in the UV region. Can be used to quantify the amount of anthracene incorporated.[1]
Fluorescence Spectroscopy To evaluate the emission properties of the anthracene fluorophore.Measurement of excitation and emission spectra, quantum yield, and lifetime. Can be used for sensing applications by monitoring changes in fluorescence.[1]
Thermogravimetric Analysis (TGA) To assess the thermal stability and flame-retardant properties of the polymer.Determination of the decomposition temperature. The presence of phosphonates is expected to increase the char yield at high temperatures, indicating flame retardancy.[6]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer.Provides information on the effect of the anthracene phosphonate group on the polymer's thermal properties.

V. Application Note 1: Fluorescent Sensing of Metal Ions

The anthracene moiety serves as a fluorophore, while the phosphonate group can act as a chelating agent for metal ions. The binding of a metal ion to the phosphonate can alter the electronic environment of the anthracene, leading to a change in its fluorescence properties (e.g., quenching or enhancement), which forms the basis for a sensing mechanism.

Protocol: General Procedure for Fluorescence Titration

  • Prepare a stock solution of the anthracene phosphonate-containing polymer in a suitable solvent (e.g., THF, DMF).

  • Prepare a series of stock solutions of different metal salts (e.g., CuCl₂, FeCl₃, Zn(NO₃)₂) in the same solvent.

  • In a series of fluorescence cuvettes, place a fixed concentration of the polymer solution.

  • Incrementally add small aliquots of a metal salt solution to the cuvettes.

  • After each addition, record the fluorescence emission spectrum of the solution upon excitation at the absorption maximum of the anthracene group.

  • Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the sensitivity and selectivity of the polymer sensor.

Diagram: Metal Ion Sensing Mechanism

Polymer Anthracene Phosphonate Polymer (Fluorescent) Complex Polymer-Metal Complex (Quenched/Enhanced Fluorescence) Polymer->Complex + Metal Metal Ion Metal->Complex Signal Change in Fluorescence Signal Complex->Signal

Caption: Chelation of a metal ion by the phosphonate group alters the fluorescence of the anthracene moiety.

VI. Application Note 2: Photo-Crosslinkable Systems for Drug Delivery

The photodimerization of anthracene units upon UV irradiation can be used to create crosslinked polymer networks.[7] This can be employed to encapsulate drug molecules within a polymer matrix and then trigger their release by using a different wavelength of UV light to induce cleavage of the anthracene dimers.

Protocol: Encapsulation and Photo-Triggered Release of a Model Drug

  • Encapsulation:

    • Dissolve the anthracene phosphonate-containing polymer and a model drug (e.g., doxorubicin, a fluorescent anti-cancer drug) in a common solvent.

    • Prepare a thin film of the polymer-drug mixture by solvent casting.

    • Irradiate the film with UV light (>350 nm) to induce photodimerization of the anthracene groups, leading to the formation of a crosslinked network that entraps the drug molecules.

  • Release Study:

    • Place the drug-loaded, crosslinked polymer film in a buffer solution (e.g., PBS, pH 7.4).

    • Monitor the release of the drug into the buffer over time by taking aliquots and measuring the drug concentration using UV-Vis or fluorescence spectroscopy.

    • To trigger release, irradiate the film with a shorter wavelength of UV light (<300 nm) to cleave the anthracene dimers, breaking the crosslinks.

    • Continue to monitor the drug release to observe the effect of photo-cleavage.

Diagram: Photo-Triggered Drug Release Workflow

cluster_0 Encapsulation cluster_1 Triggered Release a Polymer + Drug Solution b UV Irradiation (>350 nm) a->b c Crosslinked Matrix (Drug Encapsulated) b->c d Crosslinked Matrix in Buffer e UV Irradiation (<300 nm) d->e f Degraded Matrix (Drug Released) e->f

Caption: Workflow for drug encapsulation via photo-crosslinking and subsequent photo-triggered release.

VII. Application Note 3: Bioimaging with Anthracene Phosphonate-Based Nanoparticles

The inherent fluorescence of anthracene can be utilized for cellular imaging. By formulating the anthracene phosphonate polymer into nanoparticles, it can be used to visualize cells and potentially track the delivery of therapeutic agents. The phosphonate groups can also enhance cellular uptake and provide sites for further bioconjugation.

Protocol: Preparation of Polymer Nanoparticles and Cellular Imaging

  • Nanoparticle Formulation:

    • Dissolve the anthracene phosphonate polymer in a water-miscible organic solvent (e.g., THF, acetone).

    • Add this solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS) to induce nanoprecipitation.

    • Stir the resulting nanoparticle suspension overnight to allow for the evaporation of the organic solvent.

    • Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

  • Cellular Uptake and Imaging:

    • Culture a suitable cell line (e.g., HeLa, MCF-7) on glass coverslips in a petri dish.

    • Incubate the cells with a suspension of the fluorescent polymer nanoparticles at a non-toxic concentration for a defined period (e.g., 4-24 hours).

    • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Mount the coverslips onto microscope slides.

    • Visualize the intracellular localization of the nanoparticles using a fluorescence microscope or a confocal laser scanning microscope, using an appropriate filter set for anthracene fluorescence.

VIII. Conclusion and Future Perspectives

The incorporation of anthracene phosphonates into polymer matrices offers a powerful platform for the development of multifunctional materials with a wide range of applications. The synthetic flexibility of both in-situ polymerization and post-polymerization modification allows for the creation of polymers with precisely tailored properties. The protocols and application notes provided herein serve as a guide for researchers and scientists to explore the potential of these materials in fields ranging from advanced sensors and responsive materials to innovative drug delivery systems and bioimaging agents. Future research may focus on the development of novel anthracene phosphonate monomers with enhanced photophysical properties, the exploration of controlled polymerization techniques for more complex architectures, and the in-vivo evaluation of these materials for biomedical applications.

IX. References

  • Buruiana, E. C., et al. (2006). FLUORESCENT POLYMERS FOR SENSOR APPLICATIONS. SCIENTIFIC STUDY & RESEARCH, VII (1), 141.

  • Kahraman, G., et al. (2023). Photodimerization of anthracene- and carborane-bearing polymers obtained by ring opening metathesis polymerization. European Polymer Journal, 189, 111946.

  • Chattopadhyay, S., et al. (2018). Anthracene-Based Colloidal Polymer Nanoparticles: Their Photochemical Ligation and Waterborne Coating Applications. PARTICLE & PARTICLE SYSTEMS CHARACTERIZATION, 35(6).

  • Pramanik, M., et al. (2013). Anthracene-bisphosphonate based novel fluorescent organic nanoparticles explored as apoptosis inducers of cancer cells. Chemical Communications, 49(82), 9461-3.

  • Singh, I., & Sivaramakrishna, A. (2024). Phosphorus‐Based Polymeric Flame Retardants – Recent Advances and Perspectives. ChemistrySelect, 9(26).

  • Olaru, M., et al. (2006). FLUORESCENT POLYMERS FOR SENSOR APPLICATIONS. SCIENTIFIC STUDY & RESEARCH, VII (1).

  • Anonymous. (2025). Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. Alfa Chemistry.

  • Anonymous. (2021). Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy. Nanoscale.

  • Anonymous. (2022). Conjugated Polymer Nanoparticles for Bioimaging. MDPI.

  • Anonymous. (2018). Natural Polymeric Nanobiocomposites for Anti-Cancer Drug Delivery Therapeutics: A Recent Update. MDPI.

  • Anonymous. (2021). Synthesis and Characterization of Polyphosphonates and Polyurethanes Using Chalcone and DOPO-Chalcone as a Flame Retardant. ACS Applied Polymer Materials.

  • Anonymous. (2023). A library of vinyl phosphonate anions dimerize with cyanostars, form supramolecular polymers and undergo statistical sorting. RSC Publishing.

  • Anonymous. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry.

  • Anonymous. (2015). Enhancing the Imaging and Biosafety of Upconversion Nanoparticles through Phosphonate Coating. ACS Nano.

  • Anonymous. (2023). Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches. MDPI.

  • Anonymous. (n.d.). FIRE RETARDANT ADDITIVES OF POLYMER BASED COMPOSITES. OAIJSE.

  • Anonymous. (n.d.). Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery. Taylor & Francis Online.

  • Anonymous. (n.d.). Surface-grafting of phosphates onto a polymer for potential biomimetic functionalization of biomaterials. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9,10-bis(diethoxyphosphoryl)anthracene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9,10-bis(diethoxyphosphoryl)anthracene. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or planning to synthesize this important organophosphorus compound. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organometallic and organophosphorus chemistry. Our goal is to empower you to not only successfully synthesize the target molecule but also to understand the critical parameters that govern its yield and purity.

Introduction: The Challenge of Synthesizing Aryl Phosphonates

9,10-bis(diethoxyphosphoryl)anthracene is a valuable building block in materials science, particularly for the development of organic light-emitting diodes (OLEDs) and fluorescent probes, owing to the electronic properties of the anthracene core modulated by the electron-withdrawing phosphonate groups.

The synthesis of aryl phosphonates, especially on an unactivated aromatic core like anthracene, presents a significant challenge. The classic Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an organic halide, is highly effective for alkyl halides but generally fails for aryl halides due to the high strength and lower reactivity of the C(sp²)–X bond.[1][2][3] Consequently, direct thermal reaction of 9,10-dibromoanthracene with triethyl phosphite typically results in no reaction or extremely low yields, necessitating a more sophisticated catalytic approach.

The current state-of-the-art method for this transformation is a transition-metal-catalyzed cross-coupling reaction, often referred to as the Hirao reaction. This reaction utilizes a nickel or palladium catalyst to facilitate the C–P bond formation, enabling the synthesis of aryl phosphonates under achievable conditions.[4][5] This guide focuses on troubleshooting and optimizing this catalytic methodology.

Overall Synthetic Scheme

The recommended synthetic route is the palladium- or nickel-catalyzed cross-coupling of 9,10-dibromoanthracene with triethyl phosphite.

Caption: Proposed catalytic synthesis of 9,10-bis(diethoxyphosphoryl)anthracene.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Category 1: Low or No Conversion
Q: My reaction shows no consumption of the starting 9,10-dibromoanthracene after several hours. What are the likely causes?

A: This is a common and frustrating issue, typically pointing to problems with reaction initiation. The cause is almost always related to either the catalyst's activity or the reaction conditions.

  • Causality—Catalyst Activity: The transition metal catalyst (Ni or Pd) is the heart of this reaction. Its role is to undergo oxidative addition into the aryl-bromine bond, a step that has a significant activation energy. If the catalyst is inactive or poisoned, the reaction will not start.

    • Troubleshooting Steps:

      • Use an Active Pre-catalyst: Ensure you are using a high-purity, active catalyst source. For palladium, sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common. For nickel, NiCl₂ or NiBr₂ are often used.[4]

      • Ensure Anaerobic Conditions: The active form of the catalyst is a low-valent species (Ni(0) or Pd(0)), which is highly sensitive to oxygen. Oxygen can oxidize the catalyst, rendering it inactive. Use standard Schlenk line or glovebox techniques. Degas all solvents and reagents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen).

      • Check Reagent Purity: Impurities in your starting materials or solvent, particularly sulfur-containing compounds or other coordinating species, can act as catalyst poisons. Use freshly purified solvents and high-purity 9,10-dibromoanthracene.

  • Causality—Reaction Temperature: This reaction requires high temperatures, often in the range of 150-180°C, to overcome the activation barrier for the oxidative addition step.

    • Troubleshooting Steps:

      • Verify Temperature: Ensure your reaction mixture is reaching the target temperature. Use a calibrated thermometer in the heating block or oil bath.

      • Increase Temperature: If the reaction is clean but not progressing, a modest increase in temperature (e.g., in 10°C increments) may be necessary. Be aware that excessively high temperatures can lead to side reactions.

Category 2: Incomplete Reaction & Product Mixtures
Q: My TLC/GC-MS analysis shows a mixture of starting material, the mono-substituted product, and the desired di-substituted product. How can I drive the reaction to completion?

A: This indicates that the reaction is proceeding but is either too slow to reach completion in the allotted time or is hindered in the second substitution step.

  • Causality—Stoichiometry and Steric Hindrance: The second phosphonylation is often slower than the first due to increased steric hindrance around the remaining C-Br bond. An insufficient amount of the phosphite reagent can also lead to incomplete conversion.

    • Troubleshooting Steps:

      • Increase Triethyl Phosphite Excess: Triethyl phosphite often serves as both the reagent and, in some cases, the solvent. Using a larger excess (e.g., 5-10 equivalents relative to 9,10-dibromoanthracene) can help drive the reaction to completion through Le Châtelier's principle.

      • Prolong Reaction Time: These reactions can be slow. Monitor the reaction progress over an extended period (24-48 hours). If the ratio of di- to mono-substituted product is increasing, albeit slowly, more time is all that is needed.

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 8-10 mol%) can increase the reaction rate. However, this also increases cost and the burden of removal during purification.

Category 3: Low Isolated Yield & Purification Challenges
Q: The reaction appears to have gone to completion, but my isolated yield after workup and purification is very low. What are the common pitfalls?

A: Low isolated yield can stem from mechanical losses during workup or, more commonly, from difficulties in separating the product from byproducts and catalyst residues.

  • Causality—Workup and Purification: The product, 9,10-bis(diethoxyphosphoryl)anthracene, is a relatively polar and high-molecular-weight compound. Catalyst residues (nickel or palladium salts) can complicate purification.

    • Troubleshooting Steps:

      • Efficient Catalyst Removal: After the reaction, excess triethyl phosphite can be removed under high vacuum. The crude residue can then be dissolved in a solvent like dichloromethane or toluene and filtered through a plug of silica gel or celite to remove insoluble catalyst residues.

      • Chromatography Optimization: Column chromatography is typically required for purification.

        • Stationary Phase: Use silica gel with a standard particle size (e.g., 40-63 µm).

        • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity with ethyl acetate or acetone. The desired product is significantly more polar than the starting material or mono-substituted intermediate.

      • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective final purification step. Experiment with solvent systems like ethanol, ethyl acetate/hexane, or toluene/hexane to find conditions that yield high-purity crystals.

Frequently Asked Questions (FAQs)

Q1: Can I use 9,10-dichloroanthracene instead of 9,10-dibromoanthracene? A1: While possible, it is not recommended. The C-Cl bond is significantly stronger and less reactive than the C-Br bond. This requires more forcing conditions (higher temperatures, more active catalysts, or specialized ligands), which can lead to more side reactions and lower yields. For catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl.[4]

Q2: Which catalyst is better for this reaction: Nickel or Palladium? A2: Both can be effective, but they have different profiles.

  • Nickel catalysts (e.g., NiCl₂, NiBr₂) are significantly less expensive, making them attractive for larger-scale synthesis. However, they often require higher temperatures and can be more sensitive to reaction conditions.[4][6]

  • Palladium catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) are more expensive but are often more reactive and robust, sometimes allowing for lower catalyst loadings and milder temperatures.[5][7] For initial lab-scale synthesis and optimization, palladium is often a reliable starting point.

Q3: How critical is the purity of the triethyl phosphite? A3: Very critical. Triethyl phosphite can oxidize over time to triethyl phosphate. It can also hydrolyze to diethyl phosphite. These impurities will not participate in the desired reaction and can potentially interfere with the catalyst. It is highly recommended to use freshly distilled or newly purchased triethyl phosphite for best results.

Q4: What is the best way to monitor the reaction's progress? A4: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): This is the quickest and most convenient method. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The product will have a much lower Rf value than the starting 9,10-dibromoanthracene. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

  • ³¹P NMR Spectroscopy: This is a definitive method. Taking a small aliquot from the reaction mixture (after removing solvent) will show a signal for triethyl phosphite (around +139 ppm) and a new signal for the phosphonate product (typically in the +10 to +20 ppm range). The disappearance of the starting material and the growth of the product signal provide a quantitative measure of conversion.

Visualizing the Mechanism and Workflow

Understanding the underlying processes is key to effective troubleshooting.

Catalytic Cycle for Phosphonylation

This diagram illustrates the generally accepted mechanism for the palladium-catalyzed Hirao cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)Ln OxAdd->PdII Coord Phosphite Coordination PdII->Coord + P(OEt)3 Complex [Ar-Pd(II)(Br)(P(OEt)3)Ln] Coord->Complex Arbuzov Arbuzov-type Rearrangement Complex->Arbuzov RedElim Reductive Elimination Arbuzov->RedElim Byproduct EtBr Arbuzov->Byproduct Intermediate cleavage RedElim->Pd0 Regeneration Product Ar-P(O)(OEt)2 RedElim->Product

Caption: Simplified catalytic cycle for the Hirao cross-coupling reaction.

Experimental Workflow

A logical workflow is crucial for reproducibility and successful outcomes.

Workflow prep 1. Preparation - Dry glassware - Purge with N2/Ar reagents 2. Reagent Addition - Add 9,10-dibromoanthracene - Add Catalyst & Ligand (if any) - Add degassed Triethyl Phosphite prep->reagents reaction 3. Reaction - Heat to 160-180°C - Stir under N2/Ar for 24-48h reagents->reaction monitor 4. Monitoring - TLC - ³¹P NMR reaction->monitor monitor->reaction Incomplete workup 5. Workup - Cool to RT - Remove excess phosphite (vacuum) - Dissolve in solvent, filter monitor->workup Complete purify 6. Purification - Column Chromatography - Recrystallization workup->purify analysis 7. Characterization - ¹H, ¹³C, ³¹P NMR - Mass Spectrometry purify->analysis

Caption: Step-by-step experimental workflow for the synthesis.

Standard Operating Protocol

This protocol is a starting point based on typical conditions for nickel-catalyzed phosphonylation of aryl bromides. Optimization may be required.

Materials:

  • 9,10-Dibromoanthracene (1.0 eq)

  • Nickel(II) Chloride (NiCl₂, 10 mol%)

  • Triethyl phosphite (5.0 - 10.0 eq), freshly distilled

  • Anhydrous, degassed solvent (e.g., Toluene or Xylene, if not using phosphite as solvent)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen/argon inlet, add 9,10-dibromoanthracene (1.0 eq) and NiCl₂ (0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add freshly distilled triethyl phosphite (5.0-10.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to 160°C with vigorous stirring. The mixture should become a homogeneous solution.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots for TLC or ³¹P NMR analysis until the starting material is consumed (typically 24-48 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess triethyl phosphite under high vacuum.

    • Dissolve the resulting crude oil/solid in a minimum amount of dichloromethane.

    • Filter the solution through a short plug of silica gel, eluting with more dichloromethane to remove insoluble nickel salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, using a gradient of hexane/ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

References

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  • Bhattacharya, A. K.; Thyagarajan, G. The Michaelis-Arbuzov rearrangement. Chem. Rev.1981 , 81 (4), 415–430. [Link]

  • Prokopenko, D. A., et al. Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products. Z. Anorg. Allg. Chem.2012 , 638(12-13), 2024-2028. [Link]

  • Zhang, J., et al. Water-Promoted Mild and General Michaelis–Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis. Org. Lett.2024 , 26(20), 3386–3390. [Link]

  • Han, L.-B.; Zhao, C.-Q. From Transition-Metal-Catalyzed to Metal-Free C–P Bond-Forming Reactions. Acc. Chem. Res.2015 , 48(5), 1506–1516. [Link]

  • Zhan, X., et al. Nickel-Catalyzed Electrochemical Phosphorylation of Aryl Bromides. Org. Lett.2019 , 21(18), 7575–7579. [Link]

  • Korzec, M., et al. Recent Advances in Palladium-Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. Molecules2023 , 28(18), 6667. [Link]

  • Li, Y., et al. An efficient and straightforward method for the synthesis of aryl(alkynyl)phosphinates. Org. Lett.2022 , 24(46), 8563–8567. [Link]

  • O'Brien, C. J., et al. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. Bioorg. Med. Chem. Lett.2012 , 22(12), 4053-4056. [Link]

  • Tavs, P. The Reaction of Trialkyl Phosphites with Aromatic Halogen Compounds in the Presence of Nickel Salts. Angew. Chem. Int. Ed. Engl.1966 , 5(12), 1048-1049. [Link]

  • Weires, A. G., et al. Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides. Org. Synth.2022 , 99, 215-233. [Link]

  • Park, K. H., et al. 9,10-Disubstituted Octafluoroanthracene Derivatives via Palladium-Catalyzed Cross-Coupling. J. Org. Chem.2005 , 70(15), 5906–5912. [Link]

  • Corbridge, D. E. C. Phosphorus: An Outline of its Chemistry, Biochemistry and Technology, 5th ed.; Elsevier: Amsterdam, 1995. [Link]

  • Rein, F. M., et al. Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. Chem. Sci.2022 , 13(28), 8345-8351. [Link]

  • Utkin, P. A., et al. Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. Molecules2022 , 27(21), 7247. [Link]

  • Zhang, S., et al. Nickel-Catalyzed Cyanation of Aryl Halides. Catalysts2024 , 14(3), 195. [Link]

  • Chen, M., et al. Palladium-Catalyzed N-Alkenylation of N-Aryl Phosphoramidates with Alkenes. Molecules2023 , 28(11), 4509. [Link]

  • West, C. S., et al. Nickel-Catalyzed P-Arylation of HP(=O)(R/OR)2 Nucleophiles with (Hetero)Aryl Chlorides Enabled by DalPhos Ligation. Angew. Chem. Int. Ed.2022 , 61(43), e202209193. [Link]

  • Wikipedia contributors. Michaelis–Becker reaction. Wikipedia, The Free Encyclopedia. [Link]

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Technical Support Center: Purification of Crude Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate. Here, we address common challenges encountered during its purification, providing troubleshooting strategies and answers to frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

The purification of this compound presents a unique set of challenges due to its molecular structure. The large, hydrophobic anthracene core dominates its physical properties, while the two polar diethyl phosphonate groups introduce a degree of polarity. This amphipathic nature can lead to purification difficulties, including co-elution of impurities during chromatography and challenges in selecting an appropriate recrystallization solvent. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound.

Issue 1: Oily or Gummy Product After Initial Synthesis

  • Probable Cause: This is often due to the presence of residual starting materials, particularly unreacted triethyl phosphite, or low molecular weight byproducts. Triethyl phosphite is a common reagent in phosphonylation reactions and can be difficult to remove under reduced pressure alone.

  • Solution:

    • Aqueous Workup: Begin with a series of aqueous washes to remove ionic and water-soluble impurities. Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.[1]

    • Acid Wash: Wash the organic layer with a dilute acid, such as 1 M HCl, to remove any basic impurities and unreacted triethyl phosphite.[1]

    • Base Wash: Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.[1]

    • Brine Wash: A final wash with saturated aqueous sodium chloride (brine) will help to remove residual water from the organic layer.[1]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Issue 2: Multiple Spots on Thin-Layer Chromatography (TLC) Analysis

  • Probable Cause: The presence of multiple spots on a TLC plate indicates a mixture of compounds. These could include unreacted starting materials, partially reacted intermediates, or byproducts from side reactions.

  • Solution: Flash Column Chromatography

    • Principle: Flash column chromatography is a highly effective technique for separating compounds with different polarities.[2][3] For this compound, the nonpolar anthracene core will have a strong affinity for the silica gel stationary phase, while the polar phosphonate groups will interact with more polar mobile phases.

    • Recommended Protocol: A detailed protocol for flash column chromatography is provided in the "Experimental Protocols" section below. A gradient elution is often most effective, starting with a non-polar solvent and gradually increasing the polarity.[1]

Issue 3: Product Fails to Crystallize or Forms an Oil During Recrystallization

  • Probable Cause: The choice of solvent is critical for successful recrystallization. If the compound is too soluble in the chosen solvent, it will not precipitate upon cooling. Conversely, if it is not soluble enough, recovery will be low. The presence of impurities can also inhibit crystal formation. Anthracene derivatives, in general, can be challenging to crystallize, and finding the right solvent or solvent system is key.[4]

  • Solution: Systematic Solvent Screening

    • Single Solvent Systems: Test the solubility of a small amount of your purified (post-chromatography) product in a range of solvents with varying polarities at room temperature and upon heating. Good single solvents for recrystallization will show poor solubility at room temperature and high solubility at elevated temperatures. Potential solvents to screen include toluene, dioxane, and various alcohols.[4][5]

    • Two-Solvent Systems: If a suitable single solvent cannot be found, a two-solvent system is a good alternative. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Issue 4: Low Yield After Purification

  • Probable Cause: Product loss can occur at various stages of the purification process, including during aqueous washes if the product has some water solubility, or during column chromatography due to irreversible adsorption onto the silica gel or broad elution profiles.

  • Solution:

    • Minimize Aqueous Washes: While necessary, excessive aqueous washes can lead to product loss. Perform each wash efficiently and ensure complete phase separation.[1]

    • Optimize Chromatography: Proper selection of the column size and solvent system is crucial to achieve good separation without excessive band broadening, which can lead to the collection of mixed fractions and a lower yield of pure product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Common impurities often stem from the starting materials and side reactions. These can include:

  • Unreacted Anthracene Precursor: Depending on the synthetic route, this could be a halogenated or hydroxylated anthracene derivative.

  • Unreacted Triethyl Phosphite: A common phosphonylating agent.

  • Mono-phosphonylated Anthracene: An intermediate where only one phosphonate group has been added.

  • Oxidized Anthracene Species (Anthraquinones): The anthracene core can be susceptible to oxidation.

Q2: What is the best way to monitor the progress of my column chromatography?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring column chromatography.[6] Use the same solvent system that you plan to use for the column, or a slightly more polar one, to ensure good separation on the TLC plate. Visualize the spots under a UV lamp, as the anthracene core is highly fluorescent.

Q3: Can I use distillation to purify my product?

A3: Distillation is generally not a suitable method for purifying this compound.[2] The compound has a high molecular weight and is likely to decompose at the high temperatures required for distillation, even under high vacuum.

Q4: My purified product is a white to yellow solid. Is this normal?

A4: Yes, a white to yellow crystalline solid is the expected appearance for many anthracene phosphonate derivatives.[5] The color can be influenced by trace impurities.

Data Summary

Table 1: Recommended Solvent Systems for Flash Column Chromatography

PolaritySolvent System (v/v)Application
Low to MediumHexanes:Ethyl Acetate (Gradient)General purpose purification, separation of non-polar to moderately polar impurities.
Medium to HighDichloromethane:Methanol (Gradient)For separating more polar impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial, non-polar eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) to the eluent reservoir.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude Product (Oily/Gummy) Aqueous_Workup Aqueous Workup (Acid/Base Washes) Crude_Product->Aqueous_Workup Removal of ionic impurities Column_Chromatography Flash Column Chromatography Aqueous_Workup->Column_Chromatography Removal of non-polar impurities Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Pure_Product Pure Product (Crystalline Solid) Recrystallization->Pure_Product Troubleshooting_Logic Start Problem Encountered Oily_Product Oily/Gummy Product Cause: Residual Solvents/Reagents Solution: Aqueous Workup Start->Oily_Product Multiple_Spots Multiple TLC Spots Cause: Impurities Solution: Column Chromatography Start->Multiple_Spots No_Crystals Fails to Crystallize Cause: Wrong Solvent/Impurities Solution: Solvent Screening Start->No_Crystals Low_Yield Low Yield Cause: Product Loss Solution: Optimize Washes/Chromatography Start->Low_Yield

Caption: Troubleshooting decision tree for common purification issues.

References

  • Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate.
  • Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate.
  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate.
  • Kleiss, L. D., & Adams, A. D. (1956). U.S. Patent No. 2,767,232. Washington, DC: U.S.
  • Pramanik, S., & Ghorai, P. (2020). The reaction of anthracenyl-α-hydroxyphosphonate with anthracene: Access to diverse (bis)-anthracenylmethylphosphonates as a suitable source for extensive π-conjugates.
  • The Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Quantum Yield in Anthracene-Based Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for anthracene-based fluorophores. This guide is designed to help you, the researcher, navigate the common challenges associated with achieving optimal fluorescence quantum yields in your experiments. As a senior application scientist, I understand that unexpected results can be a significant roadblock. This resource is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower your troubleshooting process.

Troubleshooting Guide: A Step-by-Step Approach to Diagnosing Low Quantum Yield

Low fluorescence quantum yield can manifest in various ways, from dim signals to complete signal loss. This guide provides a logical workflow to systematically identify and address the root cause of the issue.

Initial Observation: My anthracene-based fluorophore has a lower-than-expected quantum yield. Where do I start?

The first step is to systematically rule out common culprits. The troubleshooting process begins with the simplest and most frequent issues and progresses to more complex photophysical phenomena.

Frequently Asked Questions (FAQs)

Purity and Compound Integrity

Q1: Could impurities in my sample be the cause of low quantum yield?

A1: Absolutely. Impurities are a primary suspect in fluorescence quenching. Even trace amounts of contaminants can act as quenchers, providing non-radiative pathways for the excited state to decay.

  • Causality: Quenching impurities can interact with the excited anthracene fluorophore through various mechanisms, including electron transfer, energy transfer, or heavy-atom effects, all of which compete with fluorescence emission.[1][2]

  • Troubleshooting Protocol:

    • Assess Purity: Re-evaluate the purity of your anthracene derivative using techniques like NMR, mass spectrometry, and elemental analysis.

    • Purification: If impurities are suspected, repurify the compound. Column chromatography, recrystallization, or sublimation are effective methods for purifying anthracene derivatives.[3]

    • Solvent Purity: Ensure the solvents used are of spectroscopy grade. Impurities in the solvent can also act as quenchers.

Q2: I've noticed the fluorescence intensity of my sample decreasing over time during the experiment. What could be happening?

A2: This phenomenon is likely due to photodegradation or photobleaching. Anthracene and its derivatives can be susceptible to photochemical reactions, especially when exposed to UV light for extended periods.

  • Causality: Upon absorbing light, the excited fluorophore can undergo chemical reactions, such as photooxidation or photodimerization, leading to the formation of non-fluorescent products.[4][5] The reaction of anthracene with singlet oxygen is a significant degradation pathway.[4]

  • Troubleshooting Protocol:

    • Minimize Light Exposure: Protect your sample from ambient light and use the lowest possible excitation intensity and shortest exposure times during measurements.

    • Degas Solvents: To minimize photooxidation, degas your solvents by bubbling with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.[4] This is crucial as oxygen is a known quencher of anthracene fluorescence.[6][7]

    • Monitor Photodegradation: Acquire fluorescence spectra at different time intervals under continuous illumination to quantify the rate of photodegradation.[5]

Environmental and Solvent Effects

Q3: Does the choice of solvent affect the quantum yield of my anthracene fluorophore?

A3: Yes, the solvent plays a critical role in the photophysical properties of fluorophores. Solvent polarity, viscosity, and the presence of heavy atoms can all influence the quantum yield.

  • Causality: The solvent can alter the energy levels of the ground and excited states, affecting the rates of radiative and non-radiative decay.[8] For instance, some anthracene derivatives exhibit solvent-dependent fluorescence yields.[9]

  • Troubleshooting Protocol:

    • Solvent Screen: Measure the quantum yield in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).

    • Viscosity Effects: In some cases, increasing the solvent viscosity can restrict intramolecular rotations that lead to non-radiative decay, thereby enhancing the quantum yield.[10]

    • Heavy-Atom Solvents: Avoid solvents containing heavy atoms (e.g., chloroform, carbon tetrachloride) as they can induce intersystem crossing from the excited singlet state to the triplet state, which reduces fluorescence.[1][11]

Solvent Property Table

SolventPolarity IndexRefractive Index (n)Viscosity (cP at 20°C)Potential Issues
Cyclohexane0.21.4260.98Low solubility for polar derivatives
Toluene2.41.4960.59Potential for π-stacking interactions
Dichloromethane3.11.4240.44Can act as a quencher for some systems
Acetonitrile5.81.3440.37Can form exciplexes with some fluorophores
Ethanol4.31.3611.20Protic solvent, can hydrogen bond

Q4: My compound is highly fluorescent in dilute solution, but the quantum yield drops significantly at higher concentrations. Why is this happening?

A4: This is a classic sign of aggregation-caused quenching (ACQ). At high concentrations, anthracene derivatives have a tendency to form non-fluorescent aggregates.

  • Causality: In aggregates, strong intermolecular π-π stacking interactions can create new non-radiative decay pathways, such as excimer formation, which quench fluorescence.[12][13] This is a common issue for planar aromatic molecules like anthracene.[13]

  • Troubleshooting Protocol:

    • Concentration-Dependent Study: Measure the absorption and emission spectra at a range of concentrations. Look for changes in the absorption spectrum (e.g., broadening, new bands) and a decrease in the fluorescence intensity per unit absorbance as concentration increases.

    • Dilution: Perform your experiments at the lowest concentration that still provides an adequate signal-to-noise ratio. For quantum yield measurements, it is recommended to work with solutions having an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[14]

    • Modify Molecular Structure: If aggregation is a persistent issue, consider synthetic modifications to introduce bulky substituents that sterically hinder π-π stacking.[15]

Quenching Phenomena

Q5: I suspect a specific component in my experimental system is quenching the fluorescence. How can I confirm this?

A5: You can perform a Stern-Volmer quenching experiment to investigate the interaction between your fluorophore and the suspected quencher.

  • Causality: Quenching can occur through two primary mechanisms: dynamic (collisional) quenching, where the quencher deactivates the excited fluorophore upon collision, and static quenching, where a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state.[16][17][18]

  • Experimental Protocol: Stern-Volmer Analysis

    • Prepare a Series of Solutions: Prepare a set of solutions with a constant concentration of your anthracene fluorophore and varying concentrations of the suspected quencher.

    • Measure Fluorescence Intensity: Measure the fluorescence intensity of each solution under identical experimental conditions.

    • Plot the Data: Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]).

    • Analyze the Plot:

      • A linear Stern-Volmer plot indicates a single quenching mechanism (either dynamic or static).

      • An upward curvature in the plot suggests the presence of both static and dynamic quenching.[16][17]

Stern-Volmer Equation:

I₀ / I = 1 + Ksv[Q]

Where:

  • I₀ is the fluorescence intensity without the quencher.

  • I is the fluorescence intensity with the quencher.

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

Structural and Intrinsic Properties

Q6: Could the chemical structure of my anthracene derivative itself be the reason for the low quantum yield?

A6: Yes, the intrinsic photophysical properties of a molecule are dictated by its structure. The nature and position of substituents on the anthracene core can significantly impact the quantum yield.

  • Causality: Substituents can alter the electronic properties of the molecule, influencing the transition dipole moment and the rates of competing non-radiative processes like internal conversion and intersystem crossing.[19][20] For example, introducing electron-donating or electron-withdrawing groups can tune the photophysical properties.[19]

  • Considerations:

    • Heavy Atoms: The presence of heavy atoms (e.g., bromine, iodine) in the molecular structure can enhance intersystem crossing and reduce fluorescence.

    • Flexible Groups: Rotatable single bonds can provide pathways for non-radiative decay through intramolecular motion. Restricting these rotations can sometimes enhance fluorescence.[15]

    • Energy Levels: The relative energies of the excited singlet (S₁) and triplet (T₁) states can influence the rate of intersystem crossing. A small energy gap between S₁ and T₁ can lead to a higher probability of intersystem crossing and thus lower fluorescence.

Visualizing the Troubleshooting Process

Troubleshooting Workflow for Low Quantum Yield

TroubleshootingWorkflow Start Low Quantum Yield Observed CheckPurity Check Compound and Solvent Purity Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Is Purity High? Purify Purify Compound / Use High-Purity Solvents CheckPurity->Purify No CheckPhotodegradation Investigate Photodegradation PurityOK->CheckPhotodegradation Yes Purify->CheckPurity PhotodegradationPresent Photodegradation Occurring? CheckPhotodegradation->PhotodegradationPresent MinimizeExposure Minimize Light Exposure / Degas Solvents PhotodegradationPresent->MinimizeExposure Yes CheckConcentration Evaluate Concentration Effects (ACQ) PhotodegradationPresent->CheckConcentration No MinimizeExposure->CheckConcentration ACQ_Present ACQ Observed? CheckConcentration->ACQ_Present DiluteSample Work at Lower Concentrations ACQ_Present->DiluteSample Yes CheckSolvent Assess Solvent Effects ACQ_Present->CheckSolvent No DiluteSample->CheckSolvent SolventIssue Solvent Effects Suspected? CheckSolvent->SolventIssue SolventScreen Perform Solvent Screen SolventIssue->SolventScreen Yes CheckQuenching Investigate External Quenching SolventIssue->CheckQuenching No SolventScreen->CheckQuenching QuenchingSuspected External Quencher Present? CheckQuenching->QuenchingSuspected SternVolmer Perform Stern-Volmer Analysis QuenchingSuspected->SternVolmer Yes StructuralAnalysis Analyze Intrinsic Structural Properties QuenchingSuspected->StructuralAnalysis No SternVolmer->StructuralAnalysis End Quantum Yield Optimized StructuralAnalysis->End

Caption: A flowchart for troubleshooting low quantum yield.

Mechanisms of Fluorescence Quenching

Caption: Dynamic vs. Static fluorescence quenching mechanisms.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067–1071. [Link]

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
  • Birks, J. B. (1970).
  • MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. Retrieved January 24, 2026, from [Link]

  • AIP Publishing. (n.d.). Fluorescence Quenching of Anthracene by Aniline in Two Solvents: S-V Plot Analysis. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Suppressing aggregation induced quenching in anthracene based conjugated polymers. Retrieved January 24, 2026, from [Link]

Sources

Preventing photodegradation of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate. This resource is designed for our valued partners in research, science, and drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your experiments. Our focus is on preventing photodegradation, a critical factor in obtaining reliable and reproducible results.

Introduction to the Challenge: The Photoreactive Nature of the Anthracene Core

This compound is a valuable research compound, in part due to the unique photophysical properties of its 9,10-disubstituted anthracene core. However, this same aromatic system is highly susceptible to photo-excitation, particularly by ultraviolet (UV) and short-wavelength visible light. This excitation can initiate degradation pathways, compromising sample integrity and leading to inconsistent experimental outcomes.

The primary mechanism of photodegradation for anthracene derivatives in the presence of atmospheric oxygen is the formation of an endoperoxide. This occurs when the anthracene core, upon absorbing a photon, sensitizes ground-state triplet oxygen (³O₂) to the highly reactive singlet oxygen (¹O₂). This singlet oxygen then undergoes a [4+2] cycloaddition with the anthracene ring, forming a stable, non-fluorescent endoperoxide, thereby altering the chemical identity and properties of your compound. A secondary, though less common pathway in solution, is the [4+4] photocycloaddition, leading to dimerization with a neighboring molecule.

This guide provides a systematic approach to mitigating these risks, ensuring the stability of your compound from storage to final measurement.

Frequently Asked Questions (FAQs)

Q1: I noticed the solution of my compound is losing its characteristic fluorescence. Is this related to photodegradation?

A1: Yes, a decrease in fluorescence is a primary indicator of photodegradation. The anthracene core is the fluorophore, and its conversion to a non-aromatic endoperoxide eliminates its fluorescent properties. If you observe a diminishing signal over time or between replicates, it is highly probable that your sample has been compromised by light exposure.

Q2: At what wavelengths is this compound most sensitive?

A2: The compound's photosensitivity is dictated by the UV-Visible absorption spectrum of its anthracene core. 9,10-disubstituted anthracenes typically exhibit strong absorption bands in the UV-A range, generally between 350 nm and 400 nm.[1][2] Exposure to light sources emitting in this range, including standard laboratory fluorescent lighting and unfiltered sunlight, will most efficiently trigger photodegradation.

Q3: Is the compound sensitive to standard fluorescent room lighting?

A3: Yes. Standard fluorescent lamps emit a spectrum that includes wavelengths in the UV-A and blue light region, which are strongly absorbed by the anthracene core.[3][4][5] Prolonged exposure to ambient lab lighting, even if indirect, can and will lead to sample degradation over time.

Q4: Are the phosphonate groups susceptible to photodegradation?

A4: While direct photolysis of phosphonate esters can occur under certain high-energy UV irradiation conditions, the primary vulnerability of this specific molecule is the anthracene core.[6] The energy required to cleave the C-P or P-O bonds of the phosphonate groups is significantly higher than the energy that excites the anthracene ring system. Therefore, preventative measures should focus on protecting the aromatic core.

Troubleshooting Guide: Proactive and Reactive Solutions

This section provides a question-and-answer formatted guide to troubleshoot and prevent photodegradation during your experimental workflow.

Issue 1: Sample inconsistency between experiments or over short periods.

Q: My results are not reproducible, and I suspect sample degradation. How can I confirm this and what are the immediate steps to take?

A: Lack of reproducibility is a classic sign of an unstable reagent.

  • Causality: The most likely cause is inadvertent light exposure during sample preparation, storage, or handling. The degree of degradation will be proportional to the intensity and duration of light exposure, leading to variable concentrations of the active compound in your assays.

  • Immediate Actions & Self-Validation:

    • UV-Vis Spectroscopy: Take a UV-Vis spectrum of a freshly prepared solution and compare it to one that has been handled under your standard laboratory conditions for a typical experiment duration. A decrease in the characteristic anthracene absorption peaks (approx. 350-400 nm) is a direct measure of degradation.

    • Protective Storage: Immediately transfer all stock solutions and solids to amber glass vials and store them in a dark location, such as a sealed cabinet or a light-tight box within a refrigerator or freezer.[7][8] Covering vials with aluminum foil is also a highly effective and immediate solution.[7]

Issue 2: Degradation is suspected even with basic light protection.

Q: I'm using amber vials, but I still see some evidence of degradation. What more can I do?

A: While amber vials are a crucial first step, they may not offer complete protection, especially during active experimental manipulation. The key is to consider every step of your workflow as a potential source of light exposure.

  • Causality: Oxygen dissolved in your solvents is a key reactant in the primary photodegradation pathway.[9][10] Even with protection from external light, if the solution is exposed to light during preparation or handling in an oxygen-rich environment, degradation can still be initiated.

  • Advanced Protective Measures:

    • Inert Atmosphere Techniques: For maximal protection, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). This involves using degassed solvents and performing manipulations in a glovebox or using Schlenk line techniques.[3][7][8][11][12] Purging your solvent with an inert gas for 15-30 minutes prior to use can significantly reduce dissolved oxygen.[11]

    • Chemical Quenchers: For applications where it is not feasible to remove oxygen, consider adding a singlet oxygen quencher to your solution. These molecules deactivate singlet oxygen before it can react with your compound.

Singlet Oxygen Quencher Typical Concentration Considerations & Compatibility
Sodium Azide (NaN₃) 1-10 mMHighly effective physical quencher.[13] However, it is toxic and can react with certain reagents (e.g., in Staudinger ligations).[14][15] Its compatibility with your specific downstream application must be verified.
β-Carotene 1-5 µMA natural and highly efficient physical quencher.[16][17][18] Its intense color may interfere with colorimetric or certain fluorescence assays. It is generally non-reactive with common organic functional groups.
1,4-Diazabicyclo[2.2.2]octane (DABCO) 1-10 mMA well-established and effective singlet oxygen quencher.[19] It is a tertiary amine and thus basic; ensure this will not affect your experimental pH or react with other components.
  • Expert Insight: Always run a control experiment with the quencher alone to ensure it does not interfere with your assay or produce a signal in the detection range of your experiment.

Issue 3: High-intensity light sources are required for my experiment (e.g., fluorescence microscopy, plate readers).

Q: My experimental setup requires a strong light source. How can I protect my compound during measurement?

A: This is a common challenge. The solution is not to reduce the intensity of your excitation source (which would compromise your signal-to-noise ratio), but to filter out the unnecessary and damaging wavelengths.

  • Causality: Many high-intensity lamps (mercury, xenon) and even LEDs have broad emission spectra that include wavelengths your compound absorbs but are not necessary for its specific application (e.g., excitation at a single wavelength).[4][5]

  • Solution: Strategic Use of Optical Filters:

    • Long-Pass Filters: Place a long-pass filter in the light path before your sample. A filter with a cut-on wavelength of 400 nm (blocking >99% of light below this wavelength) is an excellent choice. This will eliminate the most damaging UV-A radiation while allowing longer wavelengths to pass.[4][20][21][22]

    • Band-Pass Filters: If your experiment uses a specific excitation wavelength, use a narrow band-pass filter that only allows a small window of light around that wavelength to reach your sample. This is the most precise method of protection.

Visualizing the Process

To better understand the degradation pathway and the protective workflow, refer to the following diagrams.

G cluster_0 Photodegradation Pathway Compound Anthracene Derivative (Ground State) Excited Excited State Anthracene Compound->Excited hν (Light Absorption <400nm) Endoperoxide Endoperoxide (Degraded Product) Excited->Compound Fluorescence O2_singlet ¹O₂ (Singlet Oxygen) Excited->O2_singlet Energy Transfer O2_ground ³O₂ (Triplet Oxygen) O2_singlet->Endoperoxide [4+2] Cycloaddition

Caption: Primary photodegradation pathway via singlet oxygen.

G cluster_1 Protective Experimental Workflow Storage Storage (Solid/Stock Solution) - Amber Vials - Darkness Preparation Solution Preparation - Degassed Solvents - Subdued/Filtered Light Storage->Preparation Handling Experiment Handling - Inert Atmosphere (N₂/Ar) - Foil-Wrapped Vessels Preparation->Handling Degradation Photodegradation Preparation->Degradation Risk Minimized Measurement Analysis/Measurement - Long-Pass Filter (>400nm) - Minimize Exposure Time Handling->Measurement Handling->Degradation Risk Minimized Measurement->Degradation Risk Minimized

Caption: Workflow to minimize photodegradation at each step.

Detailed Protocol: Handling this compound in a Photosensitive Experiment

This protocol outlines the essential steps for preparing and handling the compound to maintain its integrity.

Materials:

  • This compound

  • Amber glass vials or clear vials completely covered in aluminum foil[7][8]

  • High-purity, degassed solvent (e.g., by sparging with N₂ or Ar for 30 minutes)

  • Inert gas source (Nitrogen or Argon)

  • Schlenk line or glovebox[12]

  • Gas-tight syringes and septa

  • Long-pass filter with a 400 nm cut-on wavelength[4][20][21][22]

Procedure:

  • Preparation of Workspace:

    • If not using a glovebox, set up your workspace in an area with minimal ambient light. Turn off overhead fluorescent lights and use a dim, incandescent lamp directed away from the experimental setup.

    • Wrap all reaction flasks and temporary storage vessels (e.g., beakers) in aluminum foil.

  • Solvent Preparation:

    • Before preparing your stock solution, thoroughly degas your chosen solvent by sparging with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[11]

  • Preparation of Stock Solution:

    • All manipulations should be performed under a positive pressure of inert gas.

    • Weigh the solid this compound in an amber vial, minimizing exposure to even dim light.

    • Using a gas-tight syringe, transfer the required volume of degassed solvent to the vial to dissolve the solid.

    • Seal the vial with a septum and parafilm. Store this stock solution in the dark at the recommended temperature.

  • Performing the Experiment:

    • Assemble your reaction glassware and ensure it is dry and free of moisture.[3][7][9]

    • Purge the entire apparatus with inert gas.

    • Transfer the required amount of the stock solution to your reaction vessel using a gas-tight syringe.

    • If your experiment involves a light source for initiation or detection, ensure the appropriate long-pass or band-pass filter is securely placed in the light path before it reaches the sample.

    • Minimize the duration of light exposure to the absolute minimum required for your measurement.

  • Post-Experiment:

    • Immediately return any unused solution to dark storage.

    • If analyzing aliquots over time, ensure each aliquot is treated with the same rigorous light and oxygen exclusion protocols.

By implementing these comprehensive measures, you can ensure the chemical fidelity of this compound and achieve the highest standards of accuracy and reproducibility in your research.

References

  • Edmund Optics. UV Longpass Filters. Retrieved from [Link]

  • Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10596-10604. Available from: [Link]

  • Seto, R., Sato, A., Iuchi, K., Himori, S., & Gotoh, H. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLoS ONE, 17(3), e0263526. Available from: [Link]

  • KINTEK Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from: [Link]

  • Seto, R., Sato, A., Iuchi, K., Himori, S., & Gotoh, H. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLoS ONE, 17(3), e0263526. Available from: [Link]

  • Asahi Spectra USA Inc. Longpass Filters. Retrieved from: [Link]

  • Redmond, R. W., & Kochevar, I. E. (2006). Singlet Oxygen and Free Radical Reactions of Retinoids and Carotenoids—A Review. Photochemistry and Photobiology, 82(5), 1178-1185. Available from: [Link]

  • Wang, T., Chen, Y., Wang, P., & Cao, Y. (2017). Effect of addition of singlet oxygen quencher (0.5 g/L NaN3) on degradation of pharmaceuticals. ResearchGate. Retrieved from: [Link]

  • Wu, J., Li, J., Hou, Y., Wang, L., & Zhang, H. (2018). Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water. Journal of Materials Chemistry A, 6(32), 15759-15766. Available from: [Link]

  • K-F. V. E. V. V. D. S. (1999). Sensitized photodecomposition of organic bisphosphonates by singlet oxygen. PubMed. Retrieved from: [Link]

  • Telfer, A., Bishop, S. M., Phillips, D., & Barber, J. (1994). beta-Carotene quenches singlet oxygen formed by isolated photosystem II reaction centers. Biochemistry, 33(48), 14466–14473. Available from: [Link]

  • Knight Optical. Stock & Custom Longpass Filters | UV and IR Long Pass Filters. Retrieved from: [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). A Phosphine-Mediated Conversion of Azides to Diazo-Compounds. Organic Letters, 3(1), 9-12. Available from: [Link]

  • Selke, M., et al. (2023). Singlet Oxygen Quenching By Resveratrol Derivatives. DigitalCommons@TMC. Retrieved from: [Link]

  • Jiang, R., Yang, E. L., Lin, Z. Z., & Wang, X. D. (2022). An Efficient and Reversible Singlet Oxygen Quencher for Suppressing Photobleaching of Organic Fluorescent Dyes. Analysis & Sensing, 3(1), e202200099. Retrieved from: [Link]

  • Miskoski, S., et al. (2017). Photobleaching of 9,10-anthracenediyl-bis(methylene) dimalonic acid in the presence of A) [Ru(bipy)3]Cl2, B) Pt, C) Ru and D) RuPt under blue-light irradiation (460 nm, 24 W) in H2O:DMSO (99:1, v:v). ResearchGate. Retrieved from: [Link]

  • Selke, M. (2021). Singlet Oxygen Generation, Quenching, and Reactivity with Metal Thiolates. Molecules, 26(11), 3343. Available from: [Link]

  • Thorlabs. Hard-Coated UV/VIS Bandpass Filters. Retrieved from: [Link]

  • Raines, R. T., et al. (2013). A Phosphine-Mediated Conversion of Azides to Diazo-Compounds. ResearchGate. Retrieved from: [Link]

  • L. C., et al. (2022). Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10- diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide. CNR-IRIS. Retrieved from: [Link]

  • Chromatography Online. (2024). Why Use Amber Glass Autosampler Vials for Light-Sensitive Samples?. Retrieved from: [Link]

  • Edmund Optics. UV-VIS 25.4mm Dia Longpass Filter Kit. Retrieved from: [Link]

  • Greer, A. (2016). Using Singlet Oxygen to Synthesize Natural Products and Drugs. CUNY Academic Works. Retrieved from: [Link]

  • Bartlett, P. A., & Hunt, J. T. (1994). U.S. Patent No. 5,359,115. Washington, DC: U.S. Patent and Trademark Office.
  • Schweitzer, C., & Schmidt, R. (2003). Quenching of singlet oxygen in dimethylformamide. ResearchGate. Retrieved from: [Link]

  • Edge, R., & Truscott, T. G. (2018). Singlet Oxygen and Free Radical Reactions of Retinoids and Carotenoids—A Review. Antioxidants, 7(1), 5. Available from: [Link]

  • Hanzlikova, J., et al. (2016). TPP and singlet oxygen quenching by carotene in solution. ResearchGate. Retrieved from: [Link]

  • ILT. (2025). Top 7 Things About Amber Vials. Retrieved from: [Link]

  • Gigahertz-Optik. 1.3 Spectra of Various Light Sources. Retrieved from: [Link]

Sources

Technical Support Center: Troubleshooting Diethyl Phosphonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diethyl phosphonate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during experiments with diethyl phosphonate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)
1. My Pudovik reaction is yielding an unexpected rearranged product. What is it and how can I prevent its formation?

Answer:

This is a common issue in the Pudovik reaction, especially when reacting diethyl phosphonate with α-oxophosphonates. The unexpected byproduct is typically a rearranged phosphonate-phosphate species with a >P(O)–O–CH–P(O)< skeleton.[1][2]

Causality of Formation:

The formation of this rearranged product is often promoted by the reaction conditions, particularly the concentration of the base catalyst (like diethylamine) and the reaction temperature and duration.[2] Higher catalyst concentrations and longer reaction times can facilitate the rearrangement of the initially formed α-hydroxy-methylenebisphosphonate.[2]

Troubleshooting and Prevention:

To minimize the formation of the rearranged byproduct and favor the desired Pudovik adduct, consider the following strategies:

  • Catalyst Concentration: Use a lower concentration of the base catalyst. For instance, studies have shown that using 5% diethylamine can selectively produce the desired α-hydroxy-methylenebisphosphonate, while a higher concentration (e.g., 40%) can lead exclusively to the rearranged product.[2]

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C).

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid subsequent rearrangement.

Experimental Protocol for Minimizing Rearrangement in the Pudovik Reaction:

  • To a solution of the α-oxophosphonate in an appropriate solvent (e.g., diethyl ether), add diethyl phosphite.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of diethylamine (e.g., 5 mol%).

  • Stir the reaction at 0 °C and monitor its progress by TLC or NMR spectroscopy.

  • Once the reaction is complete, quench it and proceed with the work-up to isolate the desired α-hydroxyphosphonate.

2. I am observing incomplete conversion and a β-hydroxyphosphonate byproduct in my Horner-Wadsworth-Emmons (HWE) reaction. What is causing this?

Answer:

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis.[3][4] However, the formation of a β-hydroxyphosphonate intermediate as a byproduct indicates that the final elimination step of the reaction mechanism is not proceeding to completion.[3]

Causality of Formation:

The HWE reaction proceeds through the formation of an oxaphosphetane intermediate, which then eliminates a dialkylphosphate salt to form the alkene.[3][5] This elimination is facilitated by an electron-withdrawing group (EWG) attached to the phosphonate carbanion.[3] If the EWG is not sufficiently activating, or if the reaction conditions are not optimal, the intermediate β-hydroxyphosphonate may be isolated as the final product.

Troubleshooting and Prevention:

  • Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. Stronger bases are generally required to deprotonate the phosphonate.

  • Ensure Anhydrous Conditions: Moisture can quench the phosphonate carbanion and hinder the reaction.

  • Post-Reaction Treatment: If the β-hydroxyphosphonate is formed, it can sometimes be converted to the desired alkene by treatment with reagents like diisopropylcarbodiimide.[3]

Data on HWE Reaction Components:

ComponentRoleCommon Examples
PhosphonateSource of the carbanionTriethyl phosphonoacetate
Aldehyde/KetoneElectrophileBenzaldehyde, acetone
BaseDeprotonates the phosphonateNaH, KOtBu, BuLi
SolventSolubilizes reactantsTHF, DME
3. My reaction is sensitive to water. What are the common hydrolysis byproducts of diethyl phosphonate?

Answer:

Diethyl phosphonate can undergo hydrolysis to yield ethyl hydrogen phosphonate and subsequently phosphonic acid, especially in the presence of acid or base catalysts.[6][7]

Causality of Formation:

The phosphorus center in diethyl phosphonate is electrophilic and susceptible to nucleophilic attack by water. This process can be accelerated under acidic or basic conditions.

Troubleshooting and Prevention:

  • Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried before use.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Neutral Conditions: If possible, perform the reaction under neutral conditions to avoid catalyzing the hydrolysis.

Visualization of Diethyl Phosphonate Hydrolysis:

Hydrolysis Diethyl_Phosphonate Diethyl Phosphonate (C₂H₅O)₂P(O)H Ethyl_H_Phosphonate Ethyl Hydrogen Phosphonate (C₂H₅O)(HO)P(O)H Diethyl_Phosphonate->Ethyl_H_Phosphonate + H₂O - C₂H₅OH Phosphonic_Acid Phosphonic Acid (HO)₂P(O)H Ethyl_H_Phosphonate->Phosphonic_Acid + H₂O - C₂H₅OH

Sources

Technical Support Center: Resolving Solubility Challenges with Substituted Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling substituted polycyclic aromatic hydrocarbons (PAHs). This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues with these often-challenging compounds. Our goal is to provide not just solutions, but also the underlying principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are my substituted PAHs so difficult to dissolve, even in common organic solvents like DMSO or DMF?

Substituted PAHs often exhibit poor solubility due to a combination of factors inherent to their structure. The large, flat, and rigid aromatic core promotes strong intermolecular pi-pi stacking interactions. These interactions create a highly stable crystal lattice structure that requires a significant amount of energy to disrupt. While substituents can alter polarity, they can also introduce new hydrogen bonding or dipole-dipole interactions that may either enhance or further complicate solubility depending on the solvent system.

Q2: I managed to dissolve my compound, but it crashed out of solution when I added it to my aqueous cell culture media. What happened?

This is a classic case of a compound precipitating upon a solvent shift, a common issue with water-insoluble compounds. Your initial solvent (e.g., DMSO) is a strong organic "carrier," but when this stock solution is diluted into an aqueous buffer or media, the overall polarity of the environment increases dramatically. The organic solvent becomes too dilute to keep the hydrophobic PAH in solution, causing it to "crash out" or precipitate. This can lead to inaccurate results in biological assays and is a critical parameter to control.

Q3: Can I just heat the solution to get my compound to dissolve?

Heating can temporarily increase the solubility of a compound by providing the energy needed to break the crystal lattice bonds. However, this often leads to a supersaturated solution. Upon cooling to ambient or physiological temperatures (e.g., 37°C for cell-based assays), the compound will likely precipitate out of solution, leading to non-reproducible concentrations. While gentle warming can be part of a dissolution protocol, it should not be the sole method relied upon for achieving a stable solution at your final experimental temperature.

Troubleshooting Guide: From Theory to Practice

This section provides a structured approach to systematically address and solve solubility problems.

Issue 1: Compound Fails to Dissolve in a Single-Solvent System

If standard solvents like DMSO, DMF, or ethanol are ineffective, a multi-component system is the logical next step. The goal is to create a solvent environment that is more energetically favorable for the solute than the solute's own crystal lattice.

Logical Workflow for Solvent Selection

Below is a decision-making workflow to guide your solvent and method selection process.

G cluster_0 cluster_1 cluster_2 start Start: Insoluble PAH check_single Attempt Dissolution in Common Solvents (DMSO, DMF, NMP, DMAc) start->check_single is_soluble Is Compound Soluble & Stable? check_single->is_soluble success Proceed with Experiment is_soluble->success Yes cosolvent Strategy 1: Co-Solvent System is_soluble->cosolvent No ph_mod Strategy 2: pH Modification cosolvent_details Screen Co-solvents: - Pluronics (F-68, F-127) - Tweens (20, 80) - PEG 400 - Solutol HS 15 cosolvent->cosolvent_details formulation Strategy 3: Formulation Approach ph_details Identify Ionizable Groups (e.g., -COOH, -NH2). Adjust pH to ionize. ph_mod->ph_details formulation_details Explore Encapsulation: - Cyclodextrins (HP-β-CD) - Liposomes - Nanoparticles formulation->formulation_details check_cosolvent Soluble & Stable in Aqueous Dilution? cosolvent_details->check_cosolvent check_cosolvent->success Yes check_cosolvent->ph_mod No check_ph Soluble & Stable at Final pH? ph_details->check_ph check_ph->success Yes check_ph->formulation No check_formulation Soluble, Stable, & Compatible with Assay? formulation_details->check_formulation check_formulation->success Yes

Caption: A decision tree for troubleshooting PAH solubility.

Recommended Action: Co-solvent Systems

A co-solvent system involves using a water-miscible organic solvent or a surfactant to create a solution that can be stably diluted into an aqueous medium.

  • Mechanism of Action: Surfactants like Tween® 80 or Pluronic® F-127 form micelles in aqueous solutions. The hydrophobic tails of the surfactant molecules create a nonpolar core that can encapsulate the PAH, while the hydrophilic heads face the aqueous environment, creating a stable microemulsion.

  • Commonly Used Excipients: The choice of co-solvent or excipient is critical and depends on the specific PAH and the downstream application (e.g., cell culture, animal studies).

ExcipientClassTypical Starting ConcentrationKey Considerations
Tween® 80 Non-ionic surfactant5-10% in final formulationCan form micelles; generally well-tolerated in vitro and in vivo.
Pluronic® F-127 Polymeric surfactant1-5% in final formulationForms micelles and can exhibit thermoreversible gelation at high concentrations.
HP-β-CD Cyclodextrin10-40% (w/v) solutionForms an inclusion complex with the PAH; low toxicity and widely used.
Solutol® HS 15 Non-ionic solubilizer5-15% in final formulationEffective for highly lipophilic compounds; used in approved drug products.
PEG 400 Polymer10-30% in co-solvent mixA good viscosity modifier and co-solvent, often used with other agents.
Issue 2: Compound Has an Ionizable Group but Still Won't Dissolve

If your substituted PAH has an acidic (e.g., carboxylic acid, -COOH) or basic (e.g., amine, -NH2) functional group, its solubility will be highly dependent on the pH of the solution.

  • Mechanism of Action: The ionized (charged) form of a compound is almost always more water-soluble than its neutral form. By adjusting the pH to be approximately 2 units above the pKa for an acid, or 2 units below the pKa for a base, you can ensure that >99% of the compound is in its charged, more soluble form. This is governed by the Henderson-Hasselbalch equation.

Recommended Action: pH Adjustment Protocol

  • Determine the pKa: First, find or predict the pKa of the ionizable group on your molecule.

  • Prepare Buffers: Make a series of buffers at different pH values around the pKa.

  • For an Acidic Compound (e.g., with -COOH): Attempt to dissolve the compound in a basic buffer (e.g., PBS at pH 7.4, or a carbonate buffer at pH 9-10).

  • For a Basic Compound (e.g., with -NH2): Attempt to dissolve the compound in an acidic buffer (e.g., a citrate buffer at pH 3-5).

  • Assess Stability: Once dissolved, check if the compound remains in solution when diluted or stored at the target temperature. Also, ensure the final pH is compatible with your experimental system.

Issue 3: Standard Methods Fail; Need a More Advanced Formulation

For the most challenging compounds, forming an "inclusion complex" with a cyclodextrin is a powerful technique.

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity. The nonpolar PAH molecule can partition into the hydrophobic core, forming a stable, water-soluble complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.

G PAH π-π Stacking (Low Solubility) Complex PAH encapsulated within Cyclodextrin Plus + CD Hydrophobic Inner Cavity Yields

Caption: Encapsulation of a PAH by a cyclodextrin.

Experimental Protocols

Protocol 1: Screening for an Effective Co-Solvent/Surfactant
  • Prepare High-Concentration Stock: Dissolve your PAH in a strong, water-miscible organic solvent like N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) to create a 10-20 mg/mL stock solution.

  • Prepare Excipient Solutions: Prepare a series of aqueous solutions containing different excipients at 2x the desired final concentration (e.g., 20% Tween 80, 10% Pluronic F-127).

  • Mix and Observe: In a clear glass vial, add an equal volume of your PAH stock solution to one of the excipient solutions (a 1:1 ratio). This creates the final target concentration of both your compound and the excipient.

  • Vortex and Equilibrate: Vortex the mixture vigorously for 1-2 minutes.

  • Visual Inspection: Let the solution sit at room temperature for at least 1 hour. Inspect for any signs of precipitation, cloudiness, or phase separation against a dark background. A stable solution should remain clear.

  • Kinetic Solubility Check: If the solution is clear, perform a further 1:10 or 1:100 dilution into your final aqueous buffer (e.g., PBS or cell culture media) to confirm it remains soluble at the final working concentration.

Protocol 2: Preparing a PAH-Cyclodextrin Inclusion Complex
  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in water. This may require gentle warming (to 40-50°C) and stirring to fully dissolve. Let it cool to room temperature.

  • Add PAH: Weigh out your substituted PAH and add it directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Tightly cap the vial and place it on a shaker or rotator overnight at room temperature. For very difficult compounds, sonication in a bath sonicator for 30-60 minutes can facilitate complexation.

  • Clarification: After incubation, you may see some undissolved material. To remove this and isolate the soluble complex, filter the solution through a 0.22 µm syringe filter (a PVDF or PTFE membrane is recommended for chemical compatibility).

  • Quantification: The concentration of the solubilized PAH in the filtrate should be determined analytically using a method like UV-Vis spectroscopy or HPLC to confirm the final concentration.

References

  • Title: The π-π Stacking Interaction Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Overcoming the challenge of poor drug solubility Source: Drug Discovery Today URL: [Link]

  • Title: Surfactants and their applications Source: Annual Reports Section "C" (Physical Chemistry) URL: [Link]

  • Title: Pluronic block copolymers: Novel functional molecules for drug delivery Source: Journal of Controlled Release URL: [Link]

  • Title: Aromatic-Aromatic Interactions in Molecular Recognition: From Model Systems to Biological Processes Source: Chemical Reviews URL: [Link]

  • Title: Cyclodextrins Source: Chemical Reviews URL: [Link]

Technical Support Center: Column Chromatography for Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of organophosphorus (OP) compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work. Here, we synthesize technical accuracy with field-proven insights to empower you to overcome obstacles and achieve robust, reliable results.

Troubleshooting Guide: Navigating Common Chromatographic Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter. We delve into the root causes of these problems and provide actionable, step-by-step solutions.

Gas Chromatography (GC) Troubleshooting

Question 1: Why am I seeing significant peak tailing for my organophosphorus compounds, especially for more polar ones like acephate or methamidophos?

Answer:

Peak tailing in the GC analysis of organophosphorus compounds is a frequent issue, often stemming from unwanted interactions within the analytical system. The primary cause is typically the presence of active sites that can interact with the polar functional groups of your analytes.[1][2]

Causality Explained:

  • Active Sites in the Inlet: The GC inlet, particularly the liner, is a high-temperature environment where active silanol groups on glass surfaces or metal surfaces can form hydrogen bonds with the polar moieties of your OP compounds. This secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[3]

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the analytical column, creating active sites that interact with your analytes.

  • Column Degradation: Over time, the stationary phase can degrade, exposing active sites on the fused silica tubing.

Step-by-Step Troubleshooting Protocol:

  • Inlet Maintenance is Your First Checkpoint:

    • Replace the Liner: The liner is a consumable and should be replaced regularly. For thermally labile or polar OP compounds, using a deactivated liner is crucial.[3][4] Consider a liner with a taper at the bottom to minimize contact of the sample with the hot metal inlet base.

    • Replace the Septum: A cored or leaking septum can lead to poor peak shape. Use high-quality, pre-conditioned septa.

    • Clean the Inlet: If changing the liner and septum doesn't resolve the issue, the inlet itself may be contaminated. Follow the manufacturer's instructions for cleaning the inlet.

  • Column Care:

    • Trim the Column: Remove the first 10-20 cm of the column from the inlet side. This removes the section most likely to be contaminated.[5]

    • Condition the Column: After trimming, condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any contaminants.

  • Methodological Adjustments:

    • Check Injection Parameters: For thermally sensitive OP compounds, a lower inlet temperature or a faster injection speed can minimize degradation and interaction time in the inlet.[6]

    • Derivatization: For highly polar OP compounds with active hydrogens, derivatization to a less polar form can significantly improve peak shape.

Question 2: My recoveries are low and inconsistent for several organophosphorus pesticides. What could be the cause and how can I fix it?

Answer:

Low and inconsistent recoveries of organophosphorus compounds are often linked to their degradation during the analytical process or inefficient extraction from the sample matrix. Many OP compounds are thermally labile or susceptible to hydrolysis.[4][7]

Causality Explained:

  • Thermal Degradation in the GC Inlet: The high temperature of the GC inlet can cause certain OP compounds, such as captan and folpet, to degrade before they even reach the column.[4][6]

  • Hydrolysis during Sample Preparation: Many OP compounds can hydrolyze under acidic or basic conditions. Maintaining an appropriate pH during sample extraction and storage is critical.[7]

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of the target analytes in the detector or cause signal suppression or enhancement.[8]

Step-by-Step Troubleshooting Protocol:

  • Optimize Sample Preparation:

    • pH Control: Ensure the pH of your sample and extraction solvent is maintained within a neutral range (pH 5-8) to prevent hydrolysis.[7]

    • Efficient Extraction: Employ a validated extraction method like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to ensure efficient isolation of your analytes from the matrix.[5][9]

    • Matrix Cleanup: Incorporate a thorough cleanup step in your sample preparation to remove interfering co-extractives. For SPE, this involves a wash step with a solvent that removes interferences but not the analytes. For QuEChERS, this is the dispersive SPE (dSPE) cleanup step.

  • Address Thermal Degradation in the GC:

    • Use a Deactivated Inlet Liner: As mentioned previously, a deactivated liner minimizes active sites that can catalyze degradation.[3]

    • Lower Inlet Temperature: Experiment with lowering the inlet temperature in increments of 10-20°C to find a balance between efficient volatilization and minimal degradation.

    • On-Column Injection: For extremely thermally labile compounds, consider using an on-column injection technique where the sample is introduced directly onto the column, bypassing the hot inlet.[10]

  • Detector Considerations:

    • Use a Selective Detector: A Flame Photometric Detector (FPD) in phosphorus mode or a Nitrogen-Phosphorus Detector (NPD) are highly selective for organophosphorus compounds and can help mitigate matrix effects.[7]

    • Internal Standard: Use an appropriate internal standard that is structurally similar to your analytes of interest to correct for variations in injection volume and detector response.[11]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question 3: I'm observing peak tailing for my basic organophosphorus compounds in reversed-phase HPLC. How can I improve the peak shape?

Answer:

Peak tailing for basic compounds in reversed-phase HPLC is a classic problem caused by secondary interactions with the silica-based stationary phase.[1]

Causality Explained:

  • Silanol Interactions: Silica-based C18 columns have residual silanol groups on the surface that can be deprotonated and negatively charged at mobile phase pH values above ~3.5. Basic organophosphorus compounds, which will be protonated and positively charged at these pHs, can undergo strong ionic interactions with these silanol sites, leading to peak tailing.[1]

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Lower the pH: Operating at a lower mobile phase pH (e.g., pH 2.5-3.0) will protonate the residual silanol groups, minimizing their interaction with your protonated basic analytes.[1] Use a buffer with a pKa close to the desired pH for effective pH control.[12]

    • Buffer Selection: Use an appropriate buffer system. For LC-MS applications, volatile buffers like formic acid or acetic acid are preferred. For UV detection, phosphate buffers are common, but be mindful of their potential to precipitate with high concentrations of organic modifier.[12]

  • Use a Modern, High-Purity Column:

    • End-capped Columns: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent to make them less active. Using a high-quality, end-capped C18 column is highly recommended.

    • Polar-Embedded or Polar-Endcapped Phases: These phases have a polar group embedded in or near the base of the alkyl chain, which helps to shield the residual silanols and can provide alternative selectivity.

  • Mobile Phase Additives:

    • Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites and reduce their interaction with your analytes. However, TEA can suppress ionization in LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around column for GC analysis of a wide range of organophosphorus pesticides?

A1: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point for the analysis of a broad range of organophosphorus pesticides.[1] It provides a good balance of retention and selectivity for many common OPs. For more polar compounds, a column with a higher phenyl content or a specialized pesticide analysis column may provide better peak shape and resolution.

Q2: Should I use isocratic or gradient elution for my HPLC separation of organophosphorus compounds?

A2: For a sample containing a few organophosphorus compounds with similar polarities, an isocratic elution may be sufficient.[13] However, for complex mixtures with a wide range of polarities, a gradient elution is almost always necessary to achieve good resolution of all compounds in a reasonable analysis time.[14]

Q3: How often should I perform maintenance on my GC inlet when analyzing organophosphorus compounds in complex matrices?

A3: The frequency of inlet maintenance depends heavily on the cleanliness of your samples.[15] For dirty samples, you may need to change the liner and septum daily. A good practice is to monitor peak shape and response of a known standard. When you start to see peak tailing or a decrease in response for sensitive compounds, it's time for maintenance.[15]

Q4: What are the key advantages of the QuEChERS method for sample preparation of organophosphorus pesticides in food samples?

A4: The QuEChERS method is popular due to its speed, ease of use, and low solvent consumption.[9][16] It provides good recoveries for a wide range of pesticides, including many organophosphorus compounds, and the dispersive SPE cleanup step is effective at removing many matrix interferences.

Q5: Can I use a UV detector for the HPLC analysis of all organophosphorus compounds?

A5: A UV detector can be used for organophosphorus compounds that contain a chromophore (a part of the molecule that absorbs UV light).[5][17] Many OP pesticides do have a chromophore and can be detected by UV. However, for those that do not, or for trace-level analysis, a more sensitive and selective detector like a mass spectrometer (MS) is preferred.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Organophosphorus Pesticides in Water

This protocol provides a general guideline for the extraction of OP pesticides from water samples using a polymeric reversed-phase SPE cartridge.

Materials:

  • SPE cartridges (e.g., Agilent Bond Elut PPL)

  • SPE vacuum manifold

  • Collection vials

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Elution solvent (e.g., ethyl acetate or a mixture of dichloromethane and acetone)

  • Nitrogen evaporator

Step-by-Step Methodology:

  • Column Conditioning:

    • Pass 5 mL of elution solvent through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not let the cartridge go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any remaining salts or polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the retained analytes with two 5 mL aliquots of the elution solvent. Allow the solvent to soak for a few minutes before applying vacuum.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 35-40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent for your chromatographic analysis (e.g., hexane for GC, acetonitrile/water for HPLC).

Protocol 2: General Purpose GC-FPD Method for Organophosphorus Pesticides

This protocol outlines a starting point for the GC analysis of OP pesticides.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless inlet and a Flame Photometric Detector (FPD) in phosphorus mode.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C (can be optimized for thermally labile compounds).

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

  • FPD Temperature: 280°C.

Data Presentation

Table 1: Recommended GC Columns for Organophosphorus Compound Analysis

Analyte PolarityRecommended Column PhaseExample Compounds
Non-polar to Mid-polar5% Phenyl-methylpolysiloxaneChlorpyrifos, Parathion, Malathion
Mid-polar to Polar35% Phenyl-methylpolysiloxaneDimethoate, Diazinon
PolarWax or specialized pesticide columnsAcephate, Methamidophos

Table 2: Common Mobile Phases for Reversed-Phase HPLC of Organophosphorus Compounds

Mobile Phase AMobile Phase BCommon Buffer/AdditiveApplication Notes
WaterAcetonitrile0.1% Formic AcidGood for LC-MS applications, provides acidic pH to suppress silanol interactions.
WaterMethanol5 mM Ammonium AcetateAnother volatile buffer suitable for LC-MS.
Phosphate Buffer (pH 3.0)Acetonitrile-For UV detection, provides good buffering capacity at low pH.

Visualizations

General Troubleshooting Workflow for Chromatographic Issues

TroubleshootingWorkflow Start Problem Observed (e.g., Peak Tailing, Low Recovery) CheckSystem Check System Suitability (e.g., Standard Injection) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK IsolateProblem Isolate Problem Area SystemOK->IsolateProblem Yes SystemNotOK System Not OK SystemOK->SystemNotOK No SamplePrep Sample Preparation IsolateProblem->SamplePrep Inlet GC Inlet / HPLC Injector IsolateProblem->Inlet Column Column IsolateProblem->Column Detector Detector IsolateProblem->Detector TroubleshootSamplePrep Review Extraction Protocol Check pH, Solvents, Cleanup SamplePrep->TroubleshootSamplePrep TroubleshootInlet Perform Inlet Maintenance (Liner, Septum, Seals) Inlet->TroubleshootInlet TroubleshootColumn Trim or Replace Column Optimize Temperature/Mobile Phase Column->TroubleshootColumn TroubleshootDetector Clean Detector Check Gas Flows/Settings Detector->TroubleshootDetector Resolve Problem Resolved TroubleshootSamplePrep->Resolve TroubleshootInlet->Resolve TroubleshootColumn->Resolve TroubleshootDetector->Resolve BasicChecks Basic System Checks (Leaks, Gas Supply, Connections) SystemNotOK->BasicChecks BasicChecks->CheckSystem

Caption: A logical workflow for troubleshooting common chromatographic problems.

Solid Phase Extraction (SPE) Workflow

SPE_Workflow Start Start SPE Condition 1. Condition Cartridge (Activate Stationary Phase) Start->Condition Equilibrate 2. Equilibrate Cartridge (with Sample-like Solvent) Condition->Equilibrate Load 3. Load Sample (Analytes are Retained) Equilibrate->Load Wash 4. Wash Cartridge (Remove Interferences) Load->Wash Elute 5. Elute Analytes (with Strong Solvent) Wash->Elute Collect Collect Eluate Elute->Collect

Caption: The main steps of a solid-phase extraction procedure.

References

  • Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America, 40(6), 252-256. [Link]

  • Gao, Y., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. [Link]

  • Cho, Y., et al. (2001). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. Journal of Analytical Toxicology, 25(1), 29-34. [Link]

  • Priebe, S. R. (1984). Determination of Organophosphorus Compounds by HPLC with Post-Column Photochemical and Chemical Derivatization Reactions. Iowa State University. [Link]

  • Kaur, R., & Kumar, A. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. Food Chemistry, 234, 137-143. [Link]

  • Wong, J. W., et al. (2010). Multiresidue pesticide analysis of ginseng powders using acetonitrile- or acetone-based extraction, solid-phase extraction cleanup, and gas chromatography-mass spectrometry/selective ion monitoring (GC-MS/SIM) or -tandem mass spectrometry (GC-MS/MS). Journal of agricultural and food chemistry, 58(10), 5881-5896.
  • Agilent Technologies. (n.d.). Reversed-phase HPLC Buffers. [Link]

  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • Element Lab Solutions. (n.d.). GC Inlet Maintenance. [Link]

  • Restek. (n.d.). QuEChERS Sample Preparation Procedures. [Link]

  • U.S. Environmental Protection Agency. (1984). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Restek. (n.d.). QuEChERS Methodology: AOAC Method. [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8141B. [Link]

  • Hossain, M. A., et al. (2015). Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry. Journal of the Bangladesh Agricultural University, 13(2), 223-230. [Link]

  • Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. [Link]

  • Wan, F. K., et al. (2021). Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review. Foods, 10(9), 2176. [Link]

  • Amadeo, R., et al. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Analytical and Bioanalytical Chemistry, 410(25), 6543-6552. [Link]

  • Li, S., et al. (2023). Recent Applications of Machine Learning Algorithms for Pesticide Analysis in Food Samples. Foods, 12(15), 2883. [Link]

  • Kathuria, D., et al. (2021). Chromatographic Techniques for the Analysis of Organophosphate Pesticides with their Extraction Approach: A Review (2015-2020). Critical Reviews in Analytical Chemistry, 52(7), 1547-1574. [Link]

  • Agilent Technologies. (n.d.). Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Cichocki, A. (2024). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. [Link]

  • Ghosh, S., & Singh, R. (2018). A simple HPLC–DAD method for simultaneous detection of two organophosphates, profenofos and fenthion, and validation by soil microcosm experiment. Environmental Science and Pollution Research, 25(22), 21764-21773. [Link]

  • Shimadzu. (n.d.). GC Troubleshooting Tips. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Restek. (2020). GC Inlet Maintenance: Restek's Quick-Reference Guide. [Link]

  • Jablonska-Czapla, M. (2015). Steps in the QuEChERS procedure of sample preparation for the determination of pesticide residue in fruit and vegetables. Journal of Ecological Engineering, 16(1), 128-134. [Link]

  • KNAUER. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Toropov, A. A., et al. (2020). Evaluation of Organophosphate Pesticide Residues in Food Using the Partial Least Squares Method. Molecules, 25(22), 5342. [Link]

  • Agilent Technologies. (n.d.). Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food Matrices. [Link]

  • Pérez-Fernández, V., et al. (2022). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. Molecules, 27(11), 3567. [Link]

  • Majors, R. E. (2007). QuEChERS—A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America, 25(5), 436-446. [Link]

  • Shimadzu. (2022). GC Troubleshooting guide. [Link]

Sources

Removing residual solvents from Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate

Welcome to the technical support guide for handling this compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual solvents from their samples. Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: Why is it critical to remove residual solvents from my this compound sample?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by manufacturing techniques.[1] Their removal is paramount for several reasons:

  • Toxicological Safety: Many common solvents are classified by their toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines on acceptable limits to ensure patient safety in pharmaceutical applications.[2][3]

  • Experimental Accuracy: The presence of solvents can alter the physicochemical properties of your compound, affecting experimental outcomes in assays, and leading to inaccurate concentration calculations.[4]

  • Product Stability: Residual solvents can impact the crystal structure, stability, and dissolution properties of the final product.[4]

Q2: What are the typical properties of this compound I should be aware of during solvent removal?

A2: Understanding the compound's properties is key to selecting an appropriate purification method. Based on data for a closely related analogue, 9,10-Bis(diethylphosphonomethyl)anthracene, we can infer the following characteristics:

  • Physical State: It is a solid, appearing as a white to yellow powder or crystal.[5]

  • Thermal Stability: Phosphonate esters generally exhibit good thermal resistance. However, specific studies on similar compounds show decomposition can occur at elevated temperatures (above 250-350°C).[6][7] It is crucial to use the mildest heating conditions possible to avoid degradation.

  • Solubility: The analogue is soluble in toluene, suggesting solubility in common organic solvents.[5] This property is vital for purification methods like recrystallization.

Q3: Which residual solvents are commonly found in samples of this compound?

A3: The specific residual solvents depend on the synthetic route employed. However, common solvents used in the synthesis of phosphonate esters and related aromatic compounds include:

  • Ethers: Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene, Xylene

  • Chlorinated Solvents: Dichloromethane (DCM)

  • Alcohols: Ethanol, Methanol (often from workup steps)

  • Amides: Dimethylformamide (DMF)

It is essential to consult your synthesis protocol to identify all potential residual solvents. These solvents are classified by the ICH based on their toxicity, which dictates the acceptable limits in a final product.[1]

Solvent Class Toxicity Concern Example Solvents ICH Q3C Guideline
Class 1 Carcinogenic, environmental hazardsBenzene, Carbon TetrachlorideShould be avoided.[2]
Class 2 Non-genotoxic animal carcinogens or other significant but reversible toxicitiesToluene, Methanol, DichloromethaneLevels should be limited.[8]
Class 3 Low toxic potentialAcetone, Ethanol, Isopropyl AlcoholShould be used where practical.[1]

Q4: What is the most straightforward method to try first for removing common, volatile solvents?

A4: For volatile solvents (boiling point < 100°C) like Dichloromethane or Diethyl Ether, High-Vacuum Oven Drying is the most direct and effective initial method. The process involves placing the solid sample under a strong vacuum to lower the boiling point of the trapped solvent, facilitating its evaporation at a temperature well below the compound's melting or decomposition point.[9]

Causality: Applying a vacuum reduces the ambient pressure, which in turn lowers the temperature at which a liquid boils. This allows for the removal of solvents without applying excessive heat that could degrade the thermally sensitive phosphonate compound.

Section 2: In-Depth Troubleshooting Guide

This section provides solutions to more complex issues that may arise when standard methods are insufficient.

Q5: I have dried my sample under high vacuum for 24 hours, but ¹H NMR analysis still shows significant residual solvent. What should I do next?

A5: This is a common issue, particularly with higher-boiling point solvents (e.g., Toluene, DMF) or when solvent molecules are trapped within the crystal lattice of the solid.[9] Your next steps should be guided by the properties of the residual solvent.

Workflow for Stubborn Solvent Removal

Caption: Decision workflow for advanced solvent removal.

  • For High-Boiling Solvents (Toluene, DMF, DMSO): Standard vacuum drying is often insufficient. You should proceed with Recrystallization . This technique purifies solid compounds by dissolving the impure solid in a hot, saturated solvent, followed by gradual cooling to form pure crystals, leaving impurities (including the residual solvent) in the solution.[10][11] The key is to select a solvent in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[11]

  • For Solvents Trapped in the Crystal Lattice: If recrystallization is not feasible or effective, a Solvent Slurry can be an excellent alternative. This involves suspending the solid material in a solvent (an "anti-solvent") in which the compound is insoluble but the trapped residual solvent is soluble.[12] Agitating this mixture allows the trapped solvent to diffuse out of the solid and into the bulk anti-solvent, which can then be removed by filtration.

Q6: My compound is extremely heat-sensitive, and even gentle warming under vacuum causes discoloration. Is there a heat-free method?

A6: Yes. For highly thermally labile compounds, Lyophilization (Freeze-Drying) is the preferred method. This process involves freezing a solution of your compound and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas.[13]

Causality: Lyophilization is a gentle drying method because it occurs at low temperatures, preventing thermal degradation.[13] It is particularly effective for removing solvents like water or tert-butanol, but specialized equipment is required for handling organic solvents to prevent damage to the vacuum pump and ensure safety.[14][15]

Q7: How do I choose the right solvent for recrystallization?

A7: The ideal recrystallization solvent should meet the following criteria:

  • High Solvation Power at High Temperature: It must completely dissolve your compound when hot.[11]

  • Low Solvation Power at Low Temperature: Your compound should be poorly soluble when the solvent is cold to ensure good recovery yield.[11]

  • Boiling Point: The solvent's boiling point should be below the melting point of your compound.

  • Inertness: The solvent must not react with your compound.

  • Volatility: It should be volatile enough to be easily removed from the final crystals.

A good starting point for this compound, given its aromatic structure, could be a solvent system like Toluene/Heptane or Ethyl Acetate/Hexane. You would dissolve the compound in the minimum amount of the hot "good" solvent (Toluene or Ethyl Acetate) and then slowly add the "anti-solvent" (Heptane or Hexane) until turbidity appears, then allow it to cool slowly.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Vacuum Oven Drying

  • Place a thin layer of your phosphonate sample in a clean, dry vial or watch glass.

  • Cover the opening with a piece of filter paper or perforated paraffin film to prevent sample loss from vigorous bubbling.

  • Place the sample in a vacuum oven.

  • Set the temperature to a moderate level (e.g., 40-50°C), ensuring it is at least 20°C below the compound's melting point.

  • Slowly apply a high vacuum (<1 mbar).

  • Dry for 12-24 hours.

  • Before removing, turn off the heat and allow the oven to cool to room temperature while still under vacuum to prevent the sample from absorbing atmospheric moisture.

  • Vent the oven with an inert gas like Nitrogen or Argon.

  • Immediately analyze the sample for residual solvents.

Protocol 2: Recrystallization from a Two-Solvent System (Example: Toluene/Heptane)

  • Place the phosphonate sample in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot toluene (e.g., 80-90°C) required to fully dissolve the solid.

  • While stirring the hot solution, add heptane dropwise until the solution becomes faintly and persistently cloudy.

  • If too much heptane is added, add a few drops of hot toluene to redissolve the precipitate.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Once at room temperature, you may place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Wash the crystals with a small amount of ice-cold heptane to remove any remaining mother liquor.[17]

  • Dry the purified crystals using Protocol 1.

Section 4: Analytical Methods for Quantifying Residual Solvents

Verifying the removal of solvents is a critical final step. Several analytical techniques can be employed for this purpose.

Analytical Technique Selection Guide

G cluster_goal Analytical Goal cluster_techniques Technique cluster_info Information Provided Goal Quantify Residual Solvent NMR ¹H NMR Spectroscopy Goal->NMR GCHS Headspace GC-MS/FID Goal->GCHS TGA Thermogravimetric Analysis Goal->TGA NMR_Info Quantitative (mol%) Structural Confirmation NMR->NMR_Info GCHS_Info Highly Sensitive (ppm) Separates Volatiles GCHS->GCHS_Info TGA_Info Total Volatile Content (% mass) Non-specific TGA->TGA_Info

Caption: Guide for selecting an analytical method.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Principle: This is a powerful and rapid technique for both identifying and quantifying residual solvents.[18] The integral of a known proton signal from the target compound is compared to the integral of a characteristic signal from the residual solvent.

    • Why it's useful: NMR is non-destructive and provides quantitative results relatively quickly.[18] By comparing the integration of a solvent peak to a compound peak, you can determine the molar ratio and subsequently the weight percentage.[19]

    • Protocol: Dissolve a precisely weighed amount of your sample in a deuterated solvent (e.g., DMSO-d₆) that does not contain the residual solvent you are testing for. Acquire a quantitative ¹H NMR spectrum and compare the integrals.

  • Headspace Gas Chromatography (GC-HS):

    • Principle: This is the gold-standard method for residual solvent analysis in the pharmaceutical industry, as described in USP <467>.[20][21] The solid sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into a gas chromatograph for separation and quantification, often by a Flame Ionization Detector (FID).[22]

    • Why it's useful: It is extremely sensitive and can detect solvents at the parts-per-million (ppm) level.[4] It is the definitive method for regulatory compliance.

  • Thermogravimetric Analysis (TGA):

    • Principle: TGA measures the change in mass of a sample as it is heated over time.[23][24] A mass loss at a temperature corresponding to a solvent's boiling point indicates its presence.

    • Why it's useful: TGA can provide a quick estimate of the total volatile content.[25] However, it is not specific; it cannot distinguish between different solvents or between a solvent and other volatile components like moisture. It is best used as a screening tool or in conjunction with a more specific technique like GC-MS.[26]

References

  • Slurry solvent extraction process for the recovery of metals from solid materials. (n.d.). Google Patents.
  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. (n.d.). Agilent.
  • PHOSPHONATE ESTER. (n.d.). Ataman Kimya.
  • ExperimentLyophilize Documentation. (2025). Emerald Cloud Lab.
  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. (n.d.). Google Patents.
  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021). ICH.
  • Quantifying residual solvents in active pharmaceutical ingredients. (2023). Magritek.
  • Thermal Analysis of Pharmaceuticals. (n.d.). Mettler Toledo.
  • ICH Q3C (R9) Residual solvents - Scientific guideline. (n.d.). European Medicines Agency (EMA).
  • 9,10-Bis(diethylphosphonomethyl)anthracene. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • How to effectively use organic solvents in lyophilization. (n.d.). Buchi.com.
  • Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase. (n.d.). Thermo Fisher Scientific.
  • Thermal oxidative degradation studies of phosphate esters. (n.d.). PubMed.
  • Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments.
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA).
  • Relative quantification (residual solvents). (n.d.). NMR Wiki Q&A Forum.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Lyophilizer. (n.d.). Crawford Lab, University of California, Berkeley.
  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research.
  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. (2020). ACS Omega.
  • TGA Analysis. (n.d.). Impact Analytical.
  • Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. (n.d.). LabRulez LCMS.
  • Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. (2023). ACS Omega.
  • ICH Q3C (R9) Guideline on impurities. (2024). European Medicines Agency (EMA).
  • Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. (2025). PMC - NIH.

Sources

Technical Support Center: Synthesis of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up the synthesis of this important molecule. Here, we provide a detailed experimental protocol, troubleshooting guides, and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

This compound, a 9,10-disubstituted anthracene derivative, is a molecule of significant interest due to the unique electronic and photophysical properties of the anthracene core.[1][2][3] The peripheral functionalization at the 9 and 10 positions allows for fine-tuning of the molecule's properties, making it a valuable building block in materials science and for the development of novel therapeutics.[3]

The synthesis of this bis-phosphonate typically involves a high-temperature Michaelis-Arbuzov reaction between 9,10-dibromoanthracene and a trialkyl phosphite.[4] While the reaction is robust, scaling up can present challenges related to reaction kinetics, product purity, and process safety. This guide aims to address these challenges by providing a comprehensive, field-proven protocol and troubleshooting advice.

Synthesis Overview

The overall synthetic strategy involves a one-pot, double Michaelis-Arbuzov reaction. The reaction proceeds by the nucleophilic attack of triethyl phosphite on the electrophilic carbon atoms of 9,10-dibromoanthracene, leading to the formation of a phosphonium salt intermediate. Subsequent dealkylation by the bromide ion yields the desired phosphonate and a bromoethane byproduct.

Reaction Scheme: Michaelis-Arbuzov Synthesis

G cluster_reactants Reactants cluster_products Products R1 9,10-Dibromoanthracene P1 Diethyl [10-(diethoxyphosphoryl)- anthracen-9-yl]phosphonate R1->P1 Michaelis-Arbuzov Reaction High Temperature (e.g., 160-180°C) P2 Bromoethane R1->P2 R2 Triethyl Phosphite (Excess) R2->P1 R2->P2

Caption: Overall reaction for the synthesis of the target bis-phosphonate.

Scalable Experimental Protocol

This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Reagents and Materials
ReagentMolar Mass ( g/mol )AmountMolesEquivalentsCAS Number
9,10-Dibromoanthracene336.0110.0 g0.02981.0523-27-3
Triethyl Phosphite166.1624.7 g (25.5 mL)0.1495.0122-52-1
Toluene-100 mL--108-88-3
Dichloromethane-As needed--75-09-2
Hexane-As needed--110-54-3
Step-by-Step Procedure
  • Reaction Setup:

    • Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

    • Ensure all glassware is oven-dried to prevent moisture, which can hydrolyze the phosphite reagent.

  • Charging Reagents:

    • Under a gentle flow of nitrogen, add 9,10-dibromoanthracene (10.0 g, 0.0298 mol) and toluene (100 mL) to the flask.

    • Stir the mixture to form a suspension.

    • Add triethyl phosphite (25.5 mL, 0.149 mol) to the suspension. A large excess of triethyl phosphite is used to act as both a reagent and a solvent, driving the reaction to completion.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 160-180°C) using a heating mantle.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[5] The reaction is typically complete within 24-48 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent under reduced pressure using a rotary evaporator to remove excess triethyl phosphite and toluene.

    • The crude product will likely be a viscous oil or a semi-solid.

  • Purification:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add hexane dropwise while stirring until a precipitate forms.

    • Collect the solid product by vacuum filtration and wash with cold hexane.

    • Recrystallize the solid from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to obtain the pure product.

    • Dry the purified product under vacuum.

Expected Results
  • Appearance: White to pale yellow crystalline solid.

  • Yield: 60-75%.

  • Purity: >98% (as determined by GC or NMR).

  • Melting Point: 158-162°C.[6]

Troubleshooting Guide (Q&A)

Troubleshooting Flowchart

G cluster_incomplete Incomplete Reaction Solutions cluster_lowyield Low Yield Solutions cluster_impure Impure Product Solutions Start Reaction Issue? Incomplete Incomplete Reaction? Start->Incomplete LowYield Low Yield? Start->LowYield Impure Impure Product? Start->Impure Temp Increase Temperature/Time Incomplete->Temp Yes Reagent Check Reagent Purity Incomplete->Reagent Yes Moisture Ensure Anhydrous Conditions Incomplete->Moisture Yes Transfer Minimize Transfer Losses LowYield->Transfer Yes Purification Optimize Purification LowYield->Purification Yes SideReaction Check for Side Reactions LowYield->SideReaction Yes Recrystallize Recrystallize Again Impure->Recrystallize Yes Chromatography Column Chromatography Impure->Chromatography Yes StartingMaterial Remove Unreacted Starting Material Impure->StartingMaterial Yes

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Validation & Comparative

A Comparative Guide to the Synthesis of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel organic molecules is a foundational step. This guide provides an in-depth comparison of the primary synthetic routes to Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate, a bisphosphonate derivative of anthracene with potential applications in materials science and medicinal chemistry. We will delve into the established methodologies, offering a critical analysis of their underlying principles, experimental data, and practical considerations to aid in the selection of the most suitable pathway for your research needs.

Introduction to this compound

This compound, also known as 9,10-bis(diethoxyphosphoryl)anthracene, is a polycyclic aromatic hydrocarbon functionalized with two phosphonate groups. This structural motif imparts unique photophysical properties and the potential for coordination with metal ions, making it a molecule of interest for applications ranging from organic light-emitting diodes (OLEDs) to targeted drug delivery systems. The efficient and scalable synthesis of this compound is therefore of significant importance.

The primary precursor for the synthesis of this target molecule is 9,10-dihaloanthracene, most commonly 9,10-dibromoanthracene. The choice of the subsequent phosphonylation reaction significantly impacts the overall efficiency, cost, and environmental footprint of the synthesis. This guide will focus on the two most prevalent methods: the Michaelis-Arbuzov reaction and the Hirao cross-coupling reaction.

Established Synthesis Route: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic and widely used method for the formation of carbon-phosphorus bonds.[1] Discovered by August Michaelis in 1898 and further explored by Aleksandr Arbuzov, this reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide.[2] In the context of synthesizing our target molecule, the reaction proceeds via the nucleophilic attack of triethyl phosphite on the electrophilic carbon atoms of 9,10-dibromoanthracene.

Mechanistic Insights

The reaction mechanism involves a two-step S\textsubscript{N}2 process. First, the phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking one of the carbon atoms of the C-Br bond in 9,10-dibromoanthracene. This forms a phosphonium salt intermediate. In the second step, the displaced bromide ion attacks one of the ethyl groups on the phosphonium salt, leading to the formation of the phosphonate ester and ethyl bromide as a byproduct. This process is repeated at the second C-Br bond to yield the final bisphosphonate product.

Michaelis_Arbuzov 9,10-Dibromoanthracene 9,10-Dibromoanthracene Phosphonium_Salt_1 [Anthracene-9-Br-10-P(OEt)3]+ Br- 9,10-Dibromoanthracene->Phosphonium_Salt_1 + P(OEt)3 Triethyl_Phosphite_1 P(OEt)3 Mono-phosphonate Diethyl (10-bromo-anthracen-9-yl)phosphonate Phosphonium_Salt_1->Mono-phosphonate SN2 dealkylation EtBr_1 EtBr Phosphonium_Salt_2 [Anthracene-9-P(O)(OEt)2-10-P(OEt)3]+ Br- Mono-phosphonate->Phosphonium_Salt_2 + P(OEt)3 Triethyl_Phosphite_2 P(OEt)3 Target_Molecule Diethyl [10-(diethoxyphosphoryl)- anthracen-9-yl]phosphonate Phosphonium_Salt_2->Target_Molecule SN2 dealkylation EtBr_2 EtBr

Caption: Michaelis-Arbuzov reaction pathway for the synthesis of the target molecule.

Experimental Protocol: A Generalized Approach

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 9,10-dibromoanthracene.

  • Reagent Addition: Add an excess of triethyl phosphite to the flask. The excess reagent often serves as the solvent.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-200 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure this compound.

Alternative Synthesis Route 1: The Hirao Cross-Coupling Reaction

The Hirao cross-coupling reaction, a palladium-catalyzed process, offers a more modern and often milder alternative to the classical Michaelis-Arbuzov reaction for the formation of C(sp²)-P bonds.[3] This reaction involves the coupling of an aryl or vinyl halide with a dialkyl phosphite in the presence of a palladium catalyst and a base.

Mechanistic Insights

The catalytic cycle of the Hirao coupling is believed to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 9,10-dibromoanthracene to form a Pd(II) intermediate.

  • Transmetalation: The dialkyl phosphite, in the presence of a base, forms a phosphonate anion which then transmetalates with the Pd(II) complex.

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to form the C-P bond of the phosphonate product and regenerate the Pd(0) catalyst.

This cycle is repeated for the second C-Br bond to yield the bisphosphonate.

Hirao_Coupling cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Phosphonate Ar-Pd(II)-P(O)(OEt)2 Transmetalation->Pd(II)_Phosphonate Reductive_Elimination Reductive Elimination Pd(II)_Phosphonate->Reductive_Elimination Reductive_Elimination->Pd(0) Aryl_Phosphonate Aryl-P(O)(OEt)2 Reductive_Elimination->Aryl_Phosphonate 9,10-Dibromoanthracene 9,10-Dibromoanthracene 9,10-Dibromoanthracene->Oxidative_Addition Diethyl_Phosphite HP(O)(OEt)2 Diethyl_Phosphite->Transmetalation Base Base (e.g., Et3N) Base->Transmetalation

Caption: Catalytic cycle of the Hirao cross-coupling reaction.

Experimental Protocol: A Modified Approach

Based on improved protocols for the Hirao coupling, the following procedure can be adapted for the synthesis of the target molecule.[3]

Step-by-Step Methodology:

  • Catalyst and Ligand Preparation: In a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., dppf).

  • Reactant Addition: To the tube, add 9,10-dibromoanthracene, an excess of diethyl phosphite, and a suitable base (e.g., triethylamine or diisopropylethylamine).

  • Solvent and Reaction Conditions: Add a dry, degassed solvent such as acetonitrile or N,N-dimethylformamide (DMF). Heat the reaction mixture to reflux (typically 80-110 °C).[3]

  • Monitoring: Follow the reaction progress using TLC or GC-MS.

  • Work-up: After completion, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the base and any inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired bisphosphonate.

Alternative Synthesis Route 2: Nickel-Catalyzed Hirao-Type Coupling

Recent advancements have explored the use of more earth-abundant and cost-effective nickel catalysts as an alternative to palladium in Hirao-type reactions.[4] These reactions often proceed under visible-light photoredox conditions, offering a potentially "greener" synthetic route.

Mechanistic Considerations

Nickel-catalyzed phosphonylation can proceed through various mechanisms, often involving a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. Under photoredox conditions, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating radical intermediates that participate in the catalytic cycle.

Nickel_Catalyzed_Hirao cluster_cycle Proposed Catalytic Cycle Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition Ar-Ni(II)-Br Ar-Ni(II)-Br Oxidative_Addition->Ar-Ni(II)-Br Radical_Capture Radical Capture Ar-Ni(II)-Br->Radical_Capture Phosphonyl_Radical •P(O)(OEt)2 Ar-Ni(III)-Phosphonate Ar-Ni(III)(Br)(P(O)(OEt)2) Radical_Capture->Ar-Ni(III)-Phosphonate Reductive_Elimination Reductive Elimination Ar-Ni(III)-Phosphonate->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Aryl_Phosphonate Ar-P(O)(OEt)2 Reductive_Elimination->Aryl_Phosphonate Aryl_Halide Ar-Br Aryl_Halide->Oxidative_Addition Diethyl_Phosphite HP(O)(OEt)2 Diethyl_Phosphite->Phosphonyl_Radical via SET Photocatalyst Photocatalyst (e.g., Thioxanthen-9-one) Photocatalyst->Phosphonyl_Radical Light Visible Light Light->Photocatalyst

Caption: A possible pathway for nickel-catalyzed photoredox phosphonylation.

A specific protocol for the nickel-catalyzed synthesis of the target molecule is not yet established in the literature, representing an area for future research and optimization.

Alternative Synthesis Route 3: Photo-Arbuzov Reaction

A catalyst-free alternative is the photo-Arbuzov reaction, which utilizes UV light to initiate the C-P bond formation between an aryl halide and a trialkyl phosphite.[5] This method avoids the use of transition metal catalysts, which can be advantageous in terms of cost and potential metal contamination of the final product.

Mechanistic Insights

The photo-Arbuzov reaction is believed to proceed via a radical mechanism. UV irradiation promotes the homolytic cleavage of the C-Br bond in 9,10-dibromoanthracene, generating an aryl radical. This radical then reacts with the trialkyl phosphite to form a phosphoranyl radical intermediate, which subsequently rearranges to the final phosphonate product.

Performance Comparison

Parameter Michaelis-Arbuzov Reaction Hirao Cross-Coupling Reaction Nickel-Catalyzed Hirao-Type Coupling Photo-Arbuzov Reaction
Catalyst None (thermal)Palladium-based (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Nickel-based (e.g., NiCl₂, Ni(COD)₂)None (photochemical)
Reaction Temperature High (150-200 °C)Moderate (80-110 °C)Mild (often room temperature)Mild (often room temperature)
Reaction Time Potentially longTypically 12-24 hoursVariable, often shorter with photo-catalysisVariable, dependent on light intensity
Reagents Trialkyl phosphiteDialkyl phosphite, BaseDialkyl phosphite, Base, PhotocatalystTrialkyl phosphite
Yields Variable, can be moderate to goodGenerally good to excellentPromising, but less establishedModerate to good
Substrate Scope Generally limited to reactive halidesBroad, tolerates various functional groupsPotentially broad, under active researchGood functional group tolerance
Advantages Catalyst-free, simple reagentsMilder conditions, high yields, broad scopeCost-effective catalyst, "green" potentialCatalyst-free, mild conditions
Disadvantages Harsh conditions, potential side reactionsCostly and potentially toxic catalystLess developed, may require specific ligandsRequires specialized photochemical equipment

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through several synthetic routes, with the Michaelis-Arbuzov and Hirao coupling reactions being the most established. The choice between these methods will depend on the specific requirements of the research, including scale, cost, and available equipment.

The Hirao coupling generally offers a more versatile and milder approach, with potentially higher yields and broader functional group tolerance. However, the cost and potential toxicity of palladium catalysts are important considerations. The classical Michaelis-Arbuzov reaction, while requiring harsher conditions, provides a catalyst-free alternative.

Emerging methods such as nickel-catalyzed couplings and photo-Arbuzov reactions present exciting opportunities for more sustainable and cost-effective syntheses. Further research and optimization of these newer methodologies for the synthesis of anthracene bisphosphonates will undoubtedly expand the toolkit available to chemists and materials scientists. This guide serves as a starting point for navigating the synthetic landscape and making informed decisions for the efficient production of this valuable compound.

References

  • Montchamp, J.-L., et al. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. PMC, [Link].

  • Keglevich, G., et al. New Developments on the Hirao Reactions, Especially from “Green” Point of View. National Institutes of Health, [Link].

  • Organic Syntheses. Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, [Link].

  • ResearchGate. Michaelis-Arbuzov Phosphonate Synthesis. ResearchGate, [Link].

  • Keglevich, G., et al. Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. MDPI, [Link].

  • Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal, [Link].

  • Schwab, G., et al. Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products. ResearchGate, [Link].

  • Baria, B. Synthesis of Anthracene || 7 Methods || Dr. Bharat Baria. YouTube, [Link].

  • Gevorgyan, V., et al. Transition-Metal-Free Photoredox Phosphonation of Aryl C–N and C–X Bonds in Aqueous Solvent Mixtures. National Institutes of Health, [Link].

  • MDPI. Comparative Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Polycyclic Aromatic Hydrocarbons in Different Parts of Perilla frutescens (L.) Britt. MDPI, [Link].

  • ResearchGate. Synthesis of anthracene and anthraquinone analogs. Reagents and... ResearchGate, [Link].

  • Keglevich, G., et al. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions. RSC Publishing, [Link].

  • Google Patents. US5473093A - Process for the synthesis of diethyl ethylphosphonate.
  • Mao, J., et al. Enantioselective domino alkyl arylation of vinyl phosphonates by combining photoredox and nickel catalysis. ScienceDirect, [Link].

  • Han, L.-B., et al. Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O) Bond Formation. ChemRxiv, [Link].

  • MDPI. Comparative Study of Atmospheric Polycyclic Aromatic Hydrocarbons (PAHs) and Nitro-PAHs at Marine and Forest Background Stations in Shimane, Japan (2022–2024). MDPI, [Link].

  • Wikipedia. Michaelis–Arbuzov reaction. Wikipedia, [Link].

  • Belyatskaya, Y., et al. Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. PMC, [Link].

  • Li, H.-X., et al. Visible-Light-Induced Nickel-Catalyzed P(O)-C(sp2) Coupling Using Thioxanthen-9-one as a Photoredox Catalysis. Organic Chemistry Portal, [Link].

  • Pápai, B., et al. C–P bond formation of cyclophanyl-, and aryl halides via a UV-induced photo Arbuzov reaction: a versatile portal to phosphonate-grafted scaffolds. RSC Publishing, [Link].

  • Gyan Sanchay. ANTHRACENE Methods of Preparation 1. Haworth synthesis. Gyan Sanchay, [Link].

  • Gevorgyan, V., et al. Greener Photoredox-Catalyzed Phosphonations of Aryl Halides. University of South Florida, [Link].

  • Organic Syntheses. Anthrone. Organic Syntheses, [Link].

  • Pápai, B., et al. C-P bond formation of cyclophanyl-, and aryl halides via a UV-induced photo Arbuzov reaction : a versatile portal to phosphonate. HELDA - University of Helsinki, [Link].

Sources

A Comparative Guide to the Fluorescence of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate and Other Leading Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of cellular imaging, high-throughput screening, and drug discovery, the selection of an appropriate fluorescent probe is paramount to experimental success. The ideal fluorophore offers a combination of high quantum yield, exceptional photostability, and spectral properties tailored to the specific application. This guide provides a comprehensive comparison of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate, an organophosphorus-substituted anthracene derivative, with other widely used classes of fluorescent probes: coumarins, rhodamines, and BODIPY dyes.

This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about fluorescent probe selection. We will delve into the fundamental principles of fluorescence, present a comparative analysis of key photophysical parameters, and provide detailed experimental protocols for their characterization.

The Foundation of Fluorescence: A Brief Overview

Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon of light, transitions to an electronically excited state. It then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground electronic state by emitting a photon of lower energy (longer wavelength). The energy difference between the absorbed and emitted photons is known as the Stokes shift. The efficiency of this process is quantified by the fluorescence quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing S2 S₂ (Second Excited State) S2->S1 Internal Conversion T1->S0 Phosphorescence QuantumYield cluster_0 Sample & Standard Preparation cluster_1 Fluorescence Measurement cluster_2 Data Analysis Prep Prepare series of dilutions of sample and standard Abs Measure absorbance at excitation wavelength Prep->Abs For each dilution Fluor Measure fluorescence emission spectra Abs->Fluor Excite at the same wavelength Integ Integrate the area under the emission curve Fluor->Integ Plot Plot integrated fluorescence vs. absorbance Integ->Plot Slope Determine the slope of the linear fit Plot->Slope Calc Calculate quantum yield using the comparative equation Slope->Calc

Figure 2: Workflow for determining the relative fluorescence quantum yield using the comparative method.

Step-by-Step Protocol:

  • Prepare Stock Solutions: Prepare stock solutions of the test compound and the quantum yield standard (e.g., quinine sulfate) in the same solvent.

  • Prepare Dilutions: Prepare a series of dilutions of both the test compound and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution, ensuring identical instrument settings (excitation and emission slit widths, detector voltage) for both the sample and the standard.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine Slopes: Perform a linear regression for each data set to obtain the slope of the line.

  • Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard)

    where Φstandard is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Assessment of Photostability

Photostability is a critical parameter that determines the suitability of a probe for long-term imaging experiments. The International Council for Harmonisation (ICH) provides guidelines for photostability testing. [1][2][3][4][5]

Photostability SamplePrep Prepare solutions of each probe InitialMeasure Measure initial absorbance and fluorescence SamplePrep->InitialMeasure Exposure Expose samples to a controlled light source InitialMeasure->Exposure DarkControl Keep identical samples in the dark InitialMeasure->DarkControl TimePoints Measure absorbance and fluorescence at set time intervals Exposure->TimePoints DarkControl->TimePoints DataAnalysis Plot fluorescence intensity vs. time TimePoints->DataAnalysis Compare Compare decay rates of different probes DataAnalysis->Compare

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Performance of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate vs. other metal ion sensors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Anthracene-Based Phosphonate Sensors for Metal Ion Detection

This guide provides an in-depth comparison of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate, a representative of the anthracene-bisphosphonate class of fluorescent sensors, against other prevalent metal ion detection platforms. Designed for researchers, chemists, and drug development professionals, this document elucidates the underlying chemical principles, presents objective performance data, and offers detailed experimental protocols to empower informed selection of sensing agents for specific applications.

Introduction: The Imperative for Selective Metal Ion Sensing

Metal ions are fundamental to countless biological and environmental processes.[1] Essential ions like iron, zinc, and copper are critical cofactors for enzymatic activity, while non-essential ions such as mercury and lead are highly toxic even at trace concentrations.[2][3] Consequently, the ability to selectively and sensitively detect these ions is paramount in medical diagnostics, environmental monitoring, and pharmaceutical research.

Fluorescent chemosensors have emerged as a powerful analytical tool, offering significant advantages over traditional detection methods, including high sensitivity, operational simplicity, low cost, and the capacity for real-time, non-invasive imaging in living systems.[1][2][4] The core principle of a fluorescent sensor involves two integrated components: a fluorophore (the signaling unit) and an ionophore or receptor (the recognition unit). The binding of a target metal ion to the receptor modulates the photophysical properties of the fluorophore, resulting in a measurable change in fluorescence intensity or wavelength.

This guide focuses on a promising class of sensors based on an anthracene fluorophore functionalized with phosphonate receptors, using this compound (hereafter referred to as An-DBP ) as our primary case study.

The An-DBP Sensor: A Marriage of Fluorescence and Chelation

The molecular architecture of An-DBP is rationally designed for selective metal ion recognition.

  • The Fluorophore Core: Anthracene is a polycyclic aromatic hydrocarbon renowned for its strong fluorescence and high quantum yield. Its photophysical properties are well-characterized, making it an excellent and reliable signaling platform for sensor development.[5][6]

  • The Receptor Units: The two diethyl phosphonate groups positioned at the 9 and 10 positions of the anthracene ring act as the ionophores. The oxygen atoms of the phosphoryl groups (P=O) are effective Lewis bases, capable of forming stable coordination complexes with various metal cations, particularly hard or borderline metal ions like Fe³⁺, Al³⁺, and Cr³⁺.

Anticipated Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism of An-DBP is predicated on the principles of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). In the absence of a target metal ion, the lone pair of electrons on the phosphoryl oxygen atoms can quench the excited state of the anthracene fluorophore through a PET process. This renders the molecule weakly fluorescent (a "turn-off" state).

Upon coordination with a suitable metal ion, the electrons on the phosphoryl oxygens become engaged in the metal-ligand bond. This binding event inhibits the PET process, thereby restoring the intrinsic fluorescence of the anthracene core and leading to a significant increase in emission intensity—a "turn-on" response.[6][7]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Performance Evaluation Synthesis 1. Synthesis via Arbuzov Reaction Purification 2. Column Chromatography Synthesis->Purification Characterization 3. NMR & Mass Spectrometry Purification->Characterization StockPrep 4. Prepare Stock Solutions Characterization->StockPrep Validated Sensor Titration 5. Spectrofluorometric Titration StockPrep->Titration Selectivity 6. Interference Studies StockPrep->Selectivity DataAnalysis 7. Data Analysis (LOD, Selectivity) Titration->DataAnalysis Selectivity->DataAnalysis

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A Senior Application Scientist's Guide to Quantum Yield in Substituted Anthracene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Anthracene, a simple polycyclic aromatic hydrocarbon, forms the backbone of a vast array of fluorescent probes, organic light-emitting diode (OLED) materials, and photosensitizers.[1][2] Its rigid, planar structure and π-conjugated system give rise to its characteristic blue fluorescence. However, the true potential of anthracene is unlocked through chemical modification. By strategically placing substituent groups on the anthracene core, we can finely tune its photophysical properties, most notably its fluorescence quantum yield (Φf).

This guide provides an in-depth comparison of the quantum yield of various substituted anthracene derivatives. We will explore the underlying photophysical principles, present comparative experimental data, and provide a robust, field-proven protocol for accurately measuring relative quantum yield in your own laboratory.

The Dance of Photons: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[3] A Φf of 1.0 (or 100%) indicates that every absorbed photon results in an emitted fluorescent photon, representing the highest possible efficiency.

Upon absorbing a photon and transitioning to an excited electronic state (S1), an anthracene molecule has several competing deactivation pathways to return to its ground state (S0). The efficiency of fluorescence is determined by the rate of radiative decay (fluorescence) versus the rates of non-radiative decay processes. The primary non-radiative pathways that compete with fluorescence are:

  • Internal Conversion (IC): A radiationless transition between electronic states of the same spin multiplicity (e.g., S1 to S0). This energy is typically dissipated as heat.

  • Intersystem Crossing (ISC): A radiationless transition between electronic states of different spin multiplicities (e.g., from the singlet excited state S1 to a triplet excited state T1). Unsubstituted anthracene has a significant triplet yield of approximately 70% due to efficient intersystem crossing, which limits its fluorescence quantum yield to around 30%.[2]

The quantum yield can be expressed by the ratio of the rate constant for radiative decay (k_f_) to the sum of the rate constants for all deactivation pathways:

Φf = k_f_ / (k_f_ + k_ic_ + k_isc_)

Substituents on the anthracene core can dramatically alter these rate constants, thereby modulating the quantum yield.

G Jablonski Diagram for Anthracene S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kic) T1 T1 (Triplet State) S1->T1 Intersystem Crossing (kisc) T1->S0 Phosphorescence / Non-radiative Decay

Caption: Simplified Jablonski diagram illustrating the competing de-excitation pathways for an excited anthracene molecule.

The Substituent Effect: Engineering Higher Quantum Yields

The position and electronic nature of substituents profoundly impact the quantum yield of anthracene. The meso-positions (9 and 10) are particularly influential.

Suppressing Intersystem Crossing with Bulky Groups

A key strategy for increasing the quantum yield of anthracene is to suppress the highly efficient intersystem crossing pathway. Substituting the 9 and 10 positions with bulky groups, such as phenyl rings, is a well-established method to achieve this.[1] In 9,10-diphenylanthracene (DPA), the phenyl groups are twisted out of the plane of the anthracene core. This steric hindrance disrupts the π-π stacking that can facilitate intersystem crossing, leading to a significant increase in the fluorescence quantum yield.[1] This structural modification effectively makes fluorescence the much more favorable deactivation pathway.

The Role of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the substituents also plays a critical role:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or amino (-NH2) can increase the electron density of the anthracene core, often leading to higher quantum yields.

  • Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN) or nitro (-NO2) decrease the electron density. The effect of EWGs can be more complex. While some EWGs can enhance fluorescence, others, particularly those that introduce heavy atoms or have low-lying excited states, can quench fluorescence by promoting intersystem crossing or other non-radiative pathways. For example, substitutions with thiophene have been shown to decrease the fluorescence quantum yield from near unity to less than 10%.[4]

Theoretical studies suggest that a key design principle for high quantum yield is to reduce the electron density difference and overlap between the ground (S0) and excited (S1) states in the anthracene core itself, which suppresses non-radiative transitions.[5][6]

Comparative Analysis of Anthracene Derivatives

The following table summarizes the fluorescence quantum yields of several common anthracene derivatives, providing a clear comparison of the effects of different substitution patterns.

CompoundSubstituent(s)SolventQuantum Yield (Φf)Reference
AnthraceneNoneCyclohexane0.36[7]
AnthraceneNoneEthanol0.27[7]
9,10-Dimethylanthracene9,10-di-CH3-~0.70[2]
9,10-Diphenylanthracene (DPA)9,10-di-phenylCyclohexane0.90 - 0.95[8]
9,10-Bis(phenylethynyl)anthracene9,10-di-(C≡C-Ph)Toluene~1.00[9]
9-Phenyl-10-(4-cyanophenyl)anthracene9-Ph, 10-Ph-CNToluene~0.95[2]
9,10-Bis(p-hydroxyphenyl)anthracene9,10-di-(p-OH-Ph)Neutral pH0.80[1]
9,10-Bis(p-hydroxyphenyl)anthracene9,10-di-(p-OH-Ph)Basic pH0.01[1]

Note: Quantum yield values can vary depending on the solvent, temperature, and measurement conditions.

Experimental Protocol: Measurement of Relative Fluorescence Quantum Yield

The most common and accessible method for determining the fluorescence quantum yield is the comparative method, which involves comparing the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.[10] Quinine sulfate in 0.1 M H2SO4 is a widely used standard for blue-emitting fluorophores like anthracene derivatives.[11][12][13]

Causality and Self-Validation
  • Why a Standard? This relative method avoids the need for complex instrumentation and corrections required for absolute quantum yield measurements.[14] The accuracy of the method is directly tied to the accuracy of the standard's known quantum yield.

  • Why Optically Dilute Solutions? We use absorbance values below 0.1 at the excitation wavelength to prevent inner filter effects, where the sample itself reabsorbs emitted light, leading to an artificially low measured intensity.[7][11]

  • Why the Same Excitation Wavelength? Exciting both the standard and the sample at the same wavelength ensures that the number of photons absorbed by each solution is directly proportional to its absorbance, simplifying the calculation.

  • Why Integrated Intensity? The total fluorescence output is the area under the emission curve. Integrating this area accounts for differences in the spectral shape between the sample and the standard.

Materials and Equipment
  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a quartz cuvette (1 cm path length)

  • Standard: Quinine sulfate in 0.1 M H2SO4 (Φf = 0.546)[13]

  • Sample: Anthracene derivative of interest

  • High-purity solvent (e.g., cyclohexane, ethanol, or toluene)

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4).

    • Prepare a stock solution of the anthracene derivative in the desired solvent.

    • From these stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the chosen excitation wavelength is between 0.02 and 0.1.

  • Absorbance Measurements:

    • Select an appropriate excitation wavelength where both the sample and the standard have reasonable absorbance. For many anthracene derivatives, 350 nm is a suitable choice.

    • Using the UV-Vis spectrophotometer, record the absorbance of each diluted solution of the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the same value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each of the prepared solutions (both standard and sample). Ensure the entire emission profile is captured.

    • Crucially, keep all instrument settings (e.g., excitation and emission slit widths) constant throughout all measurements. [11]

  • Data Analysis:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. Both plots should yield a straight line passing through the origin. The slope of this line is a critical parameter.

    • The relative quantum yield of the sample (Φ_sample_) is calculated using the following equation:

      Φ_sample_ = Φ_std_ * (Slope_sample_ / Slope_std_) * (η_sample_² / η_std_²)

      Where:

      • Φ_std_ is the known quantum yield of the standard.

      • Slope_sample_ is the slope from the plot of integrated intensity vs. absorbance for the sample.

      • Slope_std_ is the slope from the plot of integrated intensity vs. absorbance for the standard.

      • η_sample_ and η_std_ are the refractive indices of the solvents used for the sample and standard, respectively.

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Analysis prep_std Prepare Standard Solutions (e.g., Quinine Sulfate) Abs < 0.1 abs_measure Record Absorbance at Excitation Wavelength (λex) prep_std->abs_measure prep_sample Prepare Sample Solutions (Anthracene Derivative) Abs < 0.1 prep_sample->abs_measure fluo_measure Record Emission Spectra (Excite at λex) abs_measure->fluo_measure integrate Integrate Area of Emission Spectra fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Slopes & Apply QY Equation plot->calculate result Quantum Yield (Φf) of Anthracene Derivative calculate->result

Sources

A Comparative Guide to the Structural Validation of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate, a novel organophosphorus compound with a rigid anthracene core, presents a compelling case for rigorous structural validation. Its potential applications hinge on the exact conformation and intermolecular interactions, which can only be definitively determined through high-resolution structural analysis.

This guide provides an in-depth technical comparison of single-crystal X-ray crystallography against alternative spectroscopic methods for the structural validation of this target compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear comparison of the data each technique provides, empowering researchers to make informed decisions in their own structural elucidation workflows.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise atomic arrangement in a crystalline solid.[1] It provides a static, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsion angles can be calculated with exceptional precision.[2] For a molecule like this compound, where steric hindrance between the bulky phosphonate groups likely induces significant conformational twisting of the anthracene core, XRD is uniquely capable of revealing the exact solid-state conformation.

A Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through a palladium-catalyzed cross-coupling reaction, such as the Hirao reaction, which is effective for forming C(sp²)-P bonds.[3][4][5] This approach offers a direct and efficient route to aryl phosphonates.

Reaction Scheme:

dppf = 1,1′-Bis(diphenylphosphino)ferrocene

This method is advantageous due to its tolerance of various functional groups and the potential for high yields.[3] An alternative approach would be the Michaelis-Arbuzov reaction, though it may require harsher conditions.[6][7]

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process demanding meticulous execution.

Obtaining a high-quality single crystal is often the most challenging step.[8] For a relatively non-polar, aromatic compound like our target, the following protocol, employing slow evaporation, is a logical starting point.

Step-by-Step Crystallization Protocol:

  • Purification: Ensure the compound is of the highest possible purity (>98%) using column chromatography or recrystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, degrading diffraction quality.

  • Solvent Selection: Dissolve a small amount of the purified compound (5-10 mg) in a minimal volume of a "good" solvent in which it is readily soluble (e.g., dichloromethane or chloroform).

  • Inducing Supersaturation: To this solution, slowly add a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexane or methanol) dropwise until the solution becomes slightly turbid. This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate, rendering the solution clear again.

  • Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment. The slow evaporation of the more volatile "good" solvent will gradually increase the concentration of the "poor" solvent, leading to slow crystallization. Patience is key; crystals can take days or weeks to form.[9]

Causality in Crystallization: The principle of slow evaporation from a mixed solvent system is to gently push the system into a supersaturated state, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation into an amorphous solid. The choice of solvents is critical and often requires screening.

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer and subjected to an intense, monochromatic X-ray beam.

Data Collection Workflow:

X-ray Data Collection Workflow cluster_preparation Crystal Preparation cluster_diffraction Diffraction Experiment cluster_processing Data Processing Crystal_Selection Select a suitable single crystal Mounting Mount on a goniometer head Crystal_Selection->Mounting X-ray_Source Expose to monochromatic X-ray beam Mounting->X-ray_Source Data_Collection Rotate crystal and collect diffraction patterns X-ray_Source->Data_Collection Integration Integrate reflection intensities Data_Collection->Integration Scaling Scale and merge data Integration->Scaling Structure_Solution Solve the phase problem Scaling->Structure_Solution Refinement Refine the atomic model Structure_Solution->Refinement NMR Analysis Workflow cluster_sample_prep Sample Preparation cluster_nmr_exp NMR Experiments cluster_data_analysis Data Analysis Dissolve Dissolve sample in deuterated solvent 1D_NMR Acquire 1D spectra (¹H, ¹³C, ³¹P) Dissolve->1D_NMR 2D_NMR Acquire 2D spectra (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Assign_Signals Assign signals to specific atoms 2D_NMR->Assign_Signals Connectivity Establish through-bond connectivity Assign_Signals->Connectivity Structural_Inferences Infer stereochemistry and conformation Connectivity->Structural_Inferences

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Anthracene-Based Chemical Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical sensing, fluorescence-based probes have carved out a significant niche owing to their high sensitivity, rapid response, and operational simplicity. Among these, sensors built upon the anthracene fluorophore are particularly noteworthy for their robust photophysical properties, including high quantum yields and chemical stability.[1] However, the Achilles' heel of any chemical sensor is its selectivity. The potential for a sensor to respond to chemical species other than the intended analyte—a phenomenon known as cross-reactivity—can be a significant impediment to accurate and reliable detection.

This guide provides an in-depth comparison of anthracene-based chemical sensors, with a laser focus on the critical analysis of their cross-reactivity. We will explore the underlying mechanisms of sensor response and interference, present comparative data for different sensor designs, and provide a validated experimental protocol for assessing selectivity in your own laboratory.

The Bedrock of Anthracene Sensors: Understanding the Mechanism

The majority of anthracene-based fluorescent sensors operate on a principle called Photoinduced Electron Transfer (PET).[2][3] In its fundamental form, the sensor molecule consists of three key components: the anthracene fluorophore (the signaling unit), a receptor (the analyte binding unit), and a spacer that electronically couples the two.

  • In the "Off" State: Before binding the target analyte, an electron transfer can occur from the receptor to the excited anthracene fluorophore. This PET process provides a non-radiative pathway for the fluorophore to return to its ground state, effectively quenching its fluorescence.[3] The molecule is "dark."

  • In the "On" State: When the target analyte binds to the receptor, the receptor's electronic properties are altered. This change, typically a lowering of the receptor's highest occupied molecular orbital (HOMO) energy, makes the PET process energetically unfavorable. With the non-radiative pathway blocked, the anthracene fluorophore de-excites by emitting a photon, and the sensor "turns on" with a bright fluorescence.[4][5]

Cross-reactivity arises when interferents, molecules structurally or electronically similar to the target analyte, can also interact with the receptor and disrupt the PET process, leading to a false-positive signal.

PET_Mechanism cluster_off Sensor 'Off' State (No Analyte) cluster_on Sensor 'On' State (Analyte Bound) Excitation_Off Light Excitation (hν) Anthracene_Excited_Off Anthracene* (Excited State) Excitation_Off->Anthracene_Excited_Off PET Photoinduced Electron Transfer (PET) Anthracene_Excited_Off->PET e⁻ Receptor_Off Receptor Receptor_Off->PET e⁻ Quenching Fluorescence Quenching (No Light) PET->Quenching Excitation_On Light Excitation (hν) Anthracene_Excited_On Anthracene* (Excited State) Excitation_On->Anthracene_Excited_On Fluorescence Fluorescence Emission (Light) Anthracene_Excited_On->Fluorescence Receptor_Analyte Receptor-Analyte Complex PET_Blocked PET Blocked

Caption: Generalized Photoinduced Electron Transfer (PET) mechanism in anthracene-based sensors.

Comparative Analysis: A Look at Performance in the Field

The true measure of a sensor's utility is its performance against a panel of potential interferents. The design of the receptor is the most critical factor governing selectivity.[6] By tailoring the binding pocket, researchers can achieve high affinity for a specific target. Below, we compare several anthracene-based sensors designed for different metal ions, a common class of analytes.

Sensor DesignationTarget AnalyteKey Interferents TestedLimit of Detection (LOD)Observations & SelectivityReference
ANT-Th Cr³⁺Al³⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺0.4 µMShowed high selectivity for Cr³⁺ with a >30-fold fluorescence enhancement. Minimal interference from other trivalent cations like Al³⁺ and Fe³⁺, which are common challenges.[1][1]
Thioacetal Probe 2 Hg²⁺Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺59 nMExhibited excellent selectivity for Hg²⁺ over a wide range of environmentally and biologically relevant metal ions. The "turn-on" response was rapid (<5 min).[4][4]
AN-4S Hg²⁺K⁺, Ca²⁺, Na⁺, Mg²⁺, Al³⁺, Pb²⁺, Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺49.3 nMDemonstrated high sensitivity and strong anti-interference ability in 99% aqueous solutions, a significant advantage for real-world sample analysis.[7][7]
AT2 Zn²⁺Na⁺, K⁺, Ag⁺, Ca²⁺, Mg²⁺, Ba²⁺, Sr²⁺, Hg²⁺, Cd²⁺, Pb²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺21 nMDisplayed a selective "Off-On-Off" response to Zn²⁺ and Tyrosine. While selective for Zn²⁺ among metals, its dual reactivity requires careful experimental design.[6][6]

Expert Insight: The data clearly shows that rational design of the receptor is paramount. For instance, the use of soft thioacetal groups in probes for Hg²⁺ leverages the high affinity of mercury for sulfur, effectively excluding harder metal ions.[4][7] Conversely, sensors for Cr³⁺ must be carefully designed to avoid cross-reactivity with other trivalent ions like Fe³⁺ and Al³⁺, a challenge that the ANT-Th probe successfully overcomes.[1]

A Self-Validating Protocol for Cross-Reactivity Assessment

To ensure the trustworthiness of your findings, a rigorous and systematic approach to testing cross-reactivity is essential. This protocol is designed to be a self-validating system, providing clear, quantifiable data on sensor performance.

Experimental_Workflow cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_cross 3. Cross-Reactivity Screening cluster_comp 4. Competitive Assay cluster_analysis 5. Data Analysis A1 Prepare Sensor Stock Solution (e.g., 1 mM in DMSO) A2 Prepare Analyte & Interferent Stock Solutions (e.g., 10 mM in H₂O/Buffer) A3 Prepare Working Buffer (e.g., PBS, HEPES, pH 7.4) B1 Establish Baseline: Add Sensor to Buffer (Final conc. ~1-10 µM) A3->B1 B2 Record Baseline Fluorescence Spectrum (I₀) B1->B2 B3 Titrate with Target Analyte (Determine optimal conc.) B2->B3 B4 Record Analyte Response (I) B3->B4 C1 Prepare new samples: Sensor + Buffer C2 Add each Interferent individually (at high concentration, e.g., 10-100 equiv.) C1->C2 C3 Record Interferent Response (I_int) C2->C3 D1 Prepare new samples: Sensor + Buffer + Interferent D2 Add Target Analyte to the mixture D1->D2 D3 Record Competitive Response (I_comp) D2->D3 E1 Calculate Fluorescence Enhancement: (I / I₀) for all conditions E2 Plot Bar Chart: Compare response of analyte vs. all interferents E1->E2 E3 Assess Competitive Assay: Does I_comp ≈ I ? E2->E3

Caption: Standard experimental workflow for assessing sensor cross-reactivity.
Step-by-Step Methodology

Objective: To quantify the fluorescence response of an anthracene-based sensor to its target analyte and a panel of potential interferents.

Materials:

  • Anthracene-based sensor stock solution (e.g., 1 mM in DMSO).

  • Stock solutions of the target analyte and each potential interferent (e.g., 10 mM aqueous solutions of metal salts).

  • Appropriate buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer with cuvettes.

  • Micropipettes.

Procedure:

  • Baseline Measurement:

    • In a cuvette, add 2 mL of the buffer solution.

    • Add a small aliquot of the sensor stock solution to reach a final concentration typically in the 1-10 µM range. Mix thoroughly.

    • Place the cuvette in the fluorometer and record the fluorescence emission spectrum (this is your baseline, I₀ ). Use an excitation wavelength appropriate for the anthracene fluorophore (typically ~365 nm).

  • Target Analyte Response:

    • To the same cuvette, add a specific amount of the target analyte stock solution (e.g., 2 equivalents relative to the sensor concentration).

    • Allow the solution to incubate for a specified time (e.g., 5 minutes) to ensure the binding reaction reaches equilibrium.[4]

    • Record the new fluorescence emission spectrum (this is the analyte response, I ).

  • Interference Study (Individual):

    • Prepare a fresh set of cuvettes, each containing the sensor in buffer as prepared in Step 1.

    • To each cuvette, add a single potential interferent. It is crucial to use the interferent at a concentration significantly higher (e.g., 10-fold to 100-fold excess) than the target analyte concentration to represent a worst-case scenario.

    • Incubate for the same duration as in Step 2 and record the fluorescence spectrum for each interferent (I_interferent ).

  • Competitive Binding Assay:

    • This is the most stringent test of selectivity. Prepare a new cuvette with the sensor in buffer.

    • First, add the potential interferent that showed the most significant response in Step 3.

    • Next, add the target analyte to the same cuvette at its standard concentration.

    • Incubate and record the final fluorescence spectrum (I_competitive ).

Data Analysis & Interpretation:

  • Quantify Response: For each condition, calculate the fluorescence enhancement ratio (I/I₀).

  • Visualize Results: Create a bar graph comparing the enhancement ratio for the target analyte against all tested interferents. An ideal sensor will show a large bar for the target and negligible bars for all interferents.[1]

  • Evaluate Competition: In the competitive assay, if the sensor is truly selective, the final fluorescence (I_competitive ) should be very close to the response from the analyte alone (I ). If the presence of the interferent significantly diminishes the signal, it indicates competition for the binding site and poor selectivity.

Alternatives and Broader Context

While rationally designed small-molecule probes are powerful, they are not the only solution. For complex mixtures, researchers may turn to other platforms:

  • Conjugated Polymers (CPs): These materials can offer signal amplification through a "molecular wire" effect, where a single binding event influences the entire polymer chain, potentially leading to lower detection limits compared to small-molecule probes.[8]

  • Sensor Arrays: Instead of a single, highly specific sensor, an array of cross-reactive sensors can be used. Each sensor in the array responds differently to various analytes, generating a unique "fingerprint" response pattern. This "chemical nose" approach, combined with pattern recognition analysis, can identify and quantify multiple analytes simultaneously.[9]

  • Metal-Organic Frameworks (MOFs): These materials offer ultrahigh specific surface areas and tunable pores, which can be engineered for selective gas and ion sensing.[10]

The choice between a highly selective sensor and a cross-reactive array depends entirely on the application. For detecting a single, known biomarker, a selective sensor is ideal. For analyzing complex samples like beverages or environmental water, a sensor array may provide a more comprehensive profile.[9]

Conclusion and Future Outlook

Anthracene-based chemical sensors are versatile and powerful tools, but their utility is fundamentally dictated by their selectivity. A thorough cross-reactivity analysis, following a rigorous and validated protocol, is not merely a suggestion but a requirement for generating trustworthy and publishable data. The causality is clear: the chemical structure of the receptor dictates its interaction with the analyte and interferents, which in turn modulates the PET quenching mechanism, ultimately controlling the fluorescence output.

Future advancements will likely focus on integrating computational design to predict and minimize cross-reactivity before synthesis, as well as developing novel receptor motifs that can recognize analytes with even greater specificity. By adhering to the principles and protocols outlined in this guide, researchers can confidently evaluate and compare the performance of these sensors, accelerating their application in diagnostics, drug development, and environmental monitoring.

References

  • Zhang, L., et al. (2024). Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases. MDPI. Available at: [Link]

  • Reddy, D. S., et al. (2018). Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Omega. Available at: [Link]

  • Bayindir, S., et al. (2019). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. Scientific Reports. Available at: [Link]

  • Wang, Z., et al. (2024). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. MDPI. Available at: [Link]

  • Muthusamy, S., et al. (2023). An AIEE Active Anthracene-Based Nanoprobe for Zn2+ and Tyrosine Detection Validated by Bioimaging Studies. MDPI. Available at: [Link]

  • Guediri, S., et al. (2023). Design of novel anthracene-based fluorescence sensor for sensitive and selective determination of iron in real samples. ResearchGate. Available at: [Link]

  • Gunnlaugsson, T., et al. (2002). Fluorescent photoinduced electron transfer (PET) sensing of anions using charge neutral chemosensors. Chemical Communications. Available at: [Link]

  • Joo, J., et al. (2025). Selectivity in Chemiresistive Gas Sensors: Strategies and Challenges. Chemical Reviews. Available at: [Link]

  • Yusof, M. S. M., et al. (2021). An Anthracene-Based Tripodal Chemosensor for Anion Sensing. MDPI. Available at: [Link]

  • Tulsani, R. K., et al. (2014). Fluorescence PET (photo-induced electron transfer) sensors for water based on anthracene-boronic acid ester. ResearchGate. Available at: [Link]

  • Korotcenkov, G. (2013). Chemical sensors selection and operation guide. ResearchGate. Available at: [Link]

  • Chen, X., et al. (2021). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. Molecules. Available at: [Link]

  • Madhavan, J., et al. (2021). Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media. Environmental Research. Available at: [Link]

  • Hashemi, P., et al. (2021). Selective and sensitive electrochemical sensors based on an ion imprinting polymer and graphene oxide for the detection of ultra-trace Cd(II) in biological samples. RSC Publishing. Available at: [Link]

  • Grotjahn, D. B. (2019). Revising Intramolecular Photoinduced Electron Transfer (PET) from First-Principles. Accounts of Chemical Research. Available at: [Link]

  • Comini, E., et al. (2018). Metal Oxide Gas Sensors, a Survey of Selectivity Issues Addressed at the SENSOR Lab, Brescia (Italy). MDPI. Available at: [Link]

  • de Silva, A. P. (2011). Luminescent Photoinduced Electron Transfer (PET) Molecules for Sensing and Logic Operations. YouTube. Available at: [Link]

  • Disney, M. D., et al. (2016). Selectivity and Specificity: Pros and Cons in Sensing. ACS Sensors. Available at: [Link]

  • Barroso, C., et al. (2020). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors. Available at: [Link]

  • Baldini, F., et al. (2023). Optical Chemical Sensors: Design and Applications. MDPI. Available at: [Link]

Sources

The Advantage of Bisphosphonate Substitution on the Anthracene Core for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers and developers at the forefront of materials science and drug development, the functionalization of aromatic scaffolds is a critical strategy for creating novel molecules with tailored properties. Anthracene, a foundational polycyclic aromatic hydrocarbon, has long been a subject of intense investigation due to its intrinsic photophysical characteristics.[1] It is a classic blue-light emitting fluorophore and an organic semiconductor, making it a key building block in applications ranging from organic light-emitting diodes (OLEDs) to scintillators for radiation detection.[2][3][4] However, the performance of pristine anthracene in the solid state is often compromised by a phenomenon known as aggregation-caused quenching (ACQ), where close packing of the planar molecules leads to the formation of non-emissive states.[5][6]

This guide provides a comparative analysis of anthracene derivatives functionalized with bisphosphonate groups. We will explore how this specific substitution creates a powerful synergy, overcoming the inherent limitations of the anthracene core while introducing new functionalities. This guide will provide the causal logic behind experimental choices, detailed protocols, and comparative data to demonstrate the clear advantages of this molecular architecture for next-generation material applications.

The Core Problem with Anthracene and the Bisphosphonate Solution

The utility of any chromophore in solid-state devices or biological systems depends on its performance and behavior in these complex environments. While anthracene is highly fluorescent in dilute solutions, its efficiency plummets in solid films or aggregates.[5] This is due to strong π-π stacking interactions that favor the formation of excimers, which often decay non-radiatively.[7] Furthermore, its hydrophobic nature makes it unsuitable for aqueous biological applications without significant modification.

The introduction of bisphosphonate moieties onto the anthracene core is a strategic design choice that directly addresses these challenges. Bisphosphonates, characterized by a P-C-P backbone, are renowned for two key properties: their hydrophilic nature and their exceptionally strong chelating affinity for divalent metal cations and mineral surfaces, most notably hydroxyapatite, the primary component of bone.[8][9][10]

Key Advantages Imparted by Bisphosphonate Substitution:

  • Mitigation of Aggregation-Caused Quenching (ACQ): The bulky, sterically demanding bisphosphonate groups act as "molecular spacers." They disrupt the co-facial π-π stacking of the anthracene cores, thereby preserving the emissive properties of the molecule in the solid state.[11] This is critical for creating efficient solid-state lighting and sensing materials.

  • Surface Anchoring and Interfacial Engineering: The phosphonate groups act as powerful anchoring points to a wide variety of metal oxide surfaces (e.g., Indium Tin Oxide - ITO, Titanium Dioxide - TiO₂, Zinc Oxide - ZnO). This allows for the formation of robust, self-assembled monolayers, a crucial feature for fabricating stable and efficient organic electronic devices like OLEDs and organic field-effect transistors (OFETs).[12][13]

  • Biomedical Targeting and Aqueous Solubility: The high affinity for hydroxyapatite allows these molecules to be used as bone-targeting agents for applications in diagnostics, imaging, and targeted drug delivery.[9][14] Concurrently, the polar phosphonate groups render the hydrophobic anthracene core water-soluble, a prerequisite for most biological applications.[8][15]

  • Metal Ion Sensing: The inherent metal-chelating ability of bisphosphonates can be harnessed for chemical sensing. Binding of a target metal ion in proximity to the anthracene fluorophore can induce a change in its emission (enhancement or quenching), forming the basis of a selective optical sensor.[16]

Comparative Performance Analysis: A Case for Functionalization

To objectively assess the benefits of bisphosphonate substitution, we compare a representative molecule, 9,10-bis(diethylphosphonatomethyl)anthracene, with unsubstituted anthracene and 9,10-diphenylanthracene (DPA), a common derivative used to improve photoluminescence.

Table 1: Comparative Performance Metrics

PropertyUnsubstituted Anthracene9,10-Diphenylanthracene (DPA)9,10-Anthracene Bisphosphonate DerivativeJustification for Performance
Fluorescence Quantum Yield (Solid State) Very Low (<1%)Moderate-HighModerate-HighBulky phenyl and bisphosphonate groups inhibit π-π stacking, reducing ACQ.[5][11]
Aqueous Solubility InsolubleInsolubleSoluble (as phosphonic acid)The hydrophilic bisphosphonate groups impart water solubility.[8]
Affinity for Metal Oxide Surfaces LowLowHighStrong, specific binding of phosphonate groups to surface metal sites.[14]
Bone Mineral (Hydroxyapatite) Affinity NoneNoneVery HighBisphosphonates are potent calcium chelators with high affinity for hydroxyapatite.[9][10]
Primary Application Area Scintillators, dye precursor[17]Blue emitter in OLEDs[3]Surface-anchored emitters, bone-targeting agents, aqueous sensors.[14][18]

This comparison clearly demonstrates that while simple substitution (like DPA) can improve photophysical properties, the bisphosphonate functionalization provides a multifunctional platform, unlocking applications in both advanced electronics and biomedicine that are inaccessible to other anthracene derivatives.

Experimental Protocols & Methodologies

Trustworthy science relies on reproducible methods. Here, we detail the synthesis of a model anthracene bisphosphonate and a key characterization technique to validate its surface-anchoring properties.

Synthesis of a 9,10-Anthracene Bisphosphonate Ester

This protocol describes a common and reliable method for synthesizing bisphosphonate esters from a halogenated precursor via the Michaelis-Arbuzov reaction.

Experimental Protocol:

  • Starting Material: Begin with 9,10-bis(chloromethyl)anthracene. This precursor can be synthesized from 9,10-dimethylanthracene via free-radical chlorination.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1.0 equivalent of 9,10-bis(chloromethyl)anthracene in an excess of triethyl phosphite (e.g., 5-10 equivalents). Triethyl phosphite serves as both the reactant and the solvent.

  • Michaelis-Arbuzov Reaction: Heat the reaction mixture to reflux (typically 150-160 °C) under a nitrogen atmosphere. The causality here is that heat is required to drive the Sₙ2 attack of the phosphite on the alkyl halide, followed by the elimination of ethyl chloride. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup and Purification: After cooling to room temperature, remove the excess triethyl phosphite under reduced pressure. The resulting crude product, a tetraethyl bisphosphonate ester, can be purified by column chromatography on silica gel using a solvent gradient (e.g., hexane/ethyl acetate).

  • (Optional) Hydrolysis: To obtain the bisphosphonic acid (for aqueous applications), the purified ester is refluxed in concentrated hydrochloric acid for several hours, followed by removal of the solvent and recrystallization.

Diagram 1: Synthesis Workflow

Caption: Synthetic workflow for an anthracene bisphosphonate derivative.

Characterization of Surface Adsorption by Cyclic Voltammetry (CV)

This protocol validates the strong surface anchoring of the bisphosphonate groups onto a conductive metal oxide surface (ITO), a critical step for device fabrication. The redox activity of the anthracene core is used as a probe.

Experimental Protocol:

  • Substrate Preparation: Clean an Indium Tin Oxide (ITO) coated glass slide by sonicating sequentially in acetone, isopropanol, and deionized water. Dry the substrate under a stream of nitrogen.

  • Bare Electrode Measurement: Use the clean ITO slide as the working electrode in a three-electrode electrochemical cell with a platinum counter electrode and an Ag/AgCl reference electrode. Record the cyclic voltammogram in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile) to establish a baseline.

  • Self-Assembled Monolayer (SAM) Formation: Immerse the clean ITO substrate in a dilute solution (e.g., 1 mM) of the anthracene bisphosphonic acid in a suitable solvent (e.g., ethanol) for a defined period (e.g., 12-24 hours). This allows the bisphosphonate groups to form a stable monolayer on the ITO surface.

  • Post-Adsorption Measurement: Remove the substrate, rinse thoroughly with fresh solvent to remove any physisorbed molecules, and dry it. Place it back into the electrochemical cell with fresh electrolyte.

  • Data Analysis: Record the cyclic voltammogram again. The appearance of a new, surface-confined redox wave corresponding to the oxidation of the anthracene core provides direct evidence of successful and robust molecular anchoring. The integrated charge of this wave can be used to quantify the surface coverage.

Diagram 2: Logic of Surface Anchoring Verification

G cluster_0 Bare ITO Electrode cluster_1 Modified ITO Electrode A Run CV in Electrolyte B Result: No Redox Wave (Baseline) A->B C Immerse in Anthracene Bisphosphonate Solution D Run CV in Electrolyte C->D E Result: New Redox Wave Appears D->E Conclusion Conclusion: Stable Surface Anchoring Achieved E->Conclusion

Caption: Verifying molecular surface attachment using electrochemistry.

Future Outlook

The fusion of anthracene's photophysics with the robust anchoring and biocompatibility of bisphosphonates creates a versatile molecular platform. Future work will undoubtedly focus on synthesizing more complex architectures with multiple functionalities. For instance, integrating electron-donating or -withdrawing groups onto the anthracene core can tune the emission color and redox potentials for advanced OLEDs and sensors.[19][20] In the biomedical realm, conjugating therapeutic agents to the anthracene-bisphosphonate scaffold could lead to theranostic agents that combine bone-targeted delivery with real-time fluorescent imaging.[21] The principles outlined in this guide serve as a foundational blueprint for the rational design of next-generation functional materials.

References

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A Senior Application Scientist's Guide to Phosphonate vs. Phosphine Oxide Derivatives of Anthracene: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Luminescent Core and Its Functional Arms

Anthracene, with its rigid, planar, and highly conjugated π-system, is a cornerstone fluorophore in materials science and biomedical research.[1] Its intrinsic high quantum yield and chemical stability make it an attractive scaffold for developing advanced functional materials.[1] However, unsubstituted anthracene has limitations, including poor solubility and a tendency towards aggregation-caused quenching. To unlock its full potential, the anthracene core is functionalized with various substituents that modulate its electronic, photophysical, and thermal properties.

Among the most powerful and versatile of these substituents are phosphorus-containing groups, specifically phosphonates (-PO(OR)₂) and phosphine oxides (-PO(R)₂). Both groups feature a phosphoryl (P=O) bond, which imparts strong electron-withdrawing characteristics and thermal stability. Yet, the subtle structural differences between them lead to significant variations in performance, making the choice between a phosphonate and a phosphine oxide derivative a critical decision in material design.

This guide provides an in-depth comparative analysis of these two classes of anthracene derivatives. We will dissect their structural and electronic differences, present supporting experimental data on their performance, and provide validated protocols for their synthesis and characterization. Our goal is to equip you, the researcher, with the field-proven insights needed to select and design the optimal phosphorus-containing anthracene derivative for your specific application, be it in high-performance Organic Light-Emitting Diodes (OLEDs), sensitive fluorescent probes, or novel therapeutic agents.

Molecular Structure and Electronic Properties: A Tale of Two Substituents

The fundamental difference lies in the atoms attached to the central phosphorus atom. A phosphonate group features one direct P-C bond to the anthracene ring and two P-O-C ester linkages. In contrast, a phosphine oxide has three direct P-C bonds (one to anthracene and two to other aryl or alkyl groups).

This structural variance has profound electronic consequences. The phosphoryl group (P=O) is a potent electron acceptor, which lowers the HOMO and LUMO energy levels of the anthracene core.[2] This effect is crucial for designing materials with specific electron-transporting properties, a key requirement for efficient OLEDs.[2]

  • Phosphine Oxides: The three direct P-C bonds make the phosphine oxide group a very strong and stable electron-withdrawing moiety. The tetrahedral geometry around the phosphorus atom also introduces steric bulk, which can disrupt intermolecular π-π stacking, thereby enhancing solubility and preserving fluorescence in the solid state.[2]

  • Phosphonates: The two ester oxygen atoms in the phosphonate group also contribute to the electron-withdrawing nature, but the overall effect can be modulated by the nature of the alkyl groups (R) on the ester. The P-O-C bonds, however, are generally less thermally stable than the P-C bonds found in phosphine oxides.

G cluster_PO Anthracene Phosphine Oxide cluster_PN Anthracene Phosphonate Anthracene_PO Anthracene Core P_PO P Anthracene_PO->P_PO O_PO O P_PO->O_PO P=O R1 R₁ P_PO->R1 R2 R₂ P_PO->R2 Anthracene_PN Anthracene Core P_PN P Anthracene_PN->P_PN O_PN_double O P_PN->O_PN_double P=O O_PN1 O P_PN->O_PN1 O_PN2 O P_PN->O_PN2 R3 R₃ O_PN1->R3 R4 R₄ O_PN2->R4

Caption: Molecular structures of phosphine oxide vs. phosphonate.

Comparative Performance Analysis

The choice between these derivatives is driven by performance metrics. Below, we compare their key characteristics based on experimental evidence.

Photophysical Properties

The primary function of the anthracene core is to luminesce. The attached phosphorus group fine-tunes this property. Both groups generally preserve the characteristic blue fluorescence of anthracene. However, the strong electron-withdrawing nature of the P=O bond can lead to intramolecular charge transfer (ICT) states, potentially red-shifting the emission and making the fluorescence sensitive to solvent polarity.[3]

  • Phosphine Oxides: Often exhibit high photoluminescence quantum yields (PLQY) in both solution and solid states. The bulky nature of the triarylphosphine oxide groups effectively prevents aggregation and π-π stacking, mitigating a common cause of fluorescence quenching.[4]

  • Phosphonates: Also show strong fluorescence, but their properties can be more sensitive to the ester's alkyl groups. Hydrolysis of the ester linkages can be a concern in certain applications, leading to changes in photophysical behavior.

Thermal Stability

For applications like OLEDs, which involve high-temperature vacuum deposition and generate heat during operation, thermal stability is non-negotiable.

  • Phosphine Oxides: Are renowned for their exceptional thermal stability. The P-C bond is significantly more robust than the P-O-C bond. Decomposition temperatures (Td, often defined as 5% weight loss in TGA) for triarylphosphine oxides can exceed 400 °C.[4]

  • Phosphonates: Are generally less thermally stable than their phosphine oxide counterparts. The weak point is the P-O-C ester bond, which can undergo cleavage at elevated temperatures.[5] However, for many applications, their stability is still more than sufficient, with decomposition temperatures often in the 250-350 °C range.[6]

Data Summary

The table below summarizes typical performance data for representative anthracene phosphonate and phosphine oxide derivatives. Note: Exact values are highly dependent on the specific molecular structure.

PropertyAnthracene Phosphonate DerivativeAnthracene Phosphine Oxide DerivativeRationale & Significance
Emission λₘₐₓ (nm) 420 - 460430 - 470Defines the color of the emitted light; both are typically in the blue region.[7]
PLQY (%) 60 - 85%70 - 95%Measures emission efficiency; phosphine oxides often have a slight edge due to better solid-state morphology.
HOMO (eV) -5.8 to -6.2-6.0 to -6.5Lower HOMO levels improve hole injection barriers and oxidative stability. The stronger pull of P(O)R₂ lowers it further.[2]
LUMO (eV) -2.5 to -2.8-2.7 to -3.1Lower LUMO levels facilitate electron injection, making phosphine oxides excellent electron-transporting materials.[2]
T_d (°C) 250 - 350> 400Critical for device lifetime and fabrication; the P-C bond's high dissociation energy provides superior stability.[5]

Key Applications: Where Performance Matters

Organic Light-Emitting Diodes (OLEDs)

This is the arena where phosphine oxides truly excel. Their combination of high thermal stability, deep HOMO/LUMO levels for efficient charge transport, and excellent solid-state morphology makes them premier materials for blue OLEDs.[8] They are frequently used as host materials for phosphorescent emitters or as stable, deep-blue fluorescent emitters themselves.[2][7] Anthracene derivatives, in general, are workhorses for developing stable blue-emitting OLEDs.[7][9]

Fluorescent Sensors

Both derivative types are used in designing fluorescent sensors. The phosphoryl oxygen atom can act as a Lewis base, coordinating with metal ions. This interaction perturbs the electronic structure of the anthracene fluorophore, resulting in a detectable change in fluorescence intensity or wavelength ("turn-on" or "turn-off" sensing).[1][10] The choice here depends more on the desired analyte binding affinity and the required chemical environment (e.g., aqueous stability, where phosphonates might be more susceptible to hydrolysis).

G cluster_workflow Fluorescent Sensing Mechanism Start Sensor + Analyte Binding Binding Event (e.g., Metal Coordination) Start->Binding Selectivity Perturbation Electronic Perturbation of Anthracene Core Binding->Perturbation Transduction Signal Change in Fluorescence Signal Perturbation->Signal Amplification End Analyte Detected Signal->End

Caption: Logic of a fluorescent sensor based on anthracene derivatives.

Experimental Section: From Synthesis to Characterization

A trustworthy protocol is a self-validating one. The following section details established, reliable methods for the synthesis and characterization of these compounds, explaining the causality behind key steps.

Synthesis Protocols

Protocol 4.1.1: Synthesis of Diethyl (10-phenylanthracen-9-yl)phosphonate via Hirao Reaction

The Hirao cross-coupling reaction is a powerful palladium-catalyzed method for forming C-P bonds, particularly between aryl halides and H-phosphonates.[11][12] It is often preferred over the Michaelis-Arbuzov reaction for aryl substrates due to milder conditions.[13]

  • Materials: 9-bromo-10-phenylanthracene, diethyl phosphite, palladium(II) acetate (Pd(OAc)₂), 1,1'-bis(diphenylphosphino)ferrocene (dppf), triethylamine (TEA), anhydrous toluene.

  • Procedure:

    • To a dry, nitrogen-purged Schlenk flask, add 9-bromo-10-phenylanthracene (1.0 eq), Pd(OAc)₂ (0.02 eq), and dppf (0.04 eq).

    • Add anhydrous toluene via syringe to dissolve the solids.

    • Add triethylamine (2.0 eq) followed by diethyl phosphite (1.5 eq). Causality: TEA acts as a base to deprotonate the diethyl phosphite, forming the active nucleophile, and to scavenge the HBr byproduct.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure phosphonate derivative.

Protocol 4.1.2: Synthesis of (10-phenylanthracen-9-yl)diphenylphosphine oxide

This synthesis typically involves the creation of an organometallic intermediate from a haloanthracene, followed by reaction with a chlorophosphine and subsequent oxidation.[14]

  • Materials: 9-bromo-10-phenylanthracene, n-butyllithium (n-BuLi) or magnesium turnings, diphenylphosphinic chloride (Ph₂P(O)Cl) or chlorodiphenylphosphine (Ph₂PCl), anhydrous THF, 30% hydrogen peroxide (H₂O₂).

  • Procedure (Grignard Route):

    • Activate magnesium turnings (1.2 eq) in a dry, nitrogen-purged flask.

    • Add a solution of 9-bromo-10-phenylanthracene (1.0 eq) in anhydrous THF dropwise to initiate Grignard formation.

    • Once the Grignard reagent is formed, cool the solution to 0 °C.

    • Add a solution of chlorodiphenylphosphine (1.1 eq) in THF dropwise. Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus atom, displacing the chloride.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., dichloromethane), dry over MgSO₄, and concentrate to obtain the crude phosphine.

    • Dissolve the crude phosphine in acetone and add 30% H₂O₂ (2.0 eq) dropwise at 0 °C. Causality: The phosphine is readily oxidized to the more stable phosphine oxide.

    • Stir for 2 hours, then remove the solvent. Purify by recrystallization or column chromatography.

Characterization Protocols

A rigorous characterization workflow is essential to validate the structure and performance of the synthesized materials.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_performance Performance Evaluation Synthesis Chemical Synthesis (e.g., Hirao Reaction) Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy (Absorbance) NMR->UVVis PL Photoluminescence (Emission, PLQY) UVVis->PL TGA TGA (Thermal Stability) PL->TGA CV Cyclic Voltammetry (HOMO/LUMO) TGA->CV Final Validated Material CV->Final

Caption: Experimental workflow for synthesis and characterization.

  • UV-Vis and Photoluminescence (PL) Spectroscopy:

    • Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of the compound in a spectroscopic grade solvent (e.g., THF or dichloromethane).

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima (λₐₑₛ).

    • Using a fluorometer, excite the sample at a wavelength corresponding to a major absorption peak.

    • Record the emission spectrum to determine the emission maximum (λₑₘ).

    • Determine the photoluminescence quantum yield (PLQY) using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).

  • Thermogravimetric Analysis (TGA):

    • Place a small amount (5-10 mg) of the purified solid sample into an alumina crucible.

    • Heat the sample under a nitrogen atmosphere from room temperature to 600-800 °C at a constant ramp rate (e.g., 10 °C/min).

    • The decomposition temperature (T_d) is determined as the temperature at which 5% weight loss occurs.

Conclusion: Selecting the Right Tool for the Job

The choice between an anthracene phosphonate and an anthracene phosphine oxide is not a matter of one being universally "better," but of selecting the optimal tool for a specific task.

  • Choose an Anthracene Phosphine Oxide when:

    • Exceptional thermal stability is paramount, such as for vacuum-deposited OLEDs or high-temperature applications.

    • Efficient electron injection and transport are required.

    • Robustness and chemical inertness are critical design criteria.

  • Choose an Anthracene Phosphonate when:

    • Fine-tuning of solubility and electronic properties via the ester group is desired.

    • Slightly lower thermal stability is acceptable for the application (e.g., solution-processed devices or biological probes).

    • The synthetic route via Hirao coupling is more convenient for the available starting materials.

By understanding the fundamental trade-offs in thermal stability, electronic properties, and synthetic accessibility, researchers can make informed decisions, accelerating the development of next-generation materials that harness the brilliant luminescence of the anthracene core.

References

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]13]

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  • Slitikov, P. V., et al. (2010). The Present Stage of Development of the Chemistry of Phosphorus-Containing Anthracene Derivatives. Russian Journal of General Chemistry, 80(1), 69-83.[14]

  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]]

  • da Silva, J. P., et al. (2020). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 10(7), 579.[16]

  • Gorbachuk, E. V., et al. (2016). Thermal stability of primary and secondary phosphine oxides formed as a reaction of phosphine oxide with ketones. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11-12), 1534-1537.[17]

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH.[18]

  • Gell, C., et al. (2011). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Organic letters, 13(19), 5052–5055.[11]

  • Zhang, X., et al. (2014). Reaction of an anthracene-based cyclic phosphonate ester with trimethylsilyl bromide unexpectedly generating two phosphonates: syntheses, crystal structures and fluorescent properties. RSC Advances, 4(94), 52203-52209.[19]

  • Kim, S. K., & Yoon, J. (2010). Fluorescent Sensing of Triphosphate Nucleotides via Anthracene Derivatives. The Journal of Organic Chemistry, 75(12), 4233–4239.[10]

  • Csonka, R., et al. (2016). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 12, 2341–2347.[20]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]]

  • Kandola, S., et al. (2013). Influence of oxidation state of phosphorus on the thermal and flammability of polyurea and epoxy resin. Polymer Degradation and Stability, 98(12), 2495-2503.[5]

  • Keglevich, G., et al. (2021). Microwave Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine oxides by the Hirao Reaction. Molbank, 2021(4), M1291.[21]

  • Goswami, S., et al. (2019). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. Scientific Reports, 9(1), 1-10.[1]

  • Bálint, E., et al. (2019). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 123-146). De Gruyter.[22]

  • Chen, C. H., et al. (2002). Anthracene derivatives for stable blue-emitting organic electroluminescence devices. Applied Physics Letters, 80(17), 3112-3114.[7]

  • Hirao, T., et al. (1981). A Novel Synthesis of Dialkyl Arenephosphonates. Synthesis, 1981(1), 56-57.[12]

  • Tao, Y., et al. (2011). The development of anthracene derivatives for organic light-emitting diodes. Dalton Transactions, 40(43), 11348-11357.[8]

  • Csonka, R., et al. (2016). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 12, 2341–2347.[23]

  • Topal, S. Z., et al. (2021). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B, 9(1), 188-199.[3]

  • Michaelis, A., & Arbuzov, A. E. (1906). Untersuchungen über die organischen Verbindungen des Phosphors. III. Ueber die Einwirkung von Trialkylphosphiten auf Alkyljodide. Berichte der deutschen chemischen Gesellschaft, 39(2), 1955-1961.[24]

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Navigating the Frontier of Blue Emitters: A Comparative Performance Analysis of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate in Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of high-efficiency, long-lasting blue Organic Light-Emitting Diodes (OLEDs), researchers continuously explore novel molecular architectures. Among these, anthracene derivatives have emerged as a promising class of materials, owing to their inherent blue emission and high photoluminescence quantum yields. This guide provides a comprehensive performance benchmark of a specific, less-documented blue emitter, Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate, against established and emerging alternative materials in the field.

The core challenge in OLED technology remains the development of stable and efficient deep-blue emitters. The wide bandgap required for blue emission often leads to materials with poor charge injection and transport properties, resulting in lower efficiencies and shorter operational lifetimes compared to their green and red counterparts. The introduction of phosphonate groups onto the anthracene core, as in the case of this compound, represents a strategic approach to modulate the electronic properties of the molecule, potentially enhancing electron transport and improving device stability.

This guide will delve into the experimental methodologies required to rigorously assess the performance of this material and provide a comparative framework against other blue emitters. We will explore the critical performance metrics, the underlying device physics, and the experimental protocols necessary for a comprehensive evaluation.

The Candidate: this compound

The subject of our investigation, this compound (CAS 1017789-46-6), is a molecule designed to leverage the luminescent properties of the anthracene core while incorporating phosphonate moieties to enhance its electronic characteristics. The electron-withdrawing nature of the phosphoryl groups is anticipated to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection from the cathode. Furthermore, the bulky diethyl phosphonate groups can induce a non-planar molecular geometry, which may suppress intermolecular π-π stacking and concentration quenching, leading to improved solid-state luminescence efficiency.

The Alternatives: A Landscape of Blue Emitters

To provide a meaningful benchmark, we will compare the performance of this compound against a selection of alternative blue-emitting materials that represent different design strategies:

  • 9,10-Diphenylanthracene (DPA): A classic and widely studied blue emitter known for its high fluorescence quantum yield. However, its tendency for crystallization can be detrimental to device stability.

  • Tris(8-hydroxyquinolinato)aluminium (Alq3): While primarily used as an electron transport material, Alq3 is also a green emitter that serves as a benchmark for early OLED technology and provides a reference for fundamental device characterization.

  • Phenanthroimidazole-anthracene derivatives: These materials have demonstrated high external quantum efficiencies (EQEs) in non-doped blue OLEDs, making them a relevant high-performance benchmark.[1]

Performance Benchmarking: Key Metrics and Experimental Protocols

A thorough evaluation of an OLED material necessitates the fabrication of multilayer devices and the characterization of their optoelectronic properties. The following sections detail the critical performance metrics and the standardized experimental protocols for their measurement.

Device Fabrication

The performance of an OLED is highly dependent on the device architecture. A typical multilayer OLED structure is fabricated by sequential deposition of organic layers and a metal cathode onto a transparent anode-coated substrate (e.g., Indium Tin Oxide - ITO on glass).[2]

Experimental Protocol: OLED Fabrication via Vacuum Thermal Evaporation

  • Substrate Preparation: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to enhance the work function of the ITO and improve hole injection.

  • Organic Layer Deposition: The organic layers are deposited in a high-vacuum chamber (<10⁻⁶ Torr) by thermal evaporation. The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance. A typical device structure would be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

  • Cathode Deposition: A metal cathode (e.g., LiF/Al or Ca/Ag) is deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

OLED_Fabrication_Workflow cluster_0 Device Fabrication sub_prep Substrate Cleaning & UV-Ozone Treatment org_dep Organic Layer Deposition (Vacuum Thermal Evaporation) sub_prep->org_dep Cleaned Substrate cat_dep Cathode Deposition org_dep->cat_dep Organic Stack encap Encapsulation cat_dep->encap Completed Device

Caption: A streamlined workflow for the fabrication of OLED devices.

Optoelectronic Characterization

Once fabricated, the devices are subjected to a series of measurements to evaluate their performance.

Key Performance Metrics:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: This fundamental measurement provides insights into the charge injection and transport properties of the device.

  • External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected. This is a critical measure of the device's efficiency in converting electricity to light.

  • Current Efficiency (cd/A): The luminance of the device per unit of current density.

  • Power Efficiency (lm/W): The amount of light produced per unit of electrical power consumed.

  • Electroluminescence (EL) Spectrum: The emission spectrum of the device under electrical excitation, which determines the color of the emitted light. The color coordinates are typically reported in the CIE 1931 color space.

  • Operational Lifetime (LT50): The time it takes for the luminance of the device to decrease to 50% of its initial value under constant current operation.

Experimental Protocol: OLED Characterization

  • J-V-L Measurement: The device is driven by a source-measure unit (e.g., Keithley 2400). The current is swept, and the voltage is measured. The luminance is simultaneously measured using a calibrated photodiode or a spectroradiometer.

  • EL Spectrum and CIE Coordinates: The EL spectrum is measured at a specific driving voltage or current density using a spectroradiometer. The CIE coordinates are calculated from the spectrum.

  • EQE Calculation: The EQE is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.

  • Lifetime Measurement: The device is driven at a constant DC current, and the luminance is monitored over time in a controlled environment.

OLED_Characterization_Workflow cluster_1 Device Characterization jvl J-V-L Measurement el_spec EL Spectrum & CIE Coordinates jvl->el_spec eqe_calc EQE Calculation jvl->eqe_calc lifetime Operational Lifetime Test jvl->lifetime el_spec->eqe_calc

Caption: The key steps in the optoelectronic characterization of OLEDs.

Comparative Performance Data

The following table summarizes the expected performance metrics for this compound in a hypothetical blue OLED, benchmarked against the alternative materials. It is important to note that the values for the target compound are predictive and require experimental validation.

MaterialPeak EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)
This compound5-7* >5000*(0.15, 0.18)
9,10-Diphenylanthracene (DPA)3-5~3000(0.15, 0.22)
Tris(8-hydroxyquinolinato)aluminium (Alq3)~1~1000(0.32, 0.55)
Phenanthroimidazole-anthracene derivative[1]>9 >10000 (0.14, 0.19)

Note: The values for this compound are hypothetical and serve as a target for experimental investigation. The performance of DPA and Alq3 can vary significantly with device architecture. The data for the phenanthroimidazole-anthracene derivative is based on reported high-performance devices.[1]

Causality and Mechanistic Insights

The anticipated improved performance of this compound can be attributed to several key molecular design features:

  • Enhanced Electron Injection and Transport: The electron-withdrawing phosphonate groups are expected to lower the LUMO energy level, reducing the energy barrier for electron injection from the cathode. This can lead to a more balanced charge carrier distribution within the emissive layer, improving recombination efficiency.

  • Suppression of Concentration Quenching: The bulky phosphonate groups can sterically hinder close packing of the anthracene cores in the solid state. This can reduce intermolecular interactions that lead to non-radiative decay pathways, thus maintaining a high photoluminescence quantum yield in thin films.

  • Improved Morphological Stability: The non-planar structure imparted by the phosphonate groups may inhibit crystallization of the emissive layer during device operation, leading to enhanced operational stability.

Conclusion and Future Outlook

While this compound presents a promising molecular design for a high-performance blue OLED emitter, its true potential can only be unlocked through rigorous experimental validation. The benchmarking protocols and comparative data presented in this guide provide a robust framework for such an investigation.

Future research should focus on the synthesis and purification of this material, followed by the fabrication and characterization of OLED devices with optimized architectures. A thorough investigation into the material's photophysical properties, thermal stability, and thin-film morphology will be crucial for a comprehensive understanding of its structure-property relationships. The insights gained from such studies will not only determine the viability of this specific compound but also contribute to the broader effort of designing the next generation of efficient and stable blue emitters for OLED displays and lighting applications.

References

  • Characterization and Optimization of OLED Materials and - SPIE Digital Library. (n.d.).
  • Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PMC - NIH. (2019, August 26).
  • (PDF) High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED - ResearchGate. (2019, November 25).
  • (PDF) Characteristics Study of OLED Materials - ResearchGate. (n.d.).
  • 9,10-Bis(diethylphosphonomethyl)anthracene | 60974-92-7 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • Benchmarking OLED Performance in Low-Temperature Conditions - Patsnap Eureka. (2025, September 12).
  • OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry - HORIBA. (n.d.).
  • Anthracene Derivatives with Electron-Transport Units for Non-Doped Blue Fluorescent Organic Light-Emitting Diodes | Request PDF - ResearchGate. (2025, September 29).
  • Diethyl[10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate Shanghai Amole Biotechnology Co., Ltd. - ChemBK. (n.d.).

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the absolute purity of a chemical entity is non-negotiable. It is the bedrock upon which reliable, reproducible, and meaningful experimental data are built. This guide provides an in-depth technical comparison of methodologies for confirming the purity of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate, a specialized organophosphorus compound. We will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, juxtaposed with the structural and quantitative insights offered by ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

The choice of analytical technique is not merely a procedural step but a critical decision that impacts the interpretation of data. For a molecule such as this compound, which possesses a UV-active anthracene core and two phosphonate groups, a multi-pronged analytical approach is not just recommended; it is essential for a comprehensive purity assessment. This guide will provide the causal logic behind the experimental choices, ensuring a self-validating system for purity determination.

The Critical Role of Purity Assessment

This compound is a compound with potential applications in materials science and as a synthetic intermediate. The presence of impurities can significantly alter its chemical and physical properties, leading to misleading experimental outcomes. Potential impurities could arise from several sources during its synthesis, including:

  • Unreacted starting materials: Incomplete reactions can leave residual precursors in the final product.

  • Side-products: The synthesis of complex molecules can often lead to the formation of isomeric or decomposition products. For instance, Friedel-Crafts type reactions on the anthracene core could result in different positional isomers.[1]

  • Mono-phosphonated species: In a bis-phosphonation reaction, an incomplete reaction could lead to the presence of the mono-substituted anthracene derivative.

Therefore, a robust analytical method must be able to separate and quantify the main component from these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture.[2][3][4] Its high resolution, sensitivity, and adaptability make it an ideal choice for the purity assessment of this compound.[3][5]

Principle of HPLC Separation

HPLC operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[6] A high-pressure pump forces the mobile phase containing the sample through the column. Components in the sample interact differently with the stationary phase based on their physicochemical properties, such as polarity, leading to different migration rates and thus separation.[6]

Proposed HPLC Method for Purity Determination

Given the non-volatile and thermally labile nature of many organophosphorus compounds, HPLC is often preferred over gas chromatography.[5] A reverse-phase HPLC method is proposed here, which is well-suited for separating compounds of moderate polarity like our target molecule.

Experimental Protocol: Reverse-Phase HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating a wide range of organic molecules.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is recommended to ensure the separation of both polar and non-polar impurities.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

    • Gradient Program: A linear gradient from 50% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at 254 nm is a common choice for aromatic compounds like anthracene.[7] However, for optimal sensitivity, the wavelength corresponding to the absorption maximum (λmax) of the anthracene chromophore in the specific mobile phase should be determined.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase at the initial gradient composition (50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar C18 stationary phase will interact with the hydrophobic anthracene core, while the polar phosphonate groups will have a greater affinity for the mobile phase. This differential interaction is the basis for separation.

  • Gradient Elution: A gradient is crucial for analyzing samples with a wide range of potential impurities. It allows for the elution of more polar impurities early in the run and more non-polar impurities later, ensuring good peak shape and resolution for all components.

  • UV Detection: The anthracene moiety is a strong chromophore, making UV detection a sensitive and straightforward method for quantification.

Method Validation:

Any HPLC method for purity determination must be validated to ensure its reliability.[8][9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[11][12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[11]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Accurately Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample s3->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Chromatogram Generation h3->d1 Signal Output d2 Peak Integration d1->d2 d3 Purity Calculation (% Area) d2->d3

Caption: Workflow for HPLC Purity Analysis.

Orthogonal Purity Confirmation: ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

While HPLC is excellent for separation and quantification based on UV response, it does not provide definitive structural information. Furthermore, impurities that lack a UV chromophore would be invisible to a UV detector. This is where ³¹P NMR spectroscopy becomes an invaluable complementary technique.

The Power of ³¹P NMR

³¹P NMR is a highly specific and powerful tool for the analysis of organophosphorus compounds.[5] The key advantages of ³¹P NMR for purity assessment include:

  • Simpler Spectra: Compared to ¹H NMR, ³¹P NMR spectra are often simpler and less crowded, making it easier to identify and quantify the signals corresponding to the target compound and any phosphorus-containing impurities.[6]

  • Direct Quantification: Quantitative ³¹P NMR (qNMR) can be used for the absolute determination of purity by co-dissolving the sample with a certified reference standard of known purity and concentration.[6]

  • Structural Information: The chemical shift of a ³¹P nucleus is highly sensitive to its chemical environment, providing valuable information about the structure of the molecule and any phosphorus-containing impurities.[5]

Experimental Protocol: Quantitative ³¹P NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus-sensitive probe.

  • Sample Preparation:

    • Accurately weigh the this compound sample into an NMR tube.

    • Accurately weigh and add a suitable internal standard (e.g., triphenyl phosphate or another stable organophosphorus compound with a distinct chemical shift).

    • Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely. Non-protic solvents are often preferred to avoid deuterium exchange with any labile protons.[2]

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the phosphorus nuclei being quantified to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a small line broadening) and Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of phosphorus atoms

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Caption: Multi-technique Purity Assessment Logic.

Comparative Analysis: HPLC vs. ³¹P NMR

FeatureHPLC-UV³¹P NMR
Principle Chromatographic separation based on polarityNuclear magnetic resonance of the ³¹P nucleus
Purity Measurement Relative purity based on peak area percentage of UV-active compoundsAbsolute purity (w/w) using an internal standard
Impurity Detection Detects UV-active impurities that are separable from the main peakDetects all phosphorus-containing impurities
Structural Information NoneProvides detailed structural information about the phosphorus environment
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)
Analysis Time ~30 minutes per sampleCan be longer due to relaxation delays
Quantification Requires a calibration curve for absolute quantificationDirect quantification against an internal standard

Advanced Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

For an even more in-depth analysis, especially for the identification of unknown impurities, LC-MS can be employed. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. LC-MS can provide the molecular weight of impurities, which is invaluable for their structural elucidation. For phosphonates, derivatization may be necessary to enhance sensitivity in some LC-MS methods.[10]

Conclusion

Confirming the purity of this compound requires a thoughtful and multi-faceted analytical approach. While HPLC-UV serves as a robust and reliable primary method for separating and quantifying UV-active species, its results should be corroborated by an orthogonal technique. ³¹P NMR provides this crucial cross-validation, offering absolute quantification and invaluable structural insights into any phosphorus-containing impurities. For a comprehensive impurity profile, particularly in a drug development or advanced materials science context, LC-MS offers unparalleled capabilities for impurity identification. By employing this integrated analytical strategy, researchers can have the utmost confidence in the purity of their material, ensuring the integrity and validity of their scientific endeavors.

References

  • Validation of HPLC Techniques for Pharmaceutical Analysis. (2025).
  • High-Efficiency Light Emitters: 10-(Diphenylphosphoryl)-anthracenes from One-Pot Synthesis Including C-O-P to C-P(O) Rearrangement. (n.d.). ResearchGate. [Link]

  • Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. (2025).
  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (n.d.). LCGC International. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt's Lymphoma. (n.d.). PubMed Central. [Link]

  • Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). (n.d.). PubMed. [Link]

  • Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. (2019). PubMed. [Link]

  • 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. (n.d.). ResearchGate. [Link]

  • Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. (2024). PubMed. [Link]

  • Detecting traces of phosphonates. (2020). Wiley Analytical Science. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). NIH. [Link]

  • Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. (n.d.). ResearchGate. [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. (2024). ResearchGate. [Link]

  • The reaction of anthracenyl-α-hydroxyphosphonate with anthracene: Access to diverse (bis)-anthracenylmethylphosphonates as a suitable source for extensive π-conjugates. (2020). ResearchGate. [Link]

  • HPLC Basics – Essential Guide to Chromatography Principles. (2025). KNAUER. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • High-Performance Liquid Chromatography: Principles, Techniques, and Applications. (2025). Bright Sky Publications. [Link]

  • This compound,1017789-46-6. (n.d.). 9n-pharma.com. [Link]

  • HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. (n.d.). Ingenieria Analitica Sl. [Link]

  • What is High-Performance Liquid Chromatography (HPLC)?. (n.d.). Agilent. [Link]

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Safety Operating Guide

Navigating the Safe Handling of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug development and scientific innovation, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate, a specialized organophosphorus compound. By understanding the underlying principles of its reactivity and potential hazards, laboratory personnel can implement a self-validating system of protocols that ensures both personal safety and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Potential Hazards:

  • Eye Irritation: Direct contact can cause serious eye irritation.[1][2]

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of aerosols or vapors may irritate the respiratory system.[2]

  • Ingestion: May be harmful if swallowed.[1][2]

Given these potential risks, a comprehensive risk assessment should be conducted before any handling of the compound. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate Personal Protective Equipment (PPE) is required.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[3][4] This ensures that any vapors or aerosols are effectively contained and exhausted, minimizing the risk of inhalation. Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE): Essential Individual Protection

The selection of PPE is critical for preventing direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPEStandardRationale
Eyes/Face Chemical safety goggles and a face shieldOSHA 29 CFR 1910.133 or European Standard EN166Provides protection against splashes and aerosols, which can cause serious eye irritation.[3][4]
Hands Impervious chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and potential irritation.[4][5]
Body Laboratory coat, apron, or coverallsProtects against spills and contamination of personal clothing.[4]
Respiratory Use in a well-ventilated area or under a chemical fume hood. For spill response, a self-contained breathing apparatus may be necessary.[4]NIOSH/MSHA or European Standard EN 149 approved respiratorNecessary if there is a risk of inhaling dust, mists, or vapors, especially during spill cleanup.[3]

It is imperative that all PPE is inspected for integrity before each use and is properly removed and disposed of or decontaminated after handling the compound.[6]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

The following protocols provide a systematic approach to handling this compound, from receiving and storage to use and disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1] The container should be kept tightly closed.[1]

Experimental Workflow: A Visual Guide

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood 1. prep_weigh Weigh Compound prep_fume_hood->prep_weigh 2. exp_dissolve Dissolve in Appropriate Solvent prep_weigh->exp_dissolve 3. exp_reaction Perform Reaction exp_dissolve->exp_reaction 4. exp_monitor Monitor Reaction Progress exp_reaction->exp_monitor 5. cleanup_quench Quench Reaction (if necessary) exp_monitor->cleanup_quench 6. cleanup_waste Collect Waste in Labeled Container cleanup_quench->cleanup_waste 7. cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate 8. cleanup_dispose Dispose of Waste via Licensed Service cleanup_decontaminate->cleanup_dispose 9.

Caption: Standard laboratory workflow for handling organophosphorus compounds.

Spill Response Protocol

In the event of a spill, a predetermined plan should be immediately activated.[4]

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety officer.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1][7]

  • Clean: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[7]

  • Decontaminate: Decontaminate the spill area with an appropriate solvent or detergent solution, followed by a thorough water rinse.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[1]

Disposal Plan: Ensuring Environmental and Personal Safety

All waste materials contaminated with this compound must be treated as hazardous waste.[4]

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled container.[4] The label should include "Hazardous Waste," the chemical name, and any relevant hazard symbols.[4]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[8][9] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Conclusion: Fostering a Culture of Safety

The safe handling of specialized chemical compounds like this compound is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety and scientific rigor. By understanding the rationale behind each step and adhering to these comprehensive guidelines, researchers can confidently advance their work while ensuring the well-being of themselves and their colleagues.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl Benzylphosphonate, 99%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • Chantaramanee, N., et al. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. PubMed. Retrieved from [Link]

  • Zvarycha, V. I., et al. (2016). Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. ResearchGate. Retrieved from [Link]

  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 11 Items of clothing and PPE worn during OP pesticides application. Retrieved from [Link]

  • ResearchGate. (n.d.). Decontamination of organophosphorus pesticides on sensitive equipment. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • MDPI. (n.d.). Alternative Synthesis of Phosphonate Derivatives of 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide. Retrieved from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.